molecular formula C10H9NO2 B3045218 6-Amino-4-methyl-2H-chromen-2-one CAS No. 103264-02-4

6-Amino-4-methyl-2H-chromen-2-one

Cat. No.: B3045218
CAS No.: 103264-02-4
M. Wt: 175.18 g/mol
InChI Key: BCSWJASCIGDMOT-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-2H-chromen-2-one is a versatile coumarin derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Recent studies have demonstrated its value in creating bis- and poly(coumarin) derivatives, which show promising broad-spectrum antimicrobial activity against various bacterial strains . The structural motif of this amino-coumarin is also being explored in the synthesis of hybrid molecules for targeted therapeutic applications. Furthermore, research on closely related 7-hydroxy-4-methylcoumarin structures has shown that derivatives can exhibit significant anti-inflammatory activity, in some cases surpassing the efficacy of the standard drug indomethacin in preclinical models by inhibiting key enzymes like cyclooxygenase-2 (COX-2) . The compound provides researchers with a privileged scaffold for molecular hybridization, a strategy that can lead to molecules with synergistic effects and multi-target mechanisms of action, potentially overcoming challenges like antibiotic resistance . Its mechanism is often associated with the ability of coumarin derivatives to interact with biological targets such as bacterial enzymes and DNA, disrupting critical cellular processes . This product is intended for research and development purposes strictly within a laboratory setting. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSWJASCIGDMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628523
Record name 6-Amino-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103264-02-4
Record name 6-Amino-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Amino-4-methyl-2H-chromen-2-one, a valuable coumarin derivative. The primary and most efficient synthetic route is detailed, focusing on the well-established Pechmann condensation reaction. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for the characterization of the final product.

Core Synthesis: The Pechmann Condensation

The synthesis of this compound is most effectively achieved through the Pechmann condensation of 4-aminophenol with ethyl acetoacetate. This acid-catalyzed reaction is a cornerstone in the synthesis of coumarin and its derivatives, valued for its use of readily available starting materials.[1]

The reaction proceeds through a series of steps, typically initiated by the formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to form the coumarin ring system. The use of an acid catalyst, such as sulfuric acid or a Lewis acid like indium(III) chloride, is crucial for the reaction to proceed.[1][2]

Reaction Scheme

Pechmann_Condensation_Overall cluster_reactants Reactants cluster_product Product 4-Aminophenol 4-Aminophenol Reaction + 4-Aminophenol->Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction This compound This compound Arrow Reaction->Arrow Acid Catalyst (e.g., H₂SO₄) Arrow->this compound

Caption: Overall reaction for the synthesis of this compound.

Detailed Synthesis Mechanism

The Pechmann condensation for the synthesis of this compound from 4-aminophenol and ethyl acetoacetate under acidic conditions is believed to proceed through the following key steps:

  • Transesterification: The phenolic hydroxyl group of 4-aminophenol attacks the carbonyl carbon of the ester in ethyl acetoacetate, leading to a transesterification reaction.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The newly formed β-ketoester undergoes an intramolecular cyclization. The electron-rich aromatic ring attacks the ketone carbonyl group, which is activated by the acid catalyst.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic coumarin ring system.

Pechmann_Mechanism EthylAcetoacetate Ethyl Acetoacetate Protonated_EAA Protonated Ethyl Acetoacetate EthylAcetoacetate->Protonated_EAA + H⁺ Intermediate_1 Transesterification Intermediate Protonated_EAA->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Electrophilic Aromatic Substitution EtOH EtOH Intermediate_1->EtOH - EtOH Final_Product This compound Intermediate_2->Final_Product - H₂O H2O H₂O Intermediate_2->H2O Elimination H+ H+ H+->Protonated_EAA

Caption: Proposed mechanism for the Pechmann condensation of 4-aminophenol and ethyl acetoacetate.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on established Pechmann condensation procedures for similar aminophenols.[2]

Materials:

  • 4-Aminophenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., InCl₃)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-aminophenol and ethyl acetoacetate.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid dropwise with constant stirring.

  • After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (typically several hours), or gently heat to accelerate the reaction.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture over crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Experimental_Workflow start Start mix_reactants Mix 4-Aminophenol and Ethyl Acetoacetate start->mix_reactants cool Cool in Ice Bath mix_reactants->cool add_catalyst Add Acid Catalyst (e.g., H₂SO₄) cool->add_catalyst react Stir at Room Temperature or Gentle Heating add_catalyst->react monitor Monitor by TLC react->monitor quench Pour over Ice monitor->quench Reaction Complete filter Filter and Wash with Water quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Obtain Pure Product recrystallize->end

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. The data is compiled from analogous reactions and spectroscopic predictions.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Reactant 14-Aminophenol[3]
Reactant 2Ethyl acetoacetate[3]
CatalystH₂SO₄ or InCl₃[1][2]
SolventNone (Solvent-free) or Ethanol[2]
Reaction TemperatureRoom Temperature to 100°C[2]
Reaction Time1-6 hours[2]
Typical Yield50-90%[2]

Table 2: Physical and Spectroscopic Data of this compound

PropertyExpected Value
Physical Appearance Pale yellow to brown solid
Melting Point (°C) >200 (by analogy to similar compounds)
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
¹H NMR (DMSO-d₆, δ ppm)
CH₃~2.3
H-3~5.9
Aromatic H6.5-7.5
NH₂~5.0 (broad)
¹³C NMR (DMSO-d₆, δ ppm)
CH₃~18
C-3~110
C-4~150
C-4a~115
C-5~125
C-6~140
C-7~110
C-8~115
C-8a~150
C=O~160
IR (KBr, cm⁻¹)
N-H stretch3400-3200 (two bands)
C=O stretch (lactone)~1700
C=C stretch (aromatic)1600-1450
C-N stretch~1300

Note: The exact NMR chemical shifts and IR absorption frequencies may vary depending on the solvent and experimental conditions.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the coumarin derivative, 6-Amino-4-methyl-2H-chromen-2-one (CAS No: 103264-02-4).[1][2] While experimental data for this specific compound is limited in publicly available literature, this document compiles the existing information and presents generalized, detailed experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are computed and await experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂PubChem[2]
Molecular Weight 175.18 g/mol PubChem[2]
Canonical SMILES CC1=CC(=O)OC2=C1C=C(C=C2)NPubChem[2]
InChI Key BCSWJASCIGDMOT-UHFFFAOYSA-NPubChem[2]
Calculated logP 1.6PubChem[2]
CAS Number 103264-02-4BLD Pharmatech[1], PubChem[2]

Synthesis and Characterization

The synthesis of this compound can be conceptually approached through the reduction of the corresponding nitro derivative, a common route for synthesizing amino-coumarins. A general synthesis workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Materials Nitro_Coumarin 6-Nitro-4-methyl-2H-chromen-2-one Start->Nitro_Coumarin Reduction Reduction Reaction (e.g., Fe/NH4Cl in EtOH/H2O) Nitro_Coumarin->Reduction Product This compound Reduction->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure Product Characterization->Final_Product Melting_Point_Workflow Melting Point Determination Workflow Sample_Prep Sample Preparation (Finely powder the solid) Capillary_Loading Load into Capillary Tube (1-2 mm height) Sample_Prep->Capillary_Loading Apparatus_Setup Place in Melting Point Apparatus Capillary_Loading->Apparatus_Setup Heating Heat Slowly (~2 °C/min near expected m.p.) Apparatus_Setup->Heating Observation Observe and Record (Start and end of melting) Heating->Observation Result Melting Point Range Observation->Result pKa_Determination_Workflow pKa Determination by Potentiometric Titration Sample_Solution Prepare Sample Solution (Known concentration) Titration_Setup Set up Potentiometric Titrator (Calibrated pH electrode) Sample_Solution->Titration_Setup Titration Titrate with Standard Acid/Base (Record pH vs. Titrant Volume) Titration_Setup->Titration Data_Analysis Plot Titration Curve (pH vs. Volume) Titration->Data_Analysis pKa_Determination Determine Inflection Point(s) (pKa = pH at half-equivalence) Data_Analysis->pKa_Determination Result pKa Value(s) pKa_Determination->Result Potential_Biological_Activities Potential Biological Activities of Aminocoumarins Aminocoumarin 6-Amino-4-methyl- 2H-chromen-2-one Antibacterial Antibacterial Aminocoumarin->Antibacterial Antifungal Antifungal Aminocoumarin->Antifungal Anticancer Anticancer Aminocoumarin->Anticancer Anti_inflammatory Anti-inflammatory Aminocoumarin->Anti_inflammatory DNA_Gyrase DNA Gyrase Inhibition Antibacterial->DNA_Gyrase

References

An In-depth Technical Guide to the Synthesis of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-Amino-4-methyl-2H-chromen-2-one, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the key starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as 6-amino-4-methylcoumarin, is a fluorescent scaffold and a versatile building block in the development of novel pharmaceutical agents and functional dyes. Its structure, featuring a reactive amino group on the coumarin core, allows for a wide range of chemical modifications to modulate its biological and photophysical properties. The most common and reliable synthetic approach involves a two-step process: the Pechmann condensation to form a nitro-substituted coumarin intermediate, followed by the reduction of the nitro group to the desired amine.

Primary Synthetic Pathway: Pechmann Condensation and Subsequent Reduction

The most widely employed and efficient method for the synthesis of this compound involves two key transformations:

  • Pechmann Condensation: This acid-catalyzed reaction between a phenol and a β-ketoester is a cornerstone of coumarin synthesis. In this specific case, 4-nitrophenol is reacted with ethyl acetoacetate to yield the intermediate, 4-methyl-6-nitro-2H-chromen-2-one.

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine, yielding the final product. A common and effective method for this transformation is the use of iron powder in the presence of an acid or an ammonium salt.

A less common alternative involves the direct Pechmann condensation of p-aminophenol with ethyl acetoacetate. However, this route is often plagued by the formation of side products, such as quinoline derivatives, leading to lower yields and purification challenges.

Below is a diagram illustrating the primary synthetic pathway.

Synthesis_Pathway cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction_Mixture_1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Reaction_Mixture_1 Acid Catalyst Acid Catalyst Acid Catalyst->Reaction_Mixture_1 4-Methyl-6-nitro-2H-chromen-2-one 4-Methyl-6-nitro-2H-chromen-2-one 4-Methyl-6-nitro-2H-chromen-2-one->Reaction_Mixture_2 Reaction_Mixture_1->4-Methyl-6-nitro-2H-chromen-2-one Heat Reducing_Agent Fe / NH4Cl Reducing_Agent->Reaction_Mixture_2 This compound This compound Reaction_Mixture_2->this compound Reflux Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Pechmann_Condensation Pechmann Condensation (4-Nitrophenol + Ethyl Acetoacetate) Start->Pechmann_Condensation Nitro_Reduction Nitro Group Reduction (Fe/NH4Cl) Pechmann_Condensation->Nitro_Reduction Workup_1 Aqueous Workup & Precipitation Pechmann_Condensation->Workup_1 Final_Product 6-Amino-4-methyl- 2H-chromen-2-one Nitro_Reduction->Final_Product Workup_2 Filtration & Extraction Nitro_Reduction->Workup_2 Characterization Spectroscopic Analysis (NMR, IR, MS) Final_Product->Characterization Recrystallization_1 Recrystallization (Ethanol) Workup_1->Recrystallization_1 Intermediate 4-Methyl-6-nitro- 2H-chromen-2-one Recrystallization_1->Intermediate Intermediate->Nitro_Reduction Recrystallization_2 Recrystallization (Ethanol) Workup_2->Recrystallization_2 Recrystallization_2->Final_Product

Unveiling the Structural Landscape of 6-Amino-4-methyl-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 6-Amino-4-methyl-2H-chromen-2-one (also known as 6-amino-4-methylcoumarin). While a definitive public crystal structure for this specific molecule is not currently available, this document leverages data from closely related analogs, particularly its isomer 7-Amino-4-methylcoumarin, to infer its structural properties. This guide also details the primary synthetic pathway and a standardized experimental workflow for its eventual crystal structure determination.

Introduction to this compound

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of an amino group at the C6 position of the 4-methylcoumarin scaffold is of particular interest in medicinal chemistry, as it can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and ultimately its biological activity. Understanding the precise three-dimensional arrangement of atoms in this compound is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of 4-methylcoumarins is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, the logical precursors are 4-aminophenol and ethyl acetoacetate.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Aminophenol 4-Aminophenol Pechmann Condensation Pechmann Condensation 4-Aminophenol->Pechmann Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Pechmann Condensation Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Pechmann Condensation This compound This compound Pechmann Condensation->this compound

Figure 1: Synthetic pathway for this compound via Pechmann condensation.
Detailed Experimental Protocol for Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1 equivalent of 4-aminophenol.

  • Addition of Reagents: To this, add 1.1 equivalents of ethyl acetoacetate.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring. The reaction is exothermic and should be controlled in an ice bath.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into crushed ice. A solid precipitate of this compound will form.

  • Purification: Filter the solid, wash thoroughly with cold water to remove any remaining acid, and then with a saturated sodium bicarbonate solution. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain crystals suitable for analysis.

Crystal Structure Analysis: A Comparative Approach

As of the latest literature search, the crystal structure of this compound has not been deposited in public crystallographic databases. However, the crystal structure of its isomer, 7-Amino-4-methylcoumarin , has been determined and provides a valuable reference for predicting the structural characteristics of the 6-amino isomer.

Crystallographic Data for 7-Amino-4-methylcoumarin

The following tables summarize the crystallographic data for 7-Amino-4-methylcoumarin. It is anticipated that this compound would exhibit similar bond lengths and angles within the coumarin core. The crystal packing, however, will differ due to the change in the position of the amino group and its resulting hydrogen bonding network.

Table 1: Crystal Data and Structure Refinement for 7-Amino-4-methylcoumarin [1]

ParameterValue
Empirical FormulaC₁₀H₉NO₂
Formula Weight175.19 g/mol
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)7.157(2)
b (Å)8.333(2)
c (Å)8.561(2)
α (°)62.11(3)
β (°)71.08(3)
γ (°)88.93(3)
Volume (ų)428.3(2)
Z2
Data Collection
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)293(2)
Refinement
R-factor0.0577
wR-factor0.1633

Table 2: Selected Bond Lengths for 7-Amino-4-methylcoumarin [1]

BondLength (Å)
C7-N11.385(3)
C4-C111.498(4)
O1-C21.378(3)
O1-C91.389(3)
O2-C21.213(3)

Table 3: Selected Bond Angles for 7-Amino-4-methylcoumarin [1]

AngleDegrees (°)
C2-O1-C9121.8(2)
O1-C2-O2117.1(2)
O1-C2-C3116.3(2)
C6-C7-N1121.4(2)
Predicted Molecular Geometry and Intermolecular Interactions

The coumarin core of this compound is expected to be nearly planar. The amino group at the C6 position will likely participate in intermolecular hydrogen bonding with the carbonyl oxygen of neighboring molecules, forming hydrogen-bonded chains or dimers in the crystal lattice. These interactions are crucial in stabilizing the crystal packing.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of this compound would follow a standardized workflow.

Synthesis and Purification Synthesis and Purification Single Crystal Growth Single Crystal Growth Synthesis and Purification->Single Crystal Growth Recrystallization X-ray Diffraction Data Collection X-ray Diffraction Data Collection Single Crystal Growth->X-ray Diffraction Data Collection Mount Crystal Structure Solution Structure Solution X-ray Diffraction Data Collection->Structure Solution Process Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Phase Problem Validation and Analysis Validation and Analysis Structure Refinement->Validation and Analysis Refine Model Deposition in CSD Deposition in CSD Validation and Analysis->Deposition in CSD CIF File

Figure 2: Workflow for the determination of the crystal structure of this compound.
Methodologies for Crystal Structure Determination

  • Single Crystal Growth: High-quality single crystals are grown from the purified compound by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

  • Validation and Analysis: The final refined structure is validated using software like CHECKCIF to ensure its geometric and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.

  • Deposition: The final crystallographic data, typically in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.

Potential Signaling Pathways and Biological Activity

Aminocoumarins are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The antibiotic Novobiocin, an aminocoumarin, targets the bacterial DNA gyrase. It is plausible that this compound could exhibit similar mechanisms of action or interact with other biological targets. For instance, some coumarin derivatives have been shown to inhibit enzymes like monoamine oxidase (MAO) or carbonic anhydrases. The amino group at the C6 position can act as a key pharmacophore, potentially interacting with amino acid residues in the active site of target proteins.

This compound This compound Target Protein (e.g., DNA Gyrase, MAO) Target Protein (e.g., DNA Gyrase, MAO) This compound->Target Protein (e.g., DNA Gyrase, MAO) Binding Inhibition of Enzyme Activity Inhibition of Enzyme Activity Target Protein (e.g., DNA Gyrase, MAO)->Inhibition of Enzyme Activity Disruption of Cellular Processes Disruption of Cellular Processes Inhibition of Enzyme Activity->Disruption of Cellular Processes Therapeutic Effect (e.g., Antibacterial, Anticancer) Therapeutic Effect (e.g., Antibacterial, Anticancer) Disruption of Cellular Processes->Therapeutic Effect (e.g., Antibacterial, Anticancer)

Figure 3: A generalized potential signaling pathway for this compound.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a robust framework for its synthesis, characterization, and the prediction of its structural features based on high-quality data from its close isomer, 7-Amino-4-methylcoumarin. The detailed protocols and workflows presented herein are intended to facilitate further research into this promising compound, ultimately enabling a deeper understanding of its structure-activity relationships and its potential as a lead compound in drug discovery. The determination and public deposition of its crystal structure would be a valuable contribution to the field of medicinal and materials chemistry.

References

An In-depth Technical Guide to the Solubility of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Amino-4-methyl-2H-chromen-2-one, a coumarin derivative with applications in various research fields. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a logical workflow for solubility assessment.

Qualitative Solubility Data

The solubility of this compound has been described in several sources, indicating its general solubility in a range of organic solvents. This information is crucial for researchers working on the synthesis, formulation, and biological testing of this compound.

SolventSolubilityReference
AcetoneSoluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1][2]
ChloroformSoluble[2]
Dichloromethane (DCM)Soluble[2]
AcetonitrileSoluble[2]
MethanolSoluble[2]
EthanolSoluble[2]

It is important to note that the term "soluble" is qualitative. For many applications, particularly in drug development and quantitative bioassays, determining the precise solubility (e.g., in mg/mL or mol/L) at a given temperature is essential.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The following is a detailed methodology based on the widely used shake-flask method and UV-Vis spectroscopy for concentration measurement, as described for other coumarin derivatives[3][4].

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) of analytical grade

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer and quartz cuvettes

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.

    • Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear (R² > 0.99).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended for coumarin derivatives[3].

    • After the incubation period, stop the shaking and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

  • Sample Analysis:

    • Carefully withdraw a sample from the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax using the UV-Vis spectrophotometer.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility of the compound in the original undiluted sample by multiplying the concentration by the dilution factor.

Data Presentation: The results should be presented as the mean ± standard deviation of at least three independent experiments. Solubility is typically reported in units of mg/mL, g/L, or molarity (mol/L) at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility, from initial screening to detailed characterization.

Solubility_Assessment_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Analysis & Reporting start Define Compound & Solvents of Interest qual_screen Qualitative Solubility Screening (e.g., visual inspection in various solvents) start->qual_screen quant_method Select Quantitative Method (e.g., Shake-Flask with UV-Vis/HPLC) qual_screen->quant_method Proceed if soluble protocol_dev Develop & Validate Protocol (Calibration Curve, Linearity) quant_method->protocol_dev execute_exp Execute Solubility Experiments (Controlled Temperature & Time) protocol_dev->execute_exp data_analysis Data Analysis & Calculation (Mean, SD) execute_exp->data_analysis reporting Reporting & Documentation (Table, Protocol, Workflow) data_analysis->reporting end_node Final Solubility Profile reporting->end_node

Caption: Logical workflow for solubility assessment.

This structured approach ensures that the solubility of a compound like this compound is characterized in a systematic and reproducible manner, providing reliable data for further research and development activities.

References

Unveiling the Photophysical Properties of 6-Amino-4-methyl-2H-chromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield and photophysical characteristics of the fluorescent molecule 6-Amino-4-methyl-2H-chromen-2-one, a derivative of the coumarin family. While a specific quantum yield for this exact compound is not extensively reported in publicly available literature, this guide leverages data from the closely related 6-aminocoumarin to provide a robust understanding of its expected fluorescent behavior. This document details the experimental protocols for quantum yield determination and presents a generalized workflow for the characterization of such fluorescent probes.

Quantitative Data on Photophysical Properties

The fluorescence quantum yield of aminocoumarins is highly sensitive to the surrounding solvent environment. This is due to the intramolecular charge transfer (ICT) character of their excited state. For the parent compound, 6-aminocoumarin, a comprehensive study has revealed a strong dependence of its quantum yield (Φf) and fluorescence lifetime (τf) on the solvent.[1] The 4-methyl substituent in this compound is anticipated to have a minimal impact on these photophysical parameters compared to the profound influence of the amino group's position and the solvent's polarity.

The following table summarizes the photophysical data for 6-aminocoumarin in various solvents, which serves as a strong proxy for the expected behavior of this compound.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
n-Hexane1.881.37535843851900.030.3
Cyclohexane2.021.42635944051900.040.4
1,4-Dioxane2.211.42236445856300.181.5
Diethyl Ether4.341.35336245556600.252.1
Chloroform4.811.44636847260000.352.8
Ethyl Acetate6.021.37236546558600.403.2
Acetonitrile37.51.34436648566400.584.1
Methanol32.71.32936248066700.654.5
Ethanol24.61.36136348266500.624.3

Data sourced from a study on 6-aminocoumarin and is intended to be representative for this compound.[1]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[2][3][4]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent of choice (e.g., ethanol, cyclohexane)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Sample of this compound

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard (e.g., 10⁻⁴ M quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of the this compound sample in the desired solvent.

    • From the stock solutions, prepare a series of dilute solutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This is to avoid inner filter effects.

  • UV-Vis Absorbance Measurements:

    • Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Emission Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the standard and the sample. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Calculation of Quantum Yield:

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

      where:

      • Φ_std is the known quantum yield of the standard.

      • Slope_sample is the slope of the plot for the sample.

      • Slope_std is the slope of the plot for the standard.

      • n_sample is the refractive index of the solvent used for the sample.

      • n_std is the refractive index of the solvent used for the standard.

Visualizations

Generalized Workflow for Fluorescent Probe Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel fluorescent compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Photophysical Characterization cluster_application Application & Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_ms Structural Analysis (NMR, Mass Spectrometry) purification->nmr_ms uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy (Excitation & Emission) uv_vis->fluorescence qy_measurement Quantum Yield Determination fluorescence->qy_measurement lifetime Fluorescence Lifetime Measurement fluorescence->lifetime photostability Photostability Assessment qy_measurement->photostability solvent_effects Solvatochromism Studies photostability->solvent_effects ph_sensitivity pH Sensitivity Analysis solvent_effects->ph_sensitivity bioimaging Cellular Imaging / Bio-application ph_sensitivity->bioimaging

Caption: Generalized workflow for the synthesis and characterization of a fluorescent probe.

Relative Quantum Yield Determination Workflow

This diagram outlines the key steps involved in the relative quantum yield measurement protocol.

G start Start prep_solutions Prepare Dilute Solutions of Sample & Standard (Abs < 0.1) start->prep_solutions measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor Measure Integrated Fluorescence Intensity measure_abs->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_fluor->plot_data calculate_qy Calculate Quantum Yield using Standard's Known Value plot_data->calculate_qy end End calculate_qy->end

Caption: Workflow for relative fluorescence quantum yield determination.

References

Technical Guide: Stability and Storage of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage conditions for 6-Amino-4-methyl-2H-chromen-2-one. Specific stability data for this compound (CAS No. 103264-02-4) is not extensively available in public literature. Therefore, this guide supplements information on the target compound with data from closely related aminocoumarin derivatives to provide general best practices. All handling and storage procedures should be performed in accordance with a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.

Introduction

This compound is a fluorescent aminocoumarin derivative. Compounds of this class are of significant interest in biomedical research and drug development, often utilized as fluorescent probes, biological markers, and scaffolds for novel therapeutic agents. The integrity and purity of such compounds are paramount for reproducible and reliable experimental outcomes. This guide outlines the known storage conditions, potential stability concerns, and general protocols for handling and stability assessment.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below.

PropertyValueSource
CAS Number 103264-02-4[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
LogP 2.26[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Topological Polar Surface Area 52.3 Ų[1]

Stability and Storage Conditions

While specific quantitative stability data for this compound is limited, the stability of coumarin derivatives is known to be influenced by factors such as pH, light, temperature, and oxidizing agents.

General Storage Recommendations

Based on information for structurally similar aminocoumarins, the following storage conditions are recommended to maintain the integrity of this compound.

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.To minimize thermal degradation.
Light Protect from light. Store in an opaque or amber vial.Coumarin derivatives can be light-sensitive and may undergo photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions.To prevent oxidation.
Container Keep in a tightly sealed container.To prevent moisture absorption and contamination.
pH-Dependent Stability

The lactone ring of the coumarin scaffold can be susceptible to hydrolysis under basic conditions. A study on the base hydrolysis of 6-aminocoumarin indicated that the benzopyrone ring opens in the presence of a base.[2] The stability of other coumarins has been shown to be significantly affected by pH, with degradation observed at alkaline pH values.[3] It is therefore crucial to maintain a neutral or slightly acidic pH for solutions of this compound to prevent hydrolysis.

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided to prevent chemical degradation.

Experimental Protocols

No specific, validated stability-indicating assay for this compound was found in the reviewed literature. However, a general protocol for assessing the pH-dependent stability of coumarins can be adapted.

General Protocol for pH-Dependent Stability Assessment

This protocol is a generalized methodology based on studies of other coumarins and should be optimized for this compound.[3][4]

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound

  • HPLC-grade water and methanol

  • Buffers of various pH values (e.g., phosphate, citrate)

  • HPLC or UPLC system with a UV or fluorescence detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

  • Working Solution Preparation: Dilute the stock solution with aqueous buffers to prepare working solutions at the desired final concentration and pH values (e.g., pH 4, 7, 9).

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., ambient or 37 °C), protected from light.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated reverse-phase HPLC method to determine the concentration of the parent compound. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the percentage of the remaining this compound against time for each pH condition to determine the degradation kinetics.

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates a recommended workflow for the safe handling and storage of this compound to ensure compound integrity and user safety.

G cluster_receipt Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Long-Term and Solution Storage cluster_disposal Disposal Receipt Receive Compound Inspect Inspect Container for Damage Receipt->Inspect Log Log into Inventory Inspect->Log InitialStore Store in Cool, Dry, Dark Place Log->InitialStore Retrieve Retrieve from Storage InitialStore->Retrieve StoreSolid Store Solid Under Inert Gas (Optional) InitialStore->StoreSolid Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate Weigh Weigh in Ventilated Enclosure Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use StoreSolution Store Solution at -20°C or -80°C Dissolve->StoreSolution Dispose Dispose According to SDS and Institutional Guidelines Use->Dispose CheckPurity Periodically Check Purity StoreSolid->CheckPurity StoreSolution->CheckPurity

Caption: Workflow for Handling and Storage of this compound.

Generalized Stability Testing Workflow

The diagram below outlines the key steps in a typical experimental workflow for assessing the chemical stability of a compound like this compound.

G cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis cluster_data Data Interpretation PrepStock Prepare Stock Solution PrepWorking Prepare Working Solutions at Different Conditions (pH, Temp) PrepStock->PrepWorking Incubate Incubate Samples PrepWorking->Incubate Sample Sample at Time Points (t=0, t=x, t=y...) Incubate->Sample Analyze Analyze by HPLC/UPLC Sample->Analyze Quantify Quantify Parent Compound Analyze->Quantify Identify Identify Degradation Products (Optional) Analyze->Identify Plot Plot Concentration vs. Time Quantify->Plot Kinetics Determine Degradation Rate/Half-life Plot->Kinetics

Caption: Experimental Workflow for Chemical Stability Assessment.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-4-methyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin derivatives, specifically those bearing an amino group at the 6-position of the 4-methyl-2H-chromen-2-one scaffold, represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, coupled with their fluorescent characteristics, make them attractive targets for drug discovery and the development of molecular probes. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-amino-4-methyl-2H-chromen-2-one and its derivatives. Detailed experimental protocols for key synthetic transformations are provided, along with a structured summary of quantitative data for a range of derivatives. Furthermore, key synthetic and biological pathways are visualized to facilitate a deeper understanding of the underlying chemical and biological processes.

Synthesis of the this compound Scaffold

The synthesis of the core this compound structure is typically achieved through a multi-step process, commencing with the formation of the coumarin ring system, followed by the introduction of the amino functionality.

Pechmann Condensation for Coumarin Ring Formation

The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[1] For the synthesis of the 4-methylcoumarin backbone, a substituted phenol is reacted with ethyl acetoacetate.

A general workflow for the synthesis of a 4-methylcoumarin precursor is depicted below:

G phenol Substituted Phenol condensation Pechmann Condensation phenol->condensation eaa Ethyl Acetoacetate eaa->condensation catalyst Acid Catalyst (e.g., H₂SO₄, InCl₃) catalyst->condensation coumarin Substituted 4-Methyl-2H-chromen-2-one condensation->coumarin

Caption: General workflow for Pechmann condensation.

Introduction of the Amino Group

The most common strategy for introducing the amino group at the 6-position involves the nitration of a pre-formed 4-methylcoumarin, followed by the reduction of the nitro group.

The synthetic pathway from a 4-methylcoumarin precursor to the 6-amino derivative is as follows:

G start Substituted 4-Methyl-2H-chromen-2-one nitration Nitration (HNO₃/H₂SO₄) start->nitration nitro 6-Nitro-4-methyl- 2H-chromen-2-one Derivative nitration->nitro reduction Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl) nitro->reduction final 6-Amino-4-methyl- 2H-chromen-2-one Derivative reduction->final

Caption: Synthesis of 6-amino-4-methylcoumarins.

Experimental Protocols

General Procedure for Pechmann Condensation

A simple and efficient method for the preparation of 4-methylcoumarins involves the use of a high-speed mixer ball mill.[2]

Protocol:

  • A mixture of the phenol (e.g., m-aminophenol, 2.84 mmol), ethyl acetoacetate (2.84 mmol), and a catalyst such as InCl₃ (3 mol%) is placed in a stainless steel ball mill jar.[2]

  • The mixture is subjected to high-speed ball milling for a short duration (typically 10-20 minutes) at room temperature.[2]

  • Upon completion, the solid product is collected. For instance, 7-amino-4-methyl-2H-chromen-2-one is obtained as a yellow solid.[2]

Nitration of 4-Methylcoumarin Derivatives

Protocol:

  • The substituted 4-methyl-2H-chromen-2-one is dissolved in concentrated sulfuric acid and cooled in an ice bath.[3]

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the low temperature.[3]

  • The reaction mixture is stirred for a specified time and then poured onto crushed ice.[3]

  • The precipitated nitro-coumarin is filtered, washed with water, and can be purified by recrystallization. This process can yield a mixture of 6-nitro and 8-nitro isomers, which may be separated by column chromatography.[3]

Reduction of 6-Nitro-4-methylcoumarin Derivatives

Protocol:

  • To a reaction mixture of Fe powder (31 mmol) and NH₄Cl (15 mmol) in ethanol and water, the 6-nitro-2H-chromen-2-one derivative (7.8 mmol) is added.[4]

  • The reaction mixture is stirred at 80 °C for 4–5 hours.[4]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate.[4]

  • The organic layer is washed with brine, dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the 6-amino-2H-chromen-2-one derivative.[4]

Synthesis of this compound Derivatives

The 6-amino group serves as a versatile handle for the synthesis of a wide array of derivatives through reactions such as acylation, alkylation, and the formation of Schiff bases.

Synthesis of N-Substituted Derivatives

Protocol for N-alkylation: A mixture of a 4-bromomethyl coumarin derivative and 7-amino-4-methylcoumarin (0.004 mol) in DMSO (15 mL) is stirred at room temperature for 8-12 hours.[5] After completion, the reaction mixture is poured onto crushed ice. The separated solid is filtered, washed with cold ethanol, dried, and recrystallized to yield the N-alkylated product.[5]

Quantitative Data of Selected Derivatives

The following tables summarize the quantitative data for a selection of this compound derivatives and related compounds.

Table 1: Synthesis and Melting Points of 4-Methylcoumarin Derivatives

CompoundStarting PhenolCatalyst/ConditionsYield (%)Melting Point (°C)Reference
7-Amino-4-methyl-2H-chromen-2-onem-AminophenolInCl₃, ball mill, 10 min92220–224[2]
7-Hydroxy-4-methyl-2H-chromen-2-oneResorcinolInCl₃, ball mill, 5 min95-[2]
7-Methoxy-4-methyl-2H-chromen-2-onem-MethoxyphenolInCl₃, ball mill, 20 min80-[2]
4-Methyl-2H-chromen-2-onePhenolInCl₃, ball mill--[2]

Table 2: Characterization Data for Selected this compound Derivatives

DerivativeYield (%)Melting Point (°C)Key Spectroscopic DataReference
6-(4-(((4-methoxyphenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one67140–142¹H NMR (DMSO-d₆): δ 8.69 (s, 1H), 8.32 (d, J = 2.6 Hz, 1H), 8.15 (d, J = 9.6 Hz, 1H), 8.11 (dd, J = 8.9, 2.6 Hz, 1H), 7.62 (d, J = 8.9 Hz, 1H), 6.73 (d, J = 8.9 Hz, 2H), 6.64 (dd, J = 9.2, 4.9 Hz, 3H), 5.72 (t, J = 5.6 Hz, 1H), 4.35 (d, J = 5.6 Hz, 2H), 3.64 (s, 3H).[4]
6-(4-(((4-bromophenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one70207–209¹H NMR (DMSO-d₆): δ 8.72 (s, 1H), 8.32 (d, J = 2.4 Hz, 1H), 8.15 (d, J = 9.6 Hz, 1H), 8.11 (dd, J = 8.9, 2.5 Hz, 1H), 7.62 (d, J = 8.9 Hz, 1H), 7.22 (d, J = 8.8 Hz, 2H), 6.64 (dd, J = 9.2, 4.3 Hz, 3H), 6.44 (t, J = 5.6 Hz, 1H), 4.39 (d, J = 5.7 Hz, 2H).[4]
6-(4-((mesitylamino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one82157–159¹H NMR (DMSO-d₆): δ 8.67 (s, 1H), 8.32 (s, 1H), 8.16 (d, J = 9.5 Hz, 1H), 8.12–8.08 (m, 1H), 7.63 (d, J = 8.8 Hz, 1H), 6.75 (s, 2H), 6.64 (d, J = 9.6 Hz, 1H), 4.19 (s, 2H), 2.22 (s, 6H), 2.15 (s, 3H).[4]
7-Methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl) amino]methyl}-2H-chromen-2-one-218-220IR (KBr): 3434 (NH), 1712 (C=O), 1698 (C=O) cm⁻¹. ¹H NMR (DMSO-d₆): δ 2.08 (s, 3H), 2.30 (s, 3H), 4.68 (s, 2H), 5.90 (s, 1H, NH), 6.12 (s, 1H), 6.33 (s, 1H), 6.60 (s, 1H), 7.15 (dd, 1H), 7.28 (d, 1H), 7.32 (s, 1H), 7.56 (d, 1H), 7.81 (d, 1H).[5]
6-Methyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl) amino]methyl}-2H-chromen-2-one-184-186IR (KBr): 3346 (NH), 1707 (C=O), 1692 (C=O) cm⁻¹. ¹H NMR (DMSO-d₆): δ 2.28 (s, 3H), 2.83 (s, 3H), 4.63 (s, 2H), 6.02 (s, 1H), 6.12 (s, 1H, NH), 6.34 (s, 1H), 6.65 (s, 1H), 6.96 (s, 1H), 6.99 (t, 1H), 7.04 (dd, 1H), 7.45 (d, 1H), 7.74 (d, 1H).[5]

Biological Activity and Signaling Pathways

Certain coumarin derivatives have been shown to modulate cellular signaling pathways, which is of significant interest in drug development. For instance, 6-methylcoumarin has been reported to promote melanogenesis by influencing several key signaling cascades.[6][7]

A simplified representation of the signaling pathways modulated by 6-methylcoumarin is provided below:

G cluster_0 Signaling Cascades cluster_1 Cellular Response 6-Methylcoumarin 6-Methylcoumarin PKA_CREB PKA/CREB Pathway 6-Methylcoumarin->PKA_CREB MAPK MAPK Pathway 6-Methylcoumarin->MAPK PI3K_AKT PI3K/AKT Pathway 6-Methylcoumarin->PI3K_AKT GSK3B GSK3β/β-Catenin Pathway 6-Methylcoumarin->GSK3B Melanogenesis Melanogenesis PKA_CREB->Melanogenesis MAPK->Melanogenesis PI3K_AKT->Melanogenesis GSK3B->Melanogenesis

Caption: Signaling pathways affected by 6-methylcoumarin.

Conclusion

The this compound scaffold is a valuable platform for the development of novel compounds with diverse applications. The synthetic routes are well-established, allowing for the generation of a wide range of derivatives. The detailed characterization of these compounds is crucial for establishing structure-activity relationships and for advancing their potential use in drug discovery and other scientific fields. This guide provides a foundational resource for researchers and professionals working with this important class of heterocyclic compounds.

References

In-Depth Technical Guide: Photophysical Properties of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the absorption and emission spectra of 6-Amino-4-methyl-2H-chromen-2-one, a fluorescent molecule belonging to the coumarin family. Due to the limited availability of specific photophysical data for the 4-methyl substituted compound in the reviewed literature, this guide presents data for the closely related parent compound, 6-aminocoumarin. This information serves as a strong proxy and a valuable starting point for research and development involving this class of molecules.

Core Photophysical Data

The following table summarizes the key absorption and emission spectral data for 6-aminocoumarin in various solvents. These values are critical for understanding the compound's behavior in different chemical environments and for designing experiments that utilize its fluorescent properties.

SolventAbsorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)
n-heptane355425
n-decane356428
n-hexadecane357432
tetrachloromethane362452
1-chloropropane362468
1-chlorobutane362465
1-chlorohexane362462
1-chlorooctane362460
1-chlorodecance362459
propanenitrile360493
butanenitrile360487
hexanenitrile360480
octanenitrile360476

Experimental Protocols

The determination of the absorption and emission spectra of coumarin derivatives involves standardized spectrophotometric techniques. Below are detailed methodologies for these key experiments.

Absorption Spectroscopy

Objective: To determine the wavelength(s) at which this compound absorbs light and to quantify the extent of this absorption.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for absorbance measurements (typically in the µM range, aiming for an absorbance maximum between 0.1 and 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with a cuvette containing the sample solution.

    • Record the absorption spectrum of the sample.

  • Data Analysis:

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

Emission (Fluorescence) Spectroscopy

Objective: To determine the emission spectrum of this compound and its fluorescence quantum yield.

Materials:

  • Solution of this compound (prepared as for absorption spectroscopy)

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz fluorescence cuvettes

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the excitation lamp to stabilize.

    • Set the excitation wavelength to the absorption maximum (λ_abs) determined from the absorption spectrum.

    • Set the desired emission wavelength range for the scan (e.g., from λ_abs + 10 nm to 700 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Measurement:

    • Record the emission spectrum of the pure solvent to check for background fluorescence.

    • Record the emission spectrum of the sample solution. The peak of this spectrum is the emission maximum (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of the quantum yield standard with an absorbance at the excitation wavelength similar to that of the sample.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield (Φ_s) of the sample is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:

      • Φ_r is the known quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the absorption and emission spectra of a fluorescent compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy Compound 6-Amino-4-methyl- 2H-chromen-2-one StockSolution Prepare Stock Solution (known concentration) Compound->StockSolution Solvent Spectroscopic Grade Solvent Solvent->StockSolution WorkingSolution Prepare Working Solution (for measurement) StockSolution->WorkingSolution Blank Measure Blank (Solvent) Absorbance Measure Absorbance Spectrum Emission Measure Emission Spectrum Spectrophotometer UV-Vis Spectrophotometer Lambda_abs Determine λ_abs Calculate ε Spectrophotometer->Lambda_abs Blank->Spectrophotometer Absorbance->Spectrophotometer Excitation Set Excitation at λ_abs Lambda_abs->Excitation Fluorometer Fluorescence Spectrophotometer Lambda_em Determine λ_em Calculate Φ Fluorometer->Lambda_em Excitation->Fluorometer Emission->Fluorometer

Spectroscopic analysis workflow.

Unveiling the Spectroscopic Signature: A Guide to the Molar Extinction Coefficient of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data of Aminomethylcoumarins

To provide a comparative context, the following table summarizes the available spectroscopic data for the related compound, 7-Amino-4-methylcoumarin, and one of its peptide conjugates. This data is essential for applications in quantitative analysis, such as in enzyme-linked assays where the release of the fluorophore is measured.

Compoundλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Solvent
7-Amino-4-methylcoumarin354Not specifiedEthanol
N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin3541.78 x 10⁴Ethanol

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient of a compound can be experimentally determined using UV-Visible spectrophotometry by applying the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Objective: To determine the molar extinction coefficient (ε) of 6-Amino-4-methyl-2H-chromen-2-one at its wavelength of maximum absorbance (λmax).

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, or a suitable buffer)

  • Calibrated UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 1-5 mg) using an analytical balance.

    • Dissolve the weighed compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution.

  • Preparation of Serial Dilutions:

    • Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations of the compound. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the spectrophotometer to scan a range of wavelengths (e.g., 250-500 nm) to determine the wavelength of maximum absorbance (λmax).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Measure the absorbance of each of the prepared dilutions at the determined λmax.

  • Data Analysis:

    • Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).

    • Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.

    • The slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Calculation:

The Beer-Lambert Law is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • c is the concentration of the compound (mol·L⁻¹)

  • l is the path length of the cuvette (cm)

From the slope of the calibration curve (Absorbance vs. Concentration), the molar extinction coefficient can be directly obtained.

Logical Workflow: Aminomethylcoumarin in Enzyme Activity Assays

Aminomethylcoumarin derivatives are frequently employed as fluorogenic substrates in enzyme activity assays. The following diagram illustrates the general workflow for such an assay.

Enzyme_Activity_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Enzyme Solution Mix Mix Components Enzyme->Mix Substrate Fluorogenic Substrate (e.g., Peptide-AMC) Substrate->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Initiate Reaction Cleavage Enzymatic Cleavage Incubate->Cleavage Fluorophore Free AMC (Fluorescent) Cleavage->Fluorophore Release Measure Measure Fluorescence (Ex: ~350 nm, Em: ~450 nm) Fluorophore->Measure Data Data Analysis: Enzyme Activity Calculation Measure->Data

Workflow for an enzyme activity assay using a fluorogenic aminomethylcoumarin (AMC) substrate.

6-Amino-4-methyl-2H-chromen-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 6-Amino-4-methyl-2H-chromen-2-one, a heterocyclic compound belonging to the coumarin family. Coumarins are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities. This document outlines the fundamental chemical information for researchers and professionals engaged in drug discovery and development.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is the precise identification of its structure and internationally recognized nomenclature.

The formal IUPAC name for this compound is 6-amino-4-methylchromen-2-one [1]. The chemical structure consists of a benzopyran-2-one core, which is the characteristic framework of coumarins. Specifically, it is a derivative of 2H-chromen-2-one, featuring a methyl group at the 4th position and an amino group at the 6th position of the bicyclic structure.

Molecular Formula: C₁₀H₉NO₂[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 175.18 g/mol PubChem[1]
IUPAC Name 6-amino-4-methylchromen-2-onePubChem[1]
Molecular Formula C₁₀H₉NO₂PubChem[1]
CAS Number 103264-02-4PubChem[1]
Topological Polar Surface Area 52.3 ŲPubChem[1]
Complexity 260PubChem[1]
XLogP3 1.6PubChem[1]

Experimental Protocols

A common approach for the synthesis of similar compounds, such as 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, involves a multi-step process[2]:

  • Pechmann Condensation: Synthesis of the coumarin core, for instance, by reacting a phenol with a β-ketoester under acidic conditions. Modern variations may use milder catalysts like ceric ammonium nitrate (CAN)[2].

  • Nitration: Introduction of a nitro group onto the benzene ring of the coumarin, typically using a nitrating mixture of nitric acid and sulfuric acid at controlled temperatures[2].

  • Reduction: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as stannous chloride in hydrochloric acid and ethanol[2].

Note: The above is a generalized workflow and would require optimization for the specific synthesis of this compound. Researchers should consult synthetic chemistry literature for detailed procedures and safety precautions.

Signaling Pathways and Biological Activity

The biological activity of coumarin derivatives is diverse, and they are known to interact with various molecular targets and signaling pathways[2]. While specific signaling pathway diagrams for this compound are not available, the broader class of amino-coumarins has been investigated for several therapeutic applications. For example, some coumarin derivatives are known to inhibit enzymes like DNA gyrase and cyclooxygenase, leading to antimicrobial and anti-inflammatory effects, respectively[2].

The amino and methyl substitutions on the coumarin scaffold of this compound suggest that it could be a candidate for screening in various biological assays to determine its potential as a modulator of cellular signaling.

The following diagram illustrates a generalized logical workflow for the investigation of a novel compound like this compound in a drug discovery context.

G A Compound Synthesis (this compound) B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Screening (Target-based or Phenotypic) B->C D Hit Identification C->D E Lead Optimization D->E F In Vivo Studies E->F G Preclinical Development F->G

Caption: A generalized workflow for early-stage drug discovery.

References

The Rise of Aminocoumarins: From Antibiotics to Illuminating Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Discovery, History, and Technical Applications of Aminocoumarin Dyes

Introduction

The aminocoumarin family, a class of natural products and their synthetic derivatives, has carved a unique niche in the annals of scientific discovery. Initially recognized for their potent antibiotic properties, these compounds have evolved into indispensable tools for researchers, illuminating the intricate workings of biological systems with their vibrant fluorescence. This technical guide provides a comprehensive overview of the discovery and history of aminocoumarin dyes, their photophysical properties, and their application in research, with a focus on providing practical experimental details for scientists and drug development professionals.

A Dual Legacy: From Antibiotics to Fluorophores

The story of aminocoumarins begins not in the realm of fluorescence, but in the urgent search for new antibiotics in the mid-20th century.

The Antibiotic Era: Discovery of a DNA Gyrase Inhibitor

In the 1950s, scientists discovered a new class of antibiotics produced by Streptomyces species of soil bacteria.[1] The most prominent among these was Novobiocin , first reported in the mid-1950s and licensed for clinical use under the trade name Albamycin in the 1960s.[2][3] These natural products, including clorobiocin and coumermycin A1, are characterized by a 3-amino-4,7-dihydroxycoumarin moiety.[4] Their potent antibacterial activity stems from their ability to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[1][4] Aminocoumarins act as competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase, preventing the supercoiling of DNA that is necessary for cell division.[1][4]

The Dawn of a New Light: The Emergence of Fluorescent Dyes

While the antibiotic properties of aminocoumarins were being explored, the inherent fluorescence of the coumarin scaffold did not go unnoticed. The use of coumarins as fluorescent probes dates back to the 19th century.[5] However, it was the strategic modification of the coumarin core, particularly the introduction of an amino group at the 7-position, that unlocked their potential as superior fluorescent dyes. These 7-aminocoumarin derivatives exhibit significantly improved photophysical properties compared to their hydroxylated counterparts, including a red-shift in their emission spectra, a wider pH working range, and enhanced photostability.[6] This paved the way for their widespread adoption as fluorescent labels and probes in a multitude of biological applications.

A timeline of key developments in the history of aminocoumarin discovery and applications is presented below:

Era Key Developments Approximate Timeframe
Antibiotic Discovery Isolation of novobiocin from Streptomyces niveus.Mid-1950s
Elucidation of the mechanism of action as DNA gyrase inhibitors.1960s-1970s
Fluorescent Probe Development Recognition of the fluorescent properties of the coumarin scaffold.Early 20th Century
Synthesis and characterization of 7-aminocoumarin derivatives with enhanced photophysical properties.1970s-1980s
Modern Applications Widespread use as fluorescent labels for biomolecules.1990s-Present
Development of sophisticated aminocoumarin-based biosensors for enzyme activity and cellular imaging.2000s-Present

Photophysical Properties of Aminocoumarin Dyes

The utility of aminocoumarin dyes in research is intrinsically linked to their excellent photophysical properties. Key parameters include their absorption and emission maxima, molar extinction coefficients, quantum yields, and fluorescence lifetimes.

Aminocoumarin Derivative Excitation Max (λ_ex, nm) Emission Max (λ_em, nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Quantum Yield (Φ_F) Solvent
7-Amino-4-methylcoumarin (AMC)350440-460~19,000~0.6Ethanol
7-Diethylamino-4-methylcoumarin37343424,5000.49Ethanol
7-Amino-4-(trifluoromethyl)coumarin38550522,0000.02Methanol
Coumarin 137345025,0000.73Ethanol
Coumarin 10240048030,0000.98Ethanol

Note: Photophysical properties of dyes are highly solvent-dependent. The values presented here are representative and may vary with the experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common aminocoumarin dye and the characterization of its fluorescent properties.

Synthesis of 7-Amino-4-methylcoumarin (AMC) via Pechmann Condensation

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins.

Materials:

  • m-Aminophenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

Procedure:

  • Carefully add concentrated sulfuric acid to a flask cooled in an ice bath.

  • Slowly add m-aminophenol to the cold sulfuric acid with constant stirring until it is completely dissolved.

  • To this mixture, add ethyl acetoacetate dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it in a water bath at 60-70°C for 3-4 hours.

  • Pour the reaction mixture onto crushed ice. A solid precipitate of 7-amino-4-methylcoumarin will form.

  • Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard of known quantum yield.

Materials:

  • Aminocoumarin dye solution of unknown quantum yield

  • Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the aminocoumarin dye and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the aminocoumarin dye and the standard. The plots should be linear.

  • Calculate the quantum yield of the aminocoumarin dye using the following equation:

    Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)

    where:

    • Φ_F is the fluorescence quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Visualizing Biological Processes with Aminocoumarin Dyes

The unique properties of aminocoumarin dyes make them powerful tools for visualizing and quantifying biological processes.

Probing Enzyme Activity

Aminocoumarin dyes are frequently used to design "turn-on" fluorescent probes for detecting enzyme activity.[7] In these probes, the aminocoumarin is linked to a substrate for the enzyme of interest, which quenches its fluorescence. Upon enzymatic cleavage of the substrate, the free aminocoumarin is released, resulting in a significant increase in fluorescence.

Enzyme_Activity_Probe Substrate Aminocoumarin-Substrate (Non-fluorescent) Enzyme Enzyme Substrate->Enzyme Binding Product Free Aminocoumarin (Fluorescent) Enzyme->Product Catalysis Cleaved_Substrate Cleaved Substrate Enzyme->Cleaved_Substrate DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA Nicking/Ligation) Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Supercoiling GyrB GyrB Subunit (ATPase Activity) GyrB->GyrA Provides Energy ATP ATP ATP->GyrB Binds to Aminocoumarin Aminocoumarin Antibiotic Aminocoumarin->GyrB Competitively Binds Inhibition Inhibition of Supercoiling Aminocoumarin->Inhibition Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Inhibition->Supercoiled_DNA

References

A Comprehensive Theoretical Analysis of 6-Amino-4-methyl-2H-chromen-2-one: A Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize the physicochemical and electronic properties of 6-Amino-4-methyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. While extensive research has been conducted on various derivatives of this core structure, this paper focuses on the application of established computational protocols to the parent molecule, offering a foundational understanding for further drug design and development.

Introduction

This compound belongs to the coumarin family, a class of compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1] Understanding the fundamental electronic and structural properties of this core scaffold is paramount for the rational design of novel therapeutic agents with enhanced efficacy and specificity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools in elucidating these properties, providing insights that are often complementary to experimental data.

This whitepaper details the standard computational workflows, theoretical parameters, and expected outcomes from a comprehensive in-silico analysis of this compound.

Computational Methodology

The theoretical investigation of this compound involves a multi-step computational workflow, beginning with geometry optimization and culminating in the calculation of various electronic and spectroscopic properties.

Geometry Optimization

The initial and most critical step is the optimization of the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). This is typically achieved using DFT methods.

Experimental Protocol:

  • Initial Structure: The 3D structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • Quantum Chemical Calculation: The structure is then optimized at a higher level of theory. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311G++(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

The logical workflow for geometry optimization and subsequent property calculations is illustrated in the diagram below.

G Computational Workflow for this compound A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311G++(d,p)) A->B C Frequency Calculation B->C D Optimized Stable Structure C->D No Imaginary Frequencies E Electronic Properties Calculation (HOMO, LUMO, MEP) D->E F Spectroscopic Properties Calculation (UV-Vis, NMR) D->F G Molecular Docking Studies D->G

Computational Workflow

Calculated Molecular Properties

Following geometry optimization, a range of molecular properties can be calculated to understand the electronic nature, reactivity, and spectroscopic signatures of this compound.

Structural Parameters

The optimized geometry provides precise information on bond lengths and bond angles. These parameters are crucial for understanding the molecule's conformation and can be compared with experimental X-ray crystallography data if available.

Parameter Atoms Involved Calculated Value (Å or °)
Bond LengthC2=O8Value
Bond LengthC6-N11Value
Bond LengthC4-C10Value
Bond AngleO1-C2-C3Value
Bond AngleC5-C6-N11Value
Dihedral AngleC3-C4-C4a-C8aValue
Note: The table presents a selection of key parameters. A full analysis would include all bond lengths, angles, and dihedral angles.
Electronic Properties

The electronic properties of a molecule are fundamental to its chemical reactivity and biological activity.

Experimental Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity.

Property Calculated Value Unit
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye
Ionization PotentialValueeV
Electron AffinityValueeV

The relationship between key electronic properties is depicted in the following diagram.

G Interrelation of Electronic Properties HOMO HOMO Energy Gap Energy Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity Inverse Relation Stability Kinetic Stability Gap->Stability Direct Relation

Electronic Properties Relationship
Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can be used to interpret and validate experimental findings.

Experimental Protocol:

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). The calculations provide the excitation energies and oscillator strengths for the electronic transitions.

  • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts for ¹H and ¹³C NMR spectra.

Spectroscopic Property Calculated Value Experimental Value (if available)
λmax (UV-Vis)Value nmValue nm
¹³C Chemical Shift (C2)Value ppmValue ppm
¹³C Chemical Shift (C6)Value ppmValue ppm
¹H Chemical Shift (H5)Value ppmValue ppm
¹H Chemical Shift (-NH₂)Value ppmValue ppm

Application in Drug Development

The theoretical data generated for this compound serves as a critical foundation for various stages of drug development:

  • Lead Optimization: Understanding the electronic properties allows for targeted modifications to the core structure to enhance biological activity and improve pharmacokinetic profiles.

  • Structure-Activity Relationship (SAR) Studies: Theoretical descriptors can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of novel derivatives.

  • Molecular Docking: The optimized 3D structure is the starting point for molecular docking simulations to predict the binding affinity and orientation of the molecule within the active site of a biological target.[2]

The logical flow from theoretical calculations to drug discovery applications is shown below.

G From Theory to Application Calc Theoretical Calculations (DFT) Props Molecular Properties (Electronic, Structural) Calc->Props SAR QSAR & Lead Optimization Props->SAR Docking Molecular Docking Props->Docking Discovery Drug Discovery & Development SAR->Discovery Docking->Discovery

Drug Discovery Pathway

Conclusion

This technical guide has outlined the standard and robust computational methodologies for the theoretical characterization of this compound. The application of DFT and related methods provides invaluable insights into the structural, electronic, and spectroscopic properties of this important coumarin derivative. The data and workflows presented herein serve as a foundational resource for researchers and scientists engaged in the design and development of novel coumarin-based therapeutic agents. The integration of these theoretical approaches into the drug discovery pipeline can significantly accelerate the identification and optimization of promising drug candidates.

References

Methodological & Application

Application Notes and Protocols for 6-Amino-4-methyl-2H-chromen-2-one in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methyl-2H-chromen-2-one, a derivative of coumarin, is a fluorescent compound with potential applications in cellular imaging and fluorescence microscopy. Its chemical structure, featuring an amino group as an electron-donating substituent on the coumarin backbone, gives rise to its fluorescent properties. This document provides an overview of its characteristics and a generalized protocol for its use in fluorescence microscopy, based on the well-established applications of its isomer, 7-Amino-4-methylcoumarin (AMC). Due to the limited availability of specific data for the 6-amino isomer, the provided protocols should be considered a starting point for experimental optimization.

Physicochemical and Photophysical Properties

PropertyThis compound (Predicted/Inferred)7-Amino-4-methylcoumarin (AMC) (Reference)
Molecular Formula C₁₀H₉NO₂C₁₀H₉NO₂
Molecular Weight 175.18 g/mol 175.18 g/mol [1]
Excitation Maximum (λex) ~330 nm~344-365 nm[1][2]
Emission Maximum (λem) ~460 nm~440 nm[1][2]
Molar Extinction Coefficient (ε) Data not available~1.9 x 10⁴ M⁻¹cm⁻¹ (for AMCA)[3]
Quantum Yield (Φ) Data not availableHigh, but specific value not consistently reported.
Solubility Soluble in DMSO, DMF, and acetone.[2][4]Soluble in DMSO (10 mg/mL), DMF, and acetone (10 mg/mL).[2][4]
Appearance Likely a pale cream to yellow powder.Pale cream to cream to yellow powder.[5]

Experimental Protocols

The following protocols are adapted from established methods for aminocoumarin dyes, particularly 7-Amino-4-methylcoumarin (AMC). Users should optimize these protocols for their specific cell type, experimental conditions, and imaging system.

General Workflow for Cellular Staining

G prep Prepare Staining Solution stain Stain Cells prep->stain cell_prep Prepare Cells cell_prep->stain wash Wash Cells stain->wash image Image Cells wash->image G cluster_0 Enzyme Activity Assay Substrate Substrate-Coumarin Conjugate (Non-fluorescent) Enzyme Target Enzyme Substrate->Enzyme Cleavage Product Cleaved Substrate Enzyme->Product Coumarin This compound (Fluorescent) Enzyme->Coumarin

References

Application Notes and Protocols for 6-Amino-4-methyl-2H-chromen-2-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 6-amino-4-methyl-2H-chromen-2-one derivatives, a promising class of compounds in drug discovery. The protocols and data presented herein are compiled from various scientific sources to facilitate further research and development in this area.

Introduction

Coumarins, a group of benzopyran-2-one compounds, are prevalent in various plants and have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] Among these, derivatives of this compound have emerged as a versatile scaffold for the development of novel therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The substitution at the amino group and other positions on the coumarin ring allows for the fine-tuning of their biological activity, making them attractive candidates for drug design and development.[5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from the Pechmann condensation to form the coumarin core, followed by nitration and subsequent reduction of the nitro group to an amine.[3] This amino group can then be further functionalized to generate a library of derivatives.

G cluster_synthesis General Synthetic Scheme Resorcinol Resorcinol HMCO 7-Hydroxy-4-methyl-2H-chromen-2-one Resorcinol->HMCO Pechmann Condensation EAA Ethyl Acetoacetate EAA->HMCO NHMCO 7-Hydroxy-6-nitro-4-methyl-2H-chromen-2-one HMCO->NHMCO Nitration (HNO3/H2SO4) AHMCO 6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one NHMCO->AHMCO Reduction (e.g., SnCl2/HCl) Derivatives This compound Derivatives AHMCO->Derivatives Derivatization

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of 6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one

This protocol describes a typical synthesis of the parent amino-coumarin compound.[3]

Step 1: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one

  • To a solution of resorcinol (11 g, 100 mmol) in ethyl acetoacetate (13 g, 100 mmol), add concentrated sulfuric acid (50 mL) dropwise with stirring at 0 °C.

  • Continue stirring at room temperature for 18 hours.

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain 7-hydroxy-4-methyl-2H-chromen-2-one.

Step 2: Synthesis of 7-Hydroxy-6-nitro-4-methyl-2H-chromen-2-one

  • Dissolve 7-hydroxy-4-methyl-2H-chromen-2-one (17.6 g, 100 mmol) in concentrated sulfuric acid (30 mL) at a temperature below 5 °C.

  • Add a mixture of nitric acid (8 mL) and sulfuric acid (10 mL) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for one hour at the same temperature.

  • Pour the mixture onto ice-water.

  • Filter the yellow precipitate, wash with water, and air-dry. The 6-nitro isomer can be separated from the 8-nitro isomer by its lower solubility in boiling ethanol.[3]

Step 3: Synthesis of 6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one

  • Prepare a suspension of 7-hydroxy-6-nitro-4-methyl-2H-chromen-2-one (22.1 g, 100 mmol) and stannous chloride dihydrate (100 g) in ethanol (100 mL) and hydrochloric acid (100 mL).

  • Boil the suspension until a clear solution is obtained.

  • Cool the solution in a refrigerator for 2 days to allow for precipitation.

  • Filter the solid, suspend it in water, and neutralize with sodium bicarbonate.

  • Filter the resulting yellow precipitate and extract several times with hot isopropyl alcohol.

  • Collect the extracts, concentrate under reduced pressure, and cool to obtain the final product.[3]

Application Note 1: Anticancer Activity

Several derivatives of this compound have demonstrated potent cytotoxic activity against various human cancer cell lines.[6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 in µM) of representative this compound derivatives against different cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 2-Imino-coumarin hybridDAN-G (Pancreatic)1.51[6]
2 2-Imino-coumarin hybridA-427 (Lung)2.60[6]
3 6-PyrazolinylcoumarinCCRF-CEM (Leukemia)1.88[7]
4 6-PyrazolinylcoumarinMOLT-4 (Leukemia)1.92[7]
5 3-Aryl-4-anilino-coumarinMCF-7 (Breast)7.06[5]
6 Coumarin-amino acid hybridHCT-116 (Colon)16.02[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11]

G cluster_mtt MTT Assay Workflow Seed Seed cells in 96-well plate Treat Treat with coumarin derivatives Seed->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate Incubate (4h, 37°C) Add_MTT->Incubate Solubilize Add solubilization solution (e.g., DMSO) Incubate->Solubilize Read Read absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 8x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle control.

Application Note 2: Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi.[4][13] Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL or mM) for representative derivatives against various microorganisms.

Compound IDDerivative TypeMicroorganismMICReference
7 4,7-dimethyl-3,6,8-trinitroE. coliMore effective than Amoxicillin[4]
8 5,7-dihydroxy-4-trifluoromethylB. cereus1.5 mM[13]
9 5,7-dihydroxy-4-trifluoromethylS. aureus1.5 mM[13]
10 7-hydroxy-4-trifluoromethylE. faecium1.7 mM[13]
11 Dicoumarol derivativeL. monocytogenes1.2 mM[13]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][14][15]

G cluster_awd Agar Well Diffusion Workflow Inoculate Inoculate agar plate with microbial culture Create_Wells Create wells in the agar Inoculate->Create_Wells Add_Compound Add coumarin derivative solution to wells Create_Wells->Add_Compound Incubate Incubate (24-48h) Add_Compound->Incubate Measure_Zone Measure the zone of inhibition Incubate->Measure_Zone

Caption: Workflow for the agar well diffusion antimicrobial assay.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[15]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well.[2] Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[1]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The diameter is an indication of the antimicrobial activity.

Application Note 3: Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][16]

Quantitative Data: Anti-inflammatory Activity

The table below shows the percentage inhibition of carrageenan-induced rat paw edema by some 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one derivatives.[3]

Compound IDSubstituent on Benzylamino Group% Inhibition (after 3h)
12 4-Nitro44.05
13 3-Nitro38.10
Indomethacin (Standard Drug)35.71
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.[17][18]

G cluster_cox COX Inhibition Pathway and Assay Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (Inflammation) COX_Enzyme->Prostaglandins Coumarin_Derivative Coumarin Derivative (Inhibitor) Coumarin_Derivative->COX_Enzyme Inhibition Assay_Mix Prepare Assay Mix: Enzyme, Buffer, Cofactors, Probe, Test Compound Add_Substrate Add Arachidonic Acid Assay_Mix->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence

Caption: Simplified COX inhibition pathway and assay workflow.

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe according to the assay kit manufacturer's instructions.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, cofactor solution, COX probe, and the test compound (coumarin derivative) at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the respective wells.

  • Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for a specified period (e.g., 10 minutes) at 25°C.[17]

  • Data Analysis: Calculate the rate of the reaction from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the test compound. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

Application of 6-Amino-4-methyl-2H-chromen-2-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methyl-2H-chromen-2-one, a derivative of coumarin, is a versatile scaffold extensively utilized in high-throughput screening (HTS) for drug discovery. Its inherent fluorescent properties, coupled with the reactivity of the amino group, make it an ideal component for the synthesis of fluorogenic enzyme substrates and probes. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, providing a sensitive and quantifiable readout for enzyme activity. This principle is widely applied in HTS campaigns to identify modulators of various enzyme classes, including proteases and peptidases.

Principle of Fluorogenic Assays

The core principle of using this compound derivatives in HTS lies in the quenching of the coumarin fluorescence when it is part of a larger molecule, such as a peptide substrate. The enzymatic hydrolysis of the amide bond linking the peptide to the aminomethylcoumarin moiety liberates the free AMC. The fluorescence of the released AMC is significantly higher than that of the conjugated substrate, resulting in a direct correlation between enzyme activity and the measured fluorescence intensity. This "turn-on" fluorescence signal provides a high signal-to-noise ratio, which is crucial for the sensitivity and reliability of HTS assays.

Application 1: Screening for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a significant role in glucose metabolism, making it a key target for the treatment of type 2 diabetes.[1][2] HTS assays using fluorogenic substrates are commonly employed to discover novel DPP-IV inhibitors.

Signaling Pathway

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Liver Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 GIP GIP Food Intake->GIP Beta-cells Beta-cells GLP-1->Beta-cells + Alpha-cells Alpha-cells GLP-1->Alpha-cells - DPP-IV DPP-IV GLP-1->DPP-IV Inactivation GIP->Beta-cells + GIP->DPP-IV Inactivation Insulin Release Insulin Release Hepatic Glucose Production Hepatic Glucose Production Insulin Release->Hepatic Glucose Production - Glucagon Release Glucagon Release Glucagon Release->Hepatic Glucose Production + Beta-cells->Insulin Release Alpha-cells->Glucagon Release DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV Inhibition HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Single Concentration Hit Identification Hit Identification Primary Screen->Hit Identification Activity > Threshold Dose-Response Dose-Response Hit Identification->Dose-Response Cherry-picking IC50 Determination IC50 Determination Dose-Response->IC50 Determination Hit Confirmation Hit Confirmation IC50 Determination->Hit Confirmation Potent Compounds Confirmed Hits Confirmed Hits Hit Confirmation->Confirmed Hits Orthogonal Assays Lead Optimization Lead Optimization Confirmed Hits->Lead Optimization

References

Application Notes and Protocols: 6-Amino-4-methyl-2H-chromen-2-one as a pH Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methyl-2H-chromen-2-one is a fluorescent coumarin derivative with potential applications as a pH indicator. Coumarin-based probes are valued for their strong fluorescence, photostability, and the sensitivity of their spectral properties to the local environment. The protonation and deprotonation of the amino group on the coumarin scaffold are expected to modulate its electronic structure, leading to pH-dependent changes in its absorption and fluorescence spectra. These characteristics make it a candidate for ratiometric or intensity-based pH measurements in various chemical and biological systems.

This document provides detailed protocols for the characterization of this compound as a fluorescent pH indicator, enabling researchers to determine its key photophysical properties and its suitability for specific applications.

Principle of pH Indication

The function of this compound as a pH indicator is based on the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The amino group at the 6-position can accept a proton in acidic conditions. This change in the protonation state alters the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects its absorption and fluorescence properties.

By measuring the changes in absorbance or fluorescence intensity at specific wavelengths across a range of pH values, a titration curve can be generated. The inflection point of this sigmoid curve corresponds to the pKa of the indicator, which is the pH at which the concentrations of the protonated and deprotonated forms are equal.

Quantitative Data Summary

As specific experimental data for this compound is not extensively published, the following table is provided as a template for researchers to populate with their own experimental findings.

pHAbsorption Maxima (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Excitation Maxima (λ_ex, nm)Emission Maxima (λ_em, nm)Fluorescence Intensity (a.u.)Quantum Yield (Φ_F)
2.0
3.0
4.0
5.0
6.0
7.0
8.0
9.0
10.0
11.0
12.0

Calculated pKa: [To be determined from experimental data]

Experimental Protocols

Preparation of Stock and Buffer Solutions

a. Stock Solution of this compound:

  • Accurately weigh a small amount (e.g., 1 mg) of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) in which it is freely soluble.

  • Dilute with deionized water or the appropriate buffer to a final concentration of 1 mM. Store the stock solution protected from light.

b. Buffer Solutions:

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • For acidic pH (2-6), use citrate-phosphate buffers.

  • For neutral pH (6-8), use phosphate-buffered saline (PBS).

  • For alkaline pH (8-12), use borate buffers.

  • Adjust the pH of each buffer solution accurately using a calibrated pH meter.

Spectrophotometric Determination of pKa

This protocol determines the ground-state pKa by measuring pH-dependent changes in absorbance.

  • Prepare a series of vials or cuvettes, each containing a specific pH buffer.

  • Add a small aliquot of the this compound stock solution to each buffer to reach a final concentration suitable for absorbance measurements (e.g., 10-50 µM). Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%).

  • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 250-500 nm).

  • Identify the wavelength(s) where the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) as a function of pH.

  • Fit the resulting data to a sigmoidal curve (e.g., the Boltzmann equation) to determine the inflection point, which corresponds to the pKa. The following equation can be used: A = Aacidic + (Abasic - Aacidic) / (1 + 10(pKa - pH)) where A is the absorbance at a given pH, Aacidic is the absorbance of the fully protonated form, and Abasic is the absorbance of the fully deprotonated form.

Fluorometric Determination of pKa

This protocol determines the excited-state pKa by measuring pH-dependent changes in fluorescence.

  • Prepare a series of samples in different pH buffers as described in the spectrophotometric protocol. The final concentration of the indicator may need to be lower (e.g., 1-10 µM) to avoid inner filter effects.

  • Determine the optimal excitation wavelength from the absorption spectra (typically the absorption maximum of either the acidic or basic form).

  • For each sample, record the fluorescence emission spectrum.

  • Identify the emission wavelength with the largest pH-dependent change in fluorescence intensity.

  • Plot the fluorescence intensity at this wavelength against the pH.

  • Fit the data to a sigmoidal curve to determine the pKa, similar to the spectrophotometric method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM in DMSO/H2O) prep_samples Prepare Samples (Indicator in each pH buffer) prep_stock->prep_samples prep_buffers Prepare Buffer Series (pH 2-12) prep_buffers->prep_samples measure_abs Record UV-Vis Spectra prep_samples->measure_abs measure_fluo Record Fluorescence Spectra prep_samples->measure_fluo plot_data Plot Abs/Fluo vs. pH measure_abs->plot_data measure_fluo->plot_data fit_curve Sigmoidal Curve Fit plot_data->fit_curve determine_pka Determine pKa fit_curve->determine_pka

Caption: Experimental workflow for determining the pKa of this compound.

signaling_pathway cluster_equilibrium Protonation Equilibrium cluster_properties Observed Properties protonated Protonated Form (Acidic, R-NH3+) deprotonated Deprotonated Form (Basic, R-NH2) protonated->deprotonated - H+ fluo_low Altered Fluorescence (e.g., Low Intensity) protonated->fluo_low Exhibits deprotonated->protonated + H+ fluo_high Altered Fluorescence (e.g., High Intensity) deprotonated->fluo_high Exhibits

Caption: Protonation equilibrium and its effect on the fluorescence of the pH indicator.

Application Notes and Protocols: 6-Amino-4-methyl-2H-chromen-2-one for Detecting Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 6-amino-4-methyl-2H-chromen-2-one and its derivatives as fluorescent chemosensors for the detection of various metal ions. The methodologies outlined below are based on established principles of coumarin-based fluorescent sensors and their Schiff base derivatives.

Introduction

This compound, a derivative of coumarin, serves as a versatile platform for the development of fluorescent probes for metal ion detection. While the parent compound exhibits intrinsic fluorescence, its utility as a selective metal ion sensor is significantly enhanced through chemical modification, most commonly through the formation of Schiff bases. These derivatives often exhibit high sensitivity and selectivity for specific metal ions, leading to a measurable change in their fluorescent properties upon binding. The primary signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and inhibition of C=N isomerization, resulting in either fluorescence quenching ("turn-off") or enhancement ("turn-on").

Signaling Pathways and Experimental Workflow

The detection of metal ions using Schiff base derivatives of this compound typically follows a straightforward workflow, from probe synthesis to fluorescence measurement. The signaling pathway involves the selective binding of a metal ion to the Schiff base ligand, which modulates the photophysical properties of the coumarin fluorophore.

G cluster_synthesis Probe Synthesis cluster_detection Metal Ion Detection A 6-Amino-4-methyl- 2H-chromen-2-one C Schiff Base Formation (Condensation Reaction) A->C B Aldehyde/Ketone B->C D Schiff Base Probe C->D Purification E Probe Solution G Complex Formation E->G F Addition of Metal Ion Solution F->G H Fluorescence Spectroscopy G->H I Data Analysis (Quenching/Enhancement) H->I

Caption: Experimental workflow for metal ion detection.

The interaction between the Schiff base probe and a metal ion can lead to distinct changes in fluorescence through different mechanisms.

G cluster_turn_off Turn-Off Mechanism (e.g., PET) cluster_turn_on Turn-On Mechanism (e.g., C=N Isomerization Inhibition) A Fluorophore (Coumarin) D Excited State A->D Excitation B Receptor (Schiff Base) B->D Electron Transfer C Metal Ion C->B Binding E Fluorescence D->E Emission F Non-radiative Decay (Quenching) D->F G Fluorophore-Receptor (Probe) I Excited State (Non-fluorescent) G->I Excitation K Probe-Metal Complex G->K H Metal Ion H->K Binding J C=N Isomerization (Quenching) I->J L Excited State (Fluorescent) K->L Excitation M Fluorescence (Enhanced) L->M

Caption: Signaling pathways for fluorescence modulation.

Quantitative Data

The following table summarizes representative quantitative data for metal ion detection using Schiff base derivatives of aminocoumarins. It is important to note that these values are highly dependent on the specific molecular structure of the probe and the experimental conditions.

Metal IonProbe (Representative Schiff Base of an Aminocoumarin)Detection LimitStoichiometry (Probe:Metal)Signaling MechanismReference Compound
Cu²⁺ Coumarin-Salicylaldehyde Schiff Base5.80 nM1:1Turn-off (PET)CS1[1]
Fe³⁺ Coumarin-Furoic Hydrazide25.7 nM2:1Turn-offCFHZ[2]
Zn²⁺ Coumarin-Quinoline Schiff Base0.068 µM1:1Turn-on (CHEF & ESIPT Inhibition)Probe-16[1]
Cd²⁺ Triazole-bridged Coumarin-Benzimidazole14 nMNot SpecifiedTurn-onSensor 4

Experimental Protocols

Synthesis of a Representative Schiff Base Probe

This protocol describes the synthesis of a Schiff base derivative from this compound and salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of hot absolute ethanol in a round-bottom flask.

  • In a separate container, dissolve 1.1 equivalents of salicylaldehyde in absolute ethanol.

  • Add the salicylaldehyde solution to the this compound solution with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base probe.

  • Dry the purified product under vacuum and characterize using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines the general procedure for evaluating the metal ion sensing capabilities of the synthesized Schiff base probe.

Materials and Equipment:

  • Synthesized Schiff base probe

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) of known concentration in a suitable solvent (e.g., deionized water or acetonitrile).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a mixture with water).

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

1. Preparation of Solutions:

  • Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in a suitable spectroscopic grade solvent.
  • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent or deionized water.
  • Prepare working solutions by diluting the stock solutions to the desired concentrations.

2. Selectivity Study:

  • Place a fixed volume of the probe solution (e.g., to a final concentration of 10 µM) in a series of quartz cuvettes.
  • To each cuvette, add a specific amount of a different metal ion solution (e.g., 5-10 equivalents relative to the probe concentration).
  • Record the fluorescence emission spectrum of each solution after a short incubation period (e.g., 5-10 minutes) at a fixed excitation wavelength. The excitation wavelength should be determined from the absorption spectrum of the probe.
  • Compare the fluorescence intensity changes to identify the metal ion that induces the most significant response.

3. Titration Experiment:

  • Place a fixed volume of the probe solution (e.g., 10 µM) in a quartz cuvette.
  • Incrementally add small aliquots of the stock solution of the target metal ion.
  • After each addition, gently mix the solution and record the fluorescence emission spectrum.
  • Continue the additions until the fluorescence intensity reaches a plateau.
  • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the detection limit and binding constant.

4. Determination of Stoichiometry (Job's Plot):

  • Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).
  • Record the fluorescence intensity of each solution at the emission maximum.
  • Plot the fluorescence intensity versus the mole fraction of the metal ion. The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the probe-metal complex.[2]

5. Interference Study:

  • To a solution containing the probe and the target metal ion, add a significant excess (e.g., 10-100 fold) of other potentially interfering metal ions.
  • Record the fluorescence spectrum and compare it to the spectrum of the probe with only the target metal ion to assess the selectivity of the probe.

Conclusion

This compound serves as a valuable and readily modifiable scaffold for the design of fluorescent chemosensors for metal ions. By forming Schiff base derivatives, researchers can tune the selectivity and sensitivity of these probes for a wide range of metal cations. The protocols and data presented here provide a foundational guide for the synthesis, characterization, and application of these powerful analytical tools in various scientific and industrial settings, including environmental monitoring, biological imaging, and drug development. Further research into novel derivatives and their applications will continue to expand the utility of this versatile coumarin platform.

References

Application Notes and Protocols for Live Cell Imaging with 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Amino-4-methyl-2H-chromen-2-one, also commonly known as 7-Amino-4-methylcoumarin (AMC), is a versatile fluorescent probe belonging to the coumarin family of dyes.[1] It is widely utilized in various biological applications due to its strong blue fluorescence.[2] AMC serves as a crucial component in the design of fluorogenic substrates for detecting proteolytic enzyme activity, where its fluorescence is quenched when conjugated to a peptide and is released upon enzymatic cleavage.[3][4] Additionally, it has found applications in tissue pathology analysis as a fluorescent substitute for Schiff's reagent and has been investigated for its antibacterial and antifungal properties.[5][6] This document provides detailed application notes and a general protocol for the use of this compound in live cell imaging.

Physicochemical and Fluorescent Properties

This compound is a synthetic compound with a molecular weight of 175.18 Da.[7] It is soluble in organic solvents such as DMSO and acetone.[8] The fluorescent properties of AMC are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) 341 - 365 nm[8][9]
Emission Maximum (λem) 430 - 445 nm[1][3][7]
Molecular Weight 175.18 g/mol [7]
Molecular Formula C₁₀H₉NO₂[3]
Appearance Solid powder[8]
Solubility Soluble in DMSO, DMF, and acetone[8]

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

  • Prepare a 10 mg/mL stock solution of this compound by dissolving the powder in high-quality, anhydrous DMSO.[1]

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. Stock solutions in DMSO are stable for up to 6 months.

2. Working Solution Preparation:

  • On the day of the experiment, dilute the stock solution to the desired final concentration in a suitable buffer or cell culture medium.

  • A typical starting concentration for live cell imaging ranges from 1 to 10 µM. The optimal concentration should be determined experimentally for each cell type and application.

Live Cell Staining Protocol

This protocol provides a general guideline for staining live, adherent cells. Modifications may be required for suspension cells or specific experimental needs.

  • Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Dilute the 10 mg/mL stock solution of this compound in pre-warmed cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (e.g., 5 µM).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed imaging buffer or culture medium to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter set with excitation around 350 nm and emission around 450 nm).[7]

G Live Cell Imaging Workflow A Prepare Staining Solution B Wash Cells with PBS A->B 1 µM - 10 µM C Add Staining Solution to Cells B->C D Incubate at 37°C C->D 15-30 min E Wash Cells to Remove Excess Dye D->E F Image with Fluorescence Microscope E->F Ex: ~350nm, Em: ~450nm

Caption: A general workflow for live cell imaging using this compound.

Potential Applications and Cellular Targets

While this compound is most commonly used as a reporter molecule in enzyme assays, its intrinsic fluorescence allows for its use as a cellular stain.[2] The primary targets when used as a free dye are not extensively characterized in mammalian cells. However, its utility as a fluorescent substitute for the Schiff reagent suggests it can react with aldehydes, which may be present in various cellular components.[6]

In the context of microbiology, studies have shown that this compound exhibits antitubercular activity, with evidence suggesting that it may target the cell wall, specifically mycolic acid, in Mycobacterium tuberculosis.[5][10]

G Potential Cellular Interactions of AMC cluster_cell Cell AMC 6-Amino-4-methyl- 2H-chromen-2-one Aldehydes Cellular Aldehydes AMC->Aldehydes Reacts with Mycobacteria Mycobacterium Cell Wall (Mycolic Acid) AMC->Mycobacteria Targets Enzyme Proteases Fluorescence Blue Fluorescence Enzyme->Fluorescence Releases AMC Substrate AMC-Peptide Substrate Substrate->Enzyme Cleavage by

References

Application Notes: Synthesis and Use of 6-Amino-4-methyl-2H-chromen-2-one-Based Enzyme Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Amino-4-methyl-2H-chromen-2-one, a derivative of coumarin, is a key fluorophore used in the design of fluorogenic enzyme substrates. Coumarins substituted at the 7-position with electron-donating groups, such as an amino or hydroxyl group, are highly fluorescent.[1] The core principle behind their use as enzyme substrates is fluorescence quenching. When the amino group of 6-amino-4-methylcoumarin is linked to a specific enzyme-recognition moiety (e.g., a peptide for a protease or a phosphate group for a phosphatase) via an amide or other covalent bond, its fluorescence is significantly diminished.[2] Enzymatic cleavage of this bond releases the free aminocoumarin, restoring its intense blue fluorescence.[2] This direct relationship between enzyme activity and fluorescence signal allows for highly sensitive and continuous monitoring of enzyme kinetics in real-time.[1] These substrates are invaluable tools in drug discovery, diagnostics, and fundamental biochemical research.

Synthesis Protocols

The synthesis of a this compound (6-AM-4-MC) based enzyme substrate is a multi-step process. It begins with the synthesis of the coumarin core, followed by the introduction of the amino group, and finally, conjugation to an enzyme-specific moiety.

Protocol 1: Synthesis of this compound

This protocol describes a representative two-step synthesis starting from 4-methoxyphenol, proceeding through a nitrated intermediate, which is subsequently reduced to the desired 6-amino product. This approach is adapted from standard coumarin synthesis methodologies like the Pechmann condensation and subsequent functional group transformations.

Step A: Synthesis of 6-Methoxy-4-methyl-2H-chromen-2-one The Pechmann condensation is a straightforward method for preparing coumarin derivatives.[3]

  • Reaction Setup: In a round-bottom flask, combine 4-methoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature for 12-18 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into ice-cold water. A solid precipitate will form.

  • Purification: Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 6-methoxy-4-methyl-2H-chromen-2-one.[4]

Step B: Nitration of 6-Methoxy-4-methyl-2H-chromen-2-one

  • Dissolution: Dissolve the product from Step A in concentrated sulfuric acid at 0°C.

  • Nitration: Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent to yield 6-methoxy-4-methyl-5-nitro-2H-chromen-2-one.

Step C: Reduction to this compound This step is analogous to the reduction of other nitrocoumarins.[5]

  • Reaction Mixture: To a mixture of iron powder (4 eq.) and ammonium chloride (2 eq.) in ethanol and water (e.g., 3:1 v/v), add the nitrated coumarin from Step B (1 eq.).[5]

  • Heating: Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-5 hours, monitoring progress by TLC.[5]

  • Filtration: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final this compound.

Protocol 2: General Synthesis of a Peptide-Coupled Enzyme Substrate

This protocol describes the coupling of the synthesized 6-AM-4-MC to a peptide (e.g., for a protease assay) using standard carbodiimide chemistry.

  • Activation: In an anhydrous, polar aprotic solvent (e.g., DMF or DCM), dissolve the N-protected peptide (1 eq.), a coupling agent such as EDC (1.1 eq.), and an activator like HOBt (1.1 eq.). Stir the mixture at 0°C for 30 minutes.

  • Coupling: Add this compound (1 eq.) to the activated peptide solution. Add a non-nucleophilic base such as DIPEA (2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification (Protected Substrate): Dry the organic layer, concentrate, and purify the N-protected substrate by column chromatography.

  • Deprotection: Remove the N-terminal protecting group (e.g., Boc or Cbz) using standard conditions (e.g., TFA for Boc) to yield the final fluorogenic substrate.

  • Final Purification: Purify the final product using reverse-phase HPLC.

Application Notes: Fluorogenic Enzyme Assays

Principle of Detection

Enzyme activity is quantified by measuring the rate of fluorescent product formation. The substrate itself is typically non-fluorescent or weakly fluorescent. Upon enzymatic cleavage, the highly fluorescent 6-AM-4-MC is released. The fluorescence intensity is measured over time using a fluorometer or plate reader, with excitation typically around 360 nm and emission measured around 460 nm.[2]

General Protocol for Enzyme Activity Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer appropriate for the specific enzyme being assayed (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength.

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme or biological sample in assay buffer.

    • Substrate Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the 6-AM-4-MC substrate in DMSO.

    • Standard Curve: Prepare a series of dilutions of pure 6-AM-4-MC in assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the substrate solution to each well and mix. The final concentration should ideally be at or near the Michaelis constant (Km) for accurate kinetic measurements.

    • To initiate the reaction, add the enzyme solution to each well. For control wells, add buffer instead of the enzyme solution to measure background fluorescence.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

  • Data Acquisition:

    • Measure the fluorescence intensity (RFU) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[2]

  • Data Analysis:

    • Subtract the background fluorescence (from control wells) from the readings of the reaction wells.

    • Plot RFU versus time. The initial, linear portion of this curve represents the initial reaction velocity (V₀).

    • Calculate the slope of this linear portion (ΔRFU/Δt).

    • Using the standard curve, convert the slope from RFU/min to moles/min to determine the enzyme activity.

Data Presentation

Quantitative data for synthesis and application are summarized below.

Table 1: Representative Synthesis Conditions for Aminocoumarin Derivatives This table presents data for the synthesis of 7-Amino-4-methylcoumarin via a one-pot Pechmann condensation, a common and efficient method for this class of compounds.

Reactant 1Reactant 2Catalyst (mol%)MethodTime (min)Yield (%)Reference
m-AminophenolEthyl acetoacetateInCl₃ (3)Ball Milling1092[6]
m-AminophenolEthyl acetoacetateSulfated ZirconiaThermal (110°C)2~100[7]

Table 2: Spectroscopic Properties of Representative Aminocoumarin Fluorophores

CompoundFormExcitation Max (nm)Emission Max (nm)Quantum YieldReference
7-Amino-4-methylcoumarin (AMC)Free351430N/A[8]
7-Aminocoumarin-4-methanesulfonic acid (ACMS)Free362462N/A[2]
Phenylacetyl-ACMSConjugated Substrate325425N/A[2]

Table 3: Example Kinetic Parameters for an Aminocoumarin-Based Substrate Enzyme: Penicillin G acylase from E. coli. Substrate: Phenylacetyl-7-aminocoumarin-4-methanesulfonic acid (PA-ACMS).

Measurement MethodKм (µM)kcat (s⁻¹)kcat/Kм (M⁻¹s⁻¹)Reference
Bulk (Spectrofluorometer)130 ± 1036 ± 12.8 x 10⁵[9]
On-Chip (Microfluidic Droplets)120 ± 2030 ± 22.5 x 10⁵[9]

Visualizations

Diagrams of Synthesis and Application

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_conjugation Substrate Formulation A 4-Methoxyphenol + Ethyl Acetoacetate B Pechmann Condensation (H₂SO₄) A->B C 6-Methoxy-4-methyl- 2H-chromen-2-one B->C D Nitration (HNO₃/H₂SO₄) C->D E Nitrated Intermediate D->E F Reduction (Fe/NH₄Cl) E->F G 6-Amino-4-methyl- 2H-chromen-2-one F->G I Coupling Reaction (EDC/HOBt) G->I H Enzyme Recognition Moiety (e.g., Peptide) H->I J Fluorogenic Enzyme Substrate I->J

Caption: General workflow for the synthesis of a this compound based substrate.

Enzyme_Action Substrate Substrate (Amide-linked, Quenched) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme Enzyme Enzyme->ES_Complex ES_Complex->Enzyme Release Product 6-AM-4-MC (Free, Fluorescent) ES_Complex->Product Catalysis Moiety Cleaved Moiety ES_Complex->Moiety Release

Caption: Mechanism of enzyme-catalyzed release of the fluorescent aminocoumarin reporter.

Apoptosis_Pathway Ligand FasL / TNF-α Receptor Death Receptor (Fas / TNFR1) Ligand->Receptor DISC DISC Assembly Receptor->DISC Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-Caspase-8 ProCasp8->DISC ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Activation Fluor Fluorescence (AMC) Casp3->Fluor Cleavage Apoptosis Apoptosis Casp3->Apoptosis Substrate DEVD-AMC Substrate (Quenched) Substrate->Fluor

Caption: Simplified extrinsic apoptosis pathway showing caspase activation and substrate cleavage.

References

Application Notes and Protocols for 6-Amino-4-methyl-2H-chromen-2-one in Cellular Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methyl-2H-chromen-2-one, a derivative of coumarin, belongs to a class of fluorescent molecules with potential applications in biological imaging and assays. While specific staining protocols for this particular isomer are not extensively documented in current literature, its structural similarity to the widely used 7-Amino-4-methylcoumarin (7-AMC) allows for the adaptation of established protocols. This document provides detailed, adaptable protocols for the use of this compound in cellular staining, based on methodologies for related compounds. Additionally, it summarizes the known photophysical properties of relevant coumarin derivatives.

Coumarin-based dyes are valued for their blue fluorescence, relatively small size, and utility as labels for various biomolecules and as enzymatic substrates. The position of the amino group on the coumarin ring influences the specific fluorescent properties. While 7-AMC is a well-characterized blue fluorescent dye, 6-aminocoumarin derivatives have also been shown to be effective fluorescent sensors. For instance, 6-aminocoumarin has been utilized as a selective fluorescent sensor for nitrite ions.[1]

Photophysical and Chemical Properties

Quantitative data for this compound is limited. Therefore, the following table includes data for the closely related 6-aminocoumarin and the isomeric 7-Amino-4-methylcoumarin (7-AMC) to provide a comparative reference for experimental design.

CompoundExcitation Max (λex)Emission Max (λem)Solvent/ConditionsSolubilityNotes
6-Aminocoumarin 330 nm460 nmAqueous SolutionGood aqueous solubilityUsed as a fluorescent sensor for nitrite ions.[1]
7-Amino-4-methylcoumarin (7-AMC) 344 nm440 nm-Soluble in DMSO (10 mg/mL), DMF, and acetone (10 mg/mL).A common blue-emitting fluorophore.[2]
7-Amino-4-methylcoumarin (7-AMC) 365 nm440 nmEthanol-Often used as a reference standard in protease inhibitor screening.

Experimental Protocols

The following protocols are adapted from established methods for 7-Amino-4-methylcoumarin and can serve as a starting point for developing specific staining procedures for this compound. Optimization of concentrations, incubation times, and fixation methods may be necessary.

Protocol 1: General Intracellular Staining for Fluorescence Microscopy

This protocol outlines a general procedure for staining fixed and permeabilized cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting Medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filters for blue fluorescence (e.g., DAPI filter set)

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on glass coverslips to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the stain to access intracellular structures.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

    • Dilute the stock solution in PBS to the desired final working concentration (e.g., 1-10 µM). Note: The optimal concentration should be determined empirically.

    • Incubate the permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound stain.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Visualize the stained cells using a fluorescence microscope with excitation and emission filters suitable for blue fluorescence (e.g., ~350 nm excitation and ~450 nm emission).

Protocol 2: Fluorescent Staining of Tissue Sections (Adaptation from AMC-based PAS Staining)

This protocol is adapted from the use of 7-AMC as a fluorescent substitute for the Schiff reagent in Periodic Acid-Schiff (PAS) staining, which is used to detect aldehydes from glycogen and other carbohydrates.[3][4][5]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Periodic acid solution (0.5%)

  • This compound staining solution (e.g., 1 mg/mL in an appropriate buffer, to be optimized)

  • Aqueous mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

  • Oxidation:

    • Incubate the sections in 0.5% periodic acid solution for 5-10 minutes at room temperature to oxidize carbohydrates and generate aldehydes.

    • Rinse thoroughly with distilled water.

  • Staining:

    • Incubate the sections with the this compound staining solution for 30-60 minutes at room temperature in the dark. Note: The optimal concentration and incubation time need to be determined.

    • Rinse thoroughly with distilled water.

  • Mounting and Imaging:

    • Mount the stained sections with an aqueous mounting medium.

    • Examine under a fluorescence microscope using a UV excitation filter.

Visualizations

General Workflow for Intracellular Staining

G A Cell Culture on Coverslip B Wash with PBS A->B C Fixation (e.g., 4% PFA) B->C D Wash with PBS C->D E Permeabilization (e.g., 0.1% Triton X-100) D->E F Wash with PBS E->F G Staining with this compound F->G H Wash with PBS G->H I Mount Coverslip H->I J Fluorescence Microscopy I->J

Caption: Workflow for intracellular staining with this compound.

Adapted PAS Staining Workflow for Tissue Sections

G A Deparaffinization & Rehydration of Tissue Section B Oxidation with Periodic Acid A->B C Rinse with Distilled Water B->C D Staining with this compound C->D E Rinse with Distilled Water D->E F Mount Section E->F G Fluorescence Microscopy F->G

Caption: Adapted workflow for fluorescent PAS staining using a coumarin derivative.

Concluding Remarks

This compound holds promise as a fluorescent probe for various applications in cell biology and drug development. The provided protocols, adapted from the well-established use of its isomer, 7-AMC, offer a solid foundation for researchers to begin their investigations. It is essential to empirically optimize staining conditions to achieve the best results for specific cell types, tissues, and experimental setups. Further characterization of the photophysical properties of this compound will be invaluable for its broader application in the scientific community.

References

Application Notes and Protocols for 6-Amino-4-methyl-2H-chromen-2-one and its Derivatives in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methyl-2H-chromen-2-one is a coumarin derivative with fluorescent properties. While direct applications of this specific compound in flow cytometry are not extensively documented, its chemical scaffold is the basis for a range of fluorescent probes. A prominent and widely utilized derivative is 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), a blue fluorescent dye that is well-suited for multicolor flow cytometry analysis.

This document provides an overview of the properties of this compound and detailed application notes and protocols for its highly fluorescent derivative, AMCA, in flow cytometry. These protocols are designed to guide researchers in utilizing aminocoumarin-based fluorophores for immunophenotyping and other cell analysis applications.

Properties of this compound and Derivatives

The chemical and physical properties of this compound and its key derivative, AMCA, are summarized below. This data is essential for understanding the solubility, reactivity, and spectral characteristics of these compounds.

PropertyThis compound7-Amino-4-methylcoumarin-3-acetic acid (AMCA)
Synonyms 6-Amino-4-methylcoumarinAMCA, 7-Amino-4-methyl-3-coumarinylacetic acid
CAS Number 103264-02-4[1]106562-32-7
Molecular Formula C₁₀H₉NO₂[1]C₁₂H₁₁NO₄
Molecular Weight 175.18 g/mol [1]233.22 g/mol
Excitation Max. Not specified for flow cytometry~350 nm[2][3]
Emission Max. Not specified for flow cytometry~450 nm[2][3][4]
Quantum Yield Not specifiedHigh
Solubility Soluble in organic solvents like DMSO and DMFSoluble in DMSO and DMF

Flow Cytometry Applications of AMCA

AMCA is a valuable fluorophore for multicolor flow cytometry due to its emission in the blue region of the spectrum, which has minimal overlap with commonly used green (e.g., FITC) and red (e.g., PE, APC) fluorophores[4]. This property allows for the simultaneous detection of multiple cellular markers.

Key Applications:

  • Immunophenotyping: AMCA-conjugated antibodies or a biotinylated antibody with AMCA-streptavidin can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular antigens.

  • Multicolor Analysis: Its distinct emission spectrum makes it an ideal choice for the third or fourth color in multicolor flow cytometry panels, often in combination with FITC and phycoerythrin (PE)[4].

  • Cell Cycle Analysis: In conjunction with DNA-binding dyes, AMCA-labeled antibodies can be used to correlate the expression of a specific protein with the different phases of the cell cycle.

  • F-actin Staining: Phalloidin conjugated to AMCA can be used to visualize the F-actin cytoskeleton in fixed and permeabilized cells[5].

Experimental Protocols

Protocol 1: Cell Surface Staining with a Directly AMCA-Conjugated Antibody

This protocol describes the direct immunofluorescent staining of cell surface antigens using an antibody conjugated to AMCA.

Materials:

  • Cells in single-cell suspension

  • AMCA-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Block (optional, recommended for cells with high Fc receptor expression)

  • 12x75 mm polypropylene tubes

  • Centrifuge

  • Flow cytometer with UV or violet laser excitation capabilities

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., peripheral blood, bone marrow, or cell culture) and wash the cells once with cold Flow Cytometry Staining Buffer.

  • Cell Concentration: Resuspend the cell pellet in staining buffer to a concentration of 1 x 10⁷ cells/mL.

  • Aliquoting: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube.

  • Fc Receptor Blocking (Optional): If your cells of interest (e.g., B cells, macrophages) express Fc receptors, add an appropriate Fc blocking reagent and incubate for 10-15 minutes at 4°C.

  • Antibody Staining: Add the predetermined optimal concentration of the AMCA-conjugated antibody to each tube.

  • Incubation: Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Final Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Acquisition: Analyze the samples on a flow cytometer.

Protocol 2: Three-Color Immunophenotyping using a Biotinylated Primary Antibody, AMCA-Streptavidin, FITC-, and PE-Conjugated Antibodies

This protocol outlines a method for the simultaneous detection of three different cell surface antigens.

Materials:

  • Cells in single-cell suspension

  • Biotinylated primary antibody

  • AMCA-Streptavidin

  • FITC-conjugated primary antibody

  • PE-conjugated primary antibody

  • Flow Cytometry Staining Buffer

  • Fc Block (optional)

  • 12x75 mm polypropylene tubes

  • Centrifuge

  • Flow cytometer with UV/violet and blue laser excitation capabilities

Procedure:

  • Cell Preparation and Aliquoting: Follow steps 1-3 from Protocol 1.

  • Fc Receptor Blocking (Optional): Follow step 4 from Protocol 1.

  • Primary Antibody Staining: Add the optimal concentrations of the biotinylated, FITC-conjugated, and PE-conjugated primary antibodies to the cells.

  • Incubation: Gently vortex and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells once with 2 mL of cold Flow Cytometry Staining Buffer as described in Protocol 1, step 7.

  • Secondary Staining (AMCA-Streptavidin): Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated optimal concentration of AMCA-Streptavidin.

  • Incubation: Gently vortex and incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Perform a final wash with 2 mL of cold Flow Cytometry Staining Buffer.

  • Final Resuspension and Acquisition: Resuspend the cells in 500 µL of staining buffer and analyze on the flow cytometer.

Visualizations

experimental_workflow_direct_staining start Start: Single-Cell Suspension fc_block Fc Receptor Blocking (Optional) start->fc_block stain Add AMCA-conjugated Antibody fc_block->stain incubate Incubate (30 min, 4°C, dark) stain->incubate wash Wash with Staining Buffer incubate->wash resuspend Resuspend for Analysis wash->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Direct Staining Workflow with AMCA.

experimental_workflow_indirect_staining start Start: Single-Cell Suspension fc_block Fc Receptor Blocking (Optional) start->fc_block primary_stain Add Biotinylated, FITC, & PE Primary Antibodies fc_block->primary_stain primary_incubate Incubate (30 min, 4°C, dark) primary_stain->primary_incubate primary_wash Wash primary_incubate->primary_wash secondary_stain Add AMCA-Streptavidin primary_wash->secondary_stain secondary_incubate Incubate (20-30 min, 4°C, dark) secondary_stain->secondary_incubate final_wash Final Wash secondary_incubate->final_wash resuspend Resuspend for Analysis final_wash->resuspend acquire Acquire on Flow Cytometer resuspend->acquire

Caption: Indirect Three-Color Staining Workflow.

immunofluorescence_principle cluster_cell Cell cluster_detection Detection Complex cell Cell Membrane antigen Target Antigen antibody Primary Antibody (Biotinylated) antigen->antibody binds to streptavidin Streptavidin antibody->streptavidin binds to Biotin amca AMCA Fluorophore streptavidin->amca is conjugated to detector Detector (Blue Emission, ~450 nm) amca->detector emits light laser UV Laser Excitation (~350 nm) laser->amca excites

References

Application Notes and Protocols for Bioconjugation of 6-Amino-4-methyl-2H-chromen-2-one (AMC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-4-methyl-2H-chromen-2-one, commonly known as 7-amino-4-methylcoumarin (AMC), is a versatile fluorescent molecule widely employed in the life sciences.[1][2] Its bright blue fluorescence upon excitation is quenched when its amino group is conjugated to a biomolecule, typically via an amide bond.[3] Enzymatic cleavage of this bond releases the free AMC, resulting in a quantifiable increase in fluorescence. This "turn-on" fluorescence property makes AMC an ideal reporter for developing fluorogenic substrates, particularly for proteases such as caspases, which are key mediators of apoptosis and inflammation.[1][4][5][6]

These application notes provide detailed protocols for the bioconjugation of AMC to peptides and proteins, as well as its application in enzyme activity assays.

Bioconjugation Techniques for AMC

The primary site for bioconjugation on the AMC molecule is its aromatic amino group at the 7-position. Due to the relatively low nucleophilicity of this group, direct conjugation can be challenging.[4] However, several effective methods have been developed. The most common and versatile of these is the carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This method facilitates the formation of a stable amide bond between the amine group of AMC and a carboxyl group on the target biomolecule.[7][8][9]

EDC/NHS Coupling Chemistry

The EDC/NHS chemistry is a popular "zero-length" crosslinking method, meaning no additional atoms are introduced between the conjugated molecules.[7] The reaction proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on a protein or peptide to form a highly reactive O-acylisourea intermediate.[7]

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[7][8]

  • Amine Reaction: The NHS ester readily reacts with the primary amino group of AMC to form a stable amide bond, releasing NHS.[7]

This two-step process is generally preferred as it increases the efficiency of the conjugation reaction and allows for better control over the process.[8]

Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation of AMC to a Carboxyl-Containing Peptide

This protocol describes the conjugation of AMC to a peptide with a C-terminal carboxyl group or a peptide containing acidic amino acid residues (Aspartic acid or Glutamic acid).

Materials:

  • Peptide with a free carboxyl group

  • 7-Amino-4-methylcoumarin (AMC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-10 or reversed-phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the carboxyl-containing peptide in Activation Buffer to a final concentration of 1-5 mg/mL.

  • AMC Preparation: Dissolve AMC in a minimal amount of DMF or DMSO before diluting it in Coupling Buffer to the desired concentration. AMC has poor water solubility, so it is crucial to dissolve it in an organic solvent first.[10]

  • Activation of Peptide:

    • Add EDC to the peptide solution to a final concentration of 10-20 mM.

    • Immediately add NHS or Sulfo-NHS to a final concentration of 20-40 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the dissolved AMC to the activated peptide solution. A molar excess of AMC (e.g., 10-50 fold) is recommended to drive the reaction to completion.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the AMC-Peptide Conjugate:

    • Remove unreacted AMC and byproducts by size-exclusion chromatography (e.g., Sephadex G-10) or by dialysis.

    • For higher purity, reversed-phase HPLC is recommended. The conjugate can be monitored by absorbance at the characteristic wavelength for AMC (around 350 nm) and for the peptide (around 280 nm if it contains aromatic amino acids).

Quantitative Analysis:

The conjugation efficiency can be determined by various methods, including HPLC, mass spectrometry, or by measuring the fluorescence of the purified conjugate after enzymatic cleavage and comparing it to a standard curve of free AMC.[11][12] While specific yields are highly dependent on the peptide sequence and reaction conditions, efficiencies ranging from 40% to over 80% have been reported for similar bioconjugation reactions.[13]

Parameter Method Typical Values
Conjugation EfficiencyHPLC, Mass Spectrometry40-80% (highly substrate-dependent)
PurityHPLC, SDS-PAGE>95% after purification
StabilityHPLC, Functional AssaysStable for months at -20°C
Protocol 2: Protease Activity Assay Using an AMC-Peptide Substrate

This protocol provides a general method for measuring the activity of a protease using a custom-synthesized or commercially available AMC-peptide substrate. The example focuses on a caspase, a family of cysteine proteases involved in apoptosis.

Materials:

  • AMC-peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Protease of interest (e.g., purified Caspase-3 or cell lysate containing the enzyme)

  • Assay Buffer: 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4

  • Free AMC standard solution (for generating a standard curve)

  • 96-well black microplate

  • Fluorometer with excitation at ~350-380 nm and emission at ~440-460 nm

Procedure:

  • Prepare AMC Standard Curve:

    • Prepare a series of dilutions of the free AMC standard solution in Assay Buffer (e.g., 0 to 100 µM).

    • Add each concentration to the 96-well plate in triplicate.

    • Measure the fluorescence to generate a standard curve of fluorescence intensity versus AMC concentration.

  • Enzyme Reaction:

    • In separate wells of the 96-well plate, add the Assay Buffer.

    • Add the protease-containing sample (e.g., purified enzyme or cell lysate) to each well.

    • To initiate the reaction, add the AMC-peptide substrate to a final concentration of 10-50 µM.

    • The total reaction volume is typically 100-200 µL.

    • Include a negative control with no enzyme.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorometer and measure the fluorescence at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • For each sample, calculate the rate of increase in fluorescence (RFU/min).

    • Using the AMC standard curve, convert the RFU/min to pmol of AMC released per minute.

    • The enzyme activity is expressed as pmol AMC/min/mg of protein.

Signaling Pathway and Experimental Workflow Diagrams

Caspase-3 Activation and Activity Assay Workflow

cluster_0 Caspase-3 Activation Pathway cluster_1 Experimental Workflow Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 Initiator Caspases Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Cleavage Add Ac-DEVD-AMC Add Ac-DEVD-AMC Active Caspase-3->Add Ac-DEVD-AMC Cleaves Substrate Cell Lysis Cell Lysis Cell Lysis->Add Ac-DEVD-AMC Fluorescence Measurement Fluorescence Measurement Add Ac-DEVD-AMC->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: Caspase-3 activation and assay workflow.

EDC/NHS Bioconjugation Workflow

Peptide-COOH Peptide-COOH Activated_Peptide Peptide-CO-NHS Peptide-COOH->Activated_Peptide Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Peptide Conjugate Peptide-CO-NH-AMC Activated_Peptide->Conjugate Conjugation AMC_NH2 AMC-NH2 AMC_NH2->Conjugate Purification Purification Conjugate->Purification

References

Troubleshooting & Optimization

Optimizing fluorescence signal of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence signal of 6-Amino-4-methyl-2H-chromen-2-one in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence measurements with this compound.

Issue Possible Cause Suggested Solution
No or very low fluorescence signal Incorrect excitation/emission wavelengths.Verify the excitation and emission maxima for your specific solvent and pH conditions. For aminocoumarins, excitation is typically in the UV-A range (340-380 nm) and emission in the blue-green range (440-480 nm).
Low concentration of the fluorophore.Increase the concentration of this compound. However, be mindful of potential inner filter effects at very high concentrations.[1][2]
Inappropriate solvent.The fluorescence of aminocoumarins is highly sensitive to solvent polarity.[3] Test a range of solvents with varying polarities to find the optimal one for your application.
pH of the solution is not optimal.The fluorescence intensity of aminocoumarins can be pH-dependent. Adjust the pH of your buffer to find the range that yields the highest signal.
Photobleaching.Minimize the exposure of your sample to the excitation light. Use neutral density filters to reduce excitation intensity or decrease the exposure time on your instrument.[4]
Inconsistent or fluctuating fluorescence readings Instrument instability.Allow the fluorometer lamp to warm up and stabilize before taking measurements. Ensure the instrument is calibrated correctly.[5]
Sample contamination.Ensure all cuvettes and labware are scrupulously clean. Contaminants can quench fluorescence or fluoresce themselves, leading to inaccurate readings.[5]
Temperature fluctuations.Maintain a constant and controlled temperature for your samples and instrument, as fluorescence can be temperature-dependent.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent sample volumes, especially when preparing dilutions or performing titrations.[5]
High background fluorescence Autofluorescence from the sample matrix or buffer components.Run a blank sample containing everything except this compound to determine the background signal. If possible, use a buffer with low intrinsic fluorescence.
Dirty optics in the fluorometer.Clean the optical components of the fluorometer according to the manufacturer's instructions.[5]
Unexpected shifts in excitation or emission spectra Change in solvent polarity or viscosity.Be aware that the spectral properties of this compound are solvatochromic. Ensure consistent solvent composition throughout your experiments.[3]
Presence of quenchers.Certain molecules can quench fluorescence. Identify and remove any potential quenchers from your sample.
Formation of aggregates.At high concentrations, fluorophores can form aggregates, which may alter their spectral properties. Try diluting the sample.

Frequently Asked Questions (FAQs)

1. What are the typical excitation and emission wavelengths for this compound?

The exact excitation and emission maxima of this compound are dependent on the solvent environment. Generally, for aminocoumarins, the excitation maximum is in the range of 340-380 nm, and the emission maximum is in the range of 440-480 nm. It is always recommended to perform a spectral scan to determine the optimal wavelengths in your specific experimental conditions.

2. How does solvent polarity affect the fluorescence of this compound?

The fluorescence of this compound is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In general, as the polarity of the solvent increases, a red-shift (a shift to longer wavelengths) in the emission spectrum is observed.[3] The fluorescence quantum yield can also be significantly affected by the solvent.

3. What is the effect of pH on the fluorescence signal?

The fluorescence intensity of aminocoumarins can be influenced by the pH of the solution. The amino group can be protonated at acidic pH, which may lead to a decrease in fluorescence intensity. It is advisable to buffer your solution and determine the optimal pH range for your experiment empirically.

4. How can I increase the quantum yield of my fluorophore?

The quantum yield is an intrinsic property of the fluorophore in a specific environment. To maximize the fluorescence output, you can optimize the solvent and pH conditions. For some aminocoumarins, less polar solvents can lead to higher quantum yields.

5. What are common quenchers for aminocoumarin fluorescence?

Fluorescence quenching can be caused by a variety of substances, including heavy atoms (like iodide), oxygen, and certain organic molecules. If you suspect quenching, you may need to deoxygenate your solution or identify and remove the quenching agent.

Quantitative Data

The following tables summarize the photophysical properties of this compound and related aminocoumarin derivatives. Note: Data for the specific 6-Amino-4-methyl derivative is limited; therefore, data for closely related compounds are provided for comparison and guidance.

Table 1: Photophysical Properties of 7-Amino-4-methylcoumarin (a close analog) in Various Solvents

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Ethanol373440~0.5
Acetonitrile370435-
Dichloromethane365420-
Cyclohexane350410-

Data compiled from various sources and represents typical values for 7-amino-4-methylcoumarin.

Table 2: Influence of Substituents on Coumarin Fluorescence

Substituent PositionEffect on Fluorescence
7-amino groupStrong enhancement of fluorescence intensity.
4-methyl groupGenerally leads to a slight red-shift in spectra and can increase the quantum yield.
Electron-donating groupsTend to increase fluorescence quantum yield.
Electron-withdrawing groupsCan lead to a larger Stokes shift but may decrease the quantum yield.

Experimental Protocols

Protocol for Optimizing Fluorescence Signal of this compound

This protocol provides a step-by-step guide to systematically optimize the fluorescence signal of this compound for a given application.

1. Preparation of Stock Solution: a. Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a high-purity solvent in which it is readily soluble (e.g., DMSO or ethanol). b. Store the stock solution in the dark at 4°C to prevent degradation.

2. Determination of Optimal Excitation and Emission Wavelengths: a. Prepare a dilute solution of the fluorophore (e.g., 1-10 µM) in the primary solvent or buffer you intend to use for your experiment. b. Using a spectrofluorometer, perform an excitation scan by setting a fixed emission wavelength (e.g., 450 nm) and scanning a range of excitation wavelengths (e.g., 300-420 nm). c. Identify the wavelength of maximum excitation intensity. d. Next, perform an emission scan by setting the excitation wavelength to the determined maximum and scanning a range of emission wavelengths (e.g., 400-550 nm). e. Identify the wavelength of maximum emission intensity. These are your optimal excitation and emission wavelengths for this specific condition.

3. Optimization of Fluorophore Concentration: a. Prepare a series of dilutions of this compound in your experimental buffer, ranging from nanomolar to micromolar concentrations. b. Measure the fluorescence intensity of each concentration at the optimal excitation and emission wavelengths. c. Plot fluorescence intensity versus concentration. d. Identify the linear range of the assay. For quantitative measurements, it is crucial to work within this linear range to avoid inner filter effects that can occur at high concentrations.[1]

4. Evaluation of Solvent Effects: a. Prepare solutions of this compound at a fixed concentration (within the linear range) in a panel of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water). b. For each solvent, determine the optimal excitation and emission wavelengths and measure the fluorescence intensity. c. This will help you select a solvent that provides the best signal for your needs.

5. Assessment of pH Influence: a. Prepare a series of buffers with a range of pH values relevant to your experiment (e.g., pH 4-10). b. Prepare a solution of this compound at a fixed concentration in each buffer. c. Measure the fluorescence intensity at the optimal excitation and emission wavelengths for each pH. d. Plot fluorescence intensity versus pH to determine the optimal pH range for your assay.

Visualizations

experimental_workflow Experimental Workflow for Fluorescence Optimization start Start: Prepare Stock Solution det_wavelengths Determine Optimal Excitation & Emission Wavelengths start->det_wavelengths Dilute stock in initial buffer opt_conc Optimize Fluorophore Concentration det_wavelengths->opt_conc Use optimal λex/λem eval_solvent Evaluate Solvent Effects opt_conc->eval_solvent Use concentration in linear range assess_ph Assess pH Influence eval_solvent->assess_ph Select optimal solvent final_protocol Final Optimized Protocol assess_ph->final_protocol Select optimal pH end End: Perform Experiment final_protocol->end

Caption: A logical workflow for optimizing the fluorescence signal of this compound.

troubleshooting_workflow Troubleshooting Low Fluorescence Signal start Problem: Low/No Fluorescence check_settings Check Instrument Settings (λex/λem, gain) start->check_settings check_concentration Verify Fluorophore Concentration check_settings->check_concentration Settings correct solution Signal Optimized check_settings->solution Adjust settings check_environment Assess Solvent and pH check_concentration->check_environment Concentration OK check_concentration->solution Adjust concentration check_photobleaching Investigate Photobleaching check_environment->check_photobleaching Environment optimal check_environment->solution Change solvent/pH check_quenching Consider Quenching/Contamination check_photobleaching->check_quenching No significant photobleaching check_photobleaching->solution Reduce exposure check_quenching->solution No quenchers/contaminants check_quenching->solution Purify sample

Caption: A decision-making workflow for troubleshooting low fluorescence signals.

References

Technical Support Center: 6-Amino-4-methyl-2H-chromen-2-one Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 6-Amino-4-methyl-2H-chromen-2-one.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Synthesis Troubleshooting

Problem 1: Low Yield in Pechmann Condensation

  • Question: I am getting a very low yield for my Pechmann condensation reaction to synthesize a coumarin derivative. What are the possible reasons and how can I improve it?

  • Answer: Low yields in the Pechmann condensation can stem from several factors. Harsh reaction conditions, such as high temperatures and prolonged reaction times, can lead to the formation of side products like chromones and self-condensation products of ethyl acetoacetate.[1] The choice of catalyst is also crucial. While traditional methods use strong acids like concentrated sulfuric acid, these can be corrosive and lead to difficult workup.[2]

    Solutions:

    • Optimize Reaction Conditions: Experiment with milder reaction conditions. For instance, using ceric ammonium nitrate (CAN) as a catalyst at 60°C for 3-4 hours has been shown to produce good yields (around 85%) for a similar coumarin synthesis.[2]

    • Catalyst Selection: Consider using alternative catalysts. Nano-crystalline sulfated-zirconia has demonstrated excellent catalytic activity with high substrate-to-catalyst weight ratio in solvent-free Pechmann reactions, leading to high conversion and selectivity for amino coumarins.[1] Another efficient method involves using 3 mol% InCl3 in a high-speed ball mill mixer, which can result in yields up to 92% under solvent-free conditions at room temperature.[3][4]

    • Protecting Groups: For the synthesis of 7-amino-4-methylcoumarin, a modified Pechmann reaction can be employed where the m-aminophenol is first protected with methoxycarbonyl chloride to form a urethane. This intermediate then undergoes condensation with a β-ketoester using sulfuric acid, followed by basic hydrolysis of the carbamate to yield the desired aminocoumarin in good yields.

Problem 2: Formation of Multiple Products in Nitration Step

  • Question: During the synthesis of this compound via the nitration of a 7-hydroxy-4-methylcoumarin precursor, I am observing the formation of multiple isomers. How can I control the regioselectivity and isolate the desired product?

  • Answer: The nitration of 7-hydroxy-4-methylcoumarin using a nitrating mixture (HNO₃/H₂SO₄) can lead to the formation of both 6-nitro and 8-nitro isomers.[2] The separation of these isomers is crucial for obtaining the desired 6-amino precursor.

    Solutions:

    • Controlled Nitration: Carefully control the reaction temperature by keeping it below 10°C during the addition of the nitrating mixture.[2]

    • Isomer Separation by Recrystallization: The 6-nitro and 8-nitro isomers can be separated by selective recrystallization. The 6-nitro isomer has lower solubility in boiling ethanol, causing it to precipitate out while the 8-nitro isomer remains in the solution.[2] This allows for the isolation of the desired 6-nitro intermediate, which can then be reduced to this compound.

Purification Troubleshooting

Problem 3: Difficulty in Purifying the Final Product by Recrystallization

  • Question: I am struggling to purify the crude this compound by recrystallization. The product either "oils out" or the purity does not improve significantly. What should I do?

  • Answer: Choosing the right solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amino-substituted compounds, the basicity of the amino group can sometimes complicate the process.

    Solutions:

    • Solvent Screening: A systematic solvent screening is recommended. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and mixtures like hexane/ethyl acetate.[3] For aminocoumarins, polar solvents are generally a good starting point.

    • Mixed Solvent Systems: If a single solvent is not effective, try a mixed solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Allow the solution to cool slowly to promote crystal formation.

    • Salt Formation: For basic compounds like amines, crystallization of the salt form can be an effective purification strategy. This can be achieved by adding an acid (e.g., HCl) to the solution to form the hydrochloride salt, which may have different solubility characteristics and crystallize more readily.

Problem 4: Poor Separation during Column Chromatography

  • Question: I am trying to purify this compound using column chromatography, but the separation from impurities is not effective. How can I optimize the separation?

  • Answer: Poor separation in column chromatography can be due to an inappropriate choice of stationary phase, mobile phase, or improper column packing.

    Solutions:

    • Stationary Phase: Silica gel is a common stationary phase for the purification of moderately polar compounds like coumarins.

    • Mobile Phase Selection: The polarity of the mobile phase (eluent) is crucial. A good starting point for aminocoumarins is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.3 for the desired compound.

    • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide good separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run.

    • Reverse-Phase Chromatography: For polar compounds, reverse-phase high-performance liquid chromatography (HPLC) can be a powerful purification technique. This method uses a non-polar stationary phase (like ODS-18) and a polar mobile phase (such as mixtures of methanol and water).[5]

Frequently Asked Questions (FAQs)

Synthesis FAQs

  • Q1: What is the most common method for synthesizing this compound?

    • A1: A widely used method is the Pechmann condensation of a suitably substituted aminophenol with a β-ketoester.[3][4][6] Alternatively, a multi-step synthesis involving the nitration of a hydroxycoumarin precursor followed by the reduction of the nitro group is also common.[2]

  • Q2: What are some greener alternatives for the synthesis of aminocoumarins?

    • A2: Mechanochemical methods, such as using a high-speed ball mill mixer, offer an environmentally friendly protocol.[3][4][6] These methods are often solvent-free, occur at room temperature, and can have short reaction times with high yields.[3][4]

Purification FAQs

  • Q3: What is a good starting solvent system for the recrystallization of this compound?

    • A3: While the optimal solvent must be determined experimentally, ethanol or a mixture of ethanol and water is a reasonable starting point due to the polar nature of the amino and lactone functional groups.

  • Q4: What are the typical stationary and mobile phases for column chromatography of this compound?

    • A4: For normal-phase column chromatography, silica gel is a suitable stationary phase. A mobile phase consisting of a mixture of petroleum ether and ethyl acetate, with the polarity gradually increased, is often effective.

Data Presentation

Table 1: Comparison of Synthesis Methods for Substituted 4-Methylcoumarins

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Pechmann CondensationCeric Ammonium Nitrate (CAN)None603-4 h85[2]
Pechmann CondensationInCl₃ (3 mol%)Solvent-free (Ball Mill)Room Temp.10 min92[3][4]
Pechmann CondensationSulfuric AcidNoneRoom Temp.18 h88[7]
Nitration & ReductionHNO₃/H₂SO₄ then SnCl₂/HClEthanol<10 then Reflux-60 (Nitration)[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-4-methyl-2H-chromen-2-one via Mechanochemical Pechmann Condensation [3]

  • Reactants: m-Aminophenol (2.84 mmol), ethyl acetoacetate (2.84 mmol), and InCl₃ (3 mol%).

  • Procedure:

    • Place the reactants in a high-speed ball mill mixer.

    • Mill the mixture at room temperature for 10 minutes.

  • Work-up:

    • The resulting solid is the crude product.

  • Purification:

    • Recrystallize the crude solid from ethanol.

Protocol 2: Synthesis of 6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one via Nitration and Reduction [2]

  • Step 1: Nitration of 7-hydroxy-4-methylcoumarin

    • Dissolve 7-hydroxy-4-methylcoumarin (1 g) in concentrated H₂SO₄ (10 mL) and cool to <10°C.

    • Add a pre-cooled nitrating mixture (1 mL HNO₃ + 3 mL H₂SO₄) dropwise while maintaining the temperature below 10°C.

    • Stir the reaction at room temperature for 1 hour.

    • Pour the reaction mixture onto ice to precipitate the crude product.

    • Separate the 6-nitro isomer by boiling the crude product in ethanol, which causes the less soluble 6-nitro isomer to precipitate.

  • Step 2: Reduction of 6-nitro-7-hydroxy-4-methylcoumarin

    • To a mixture of the 6-nitro isomer in ethanol, add stannous chloride and concentrated hydrochloric acid.

    • Reflux the mixture to reduce the nitro group to an amino group.

    • After the reaction is complete, cool the mixture and neutralize it to precipitate the 6-amino-7-hydroxy-4-methylcoumarin.

    • Filter and dry the product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants (m-Aminophenol, Ethyl Acetoacetate, Catalyst) Reaction Pechmann Condensation Reactants->Reaction Mixing & Heating Crude Crude Product Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Dissolution & Cooling ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorption & Elution Pure Pure this compound Recrystallization->Pure ColumnChromatography->Pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_solutions Solutions cluster_purification_issues Purification Issues cluster_purification_solutions Solutions LowYield Low Yield OptimizeConditions Optimize Reaction Conditions LowYield->OptimizeConditions ChangeCatalyst Change Catalyst LowYield->ChangeCatalyst ProtectingGroup Use Protecting Group LowYield->ProtectingGroup SideProducts Side Products SideProducts->OptimizeConditions SideProducts->ChangeCatalyst OilingOut Oiling Out in Recrystallization SolventScreening Solvent Screening OilingOut->SolventScreening MixedSolvents Use Mixed Solvents OilingOut->MixedSolvents PoorSeparation Poor Separation in Column Chromatography OptimizeMobilePhase Optimize Mobile Phase PoorSeparation->OptimizeMobilePhase GradientElution Use Gradient Elution PoorSeparation->GradientElution

Caption: Troubleshooting logic for common synthesis and purification problems.

References

Technical Support Center: Enhancing the Photostability of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving the photostability of 6-Amino-4-methyl-2H-chromen-2-one (AMMC), also known as 7-Amino-4-methylcoumarin.

Troubleshooting Guides

This section offers solutions to common problems observed during the use of AMMC in fluorescence-based applications.

Problem Potential Cause Recommended Solution
Rapid loss of fluorescence signal during imaging. Photobleaching: AMMC is susceptible to photodegradation upon exposure to excitation light.- Reduce the intensity and/or duration of the excitation light. - Incorporate a hindered amine light stabilizer (HALS) into the experimental medium. - Use a mounting medium specifically formulated to reduce photobleaching.[1] - Deoxygenate the solvent, as photooxidation is a primary degradation pathway.[2]
Inconsistent fluorescence intensity between experiments. Solvent Effects: The photostability of AMMC is highly dependent on the solvent environment.- Utilize alcohol-water or alcohol-glycerol mixtures, which have been shown to enhance photostability. - Avoid non-polar solvents and aqueous surfactant solutions, as they can accelerate photodamage.[3] - Ensure consistent solvent composition and purity across all experiments.
Formation of non-fluorescent degradation products. Photooxidation and Radical Formation: Excitation of AMMC can lead to the formation of reactive oxygen species and radical intermediates that degrade the fluorophore.- Add radical scavengers or antioxidants to the medium. Hindered amine light stabilizers (HALS) are effective in neutralizing free radicals. - Minimize exposure of the sample to ambient oxygen.
Difficulty in reproducing photostability enhancement with stabilizers. Improper Stabilizer Concentration or Application: The effectiveness of stabilizers is concentration-dependent and requires proper incorporation.- Optimize the concentration of the HALS. A typical starting point is in the micromolar to millimolar range, but this should be empirically determined. - Ensure the stabilizer is fully dissolved and homogenously mixed in the solution with AMMC.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the photodegradation of this compound?

A1: The photodegradation of AMMC and other aminocoumarins is primarily driven by photooxidation.[2] Upon excitation, the molecule can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then attack the AMMC molecule, leading to its degradation. Additionally, the formation of radical intermediates can contribute to the degradation process.[2][4]

Q2: How does the choice of solvent impact the photostability of AMMC?

A2: The solvent environment plays a critical role in the photostability of AMMC. Polar protic solvents, such as alcohol-water or alcohol-glycerol mixtures, have been shown to enhance photostability.[3] In contrast, non-polar solvents and aqueous solutions containing surfactants can accelerate photodegradation.[3] This is likely due to differences in the solvation of the excited state of the molecule and the solubility of oxygen in the different media.

Q3: What are Hindered Amine Light Stabilizers (HALS) and how do they improve the photostability of AMMC?

A3: Hindered Amine Light Stabilizers (HALS) are a class of compounds that protect materials from degradation by light. They function by scavenging free radicals that are formed during the photodegradation process.[5] By neutralizing these highly reactive species, HALS interrupt the degradation cascade, thereby preserving the fluorescent properties of AMMC.

Q4: Are there any structural modifications to the AMMC molecule that can improve its photostability?

A4: Yes, structural modifications can significantly enhance the photostability of aminocoumarins. For instance, incorporating an azetidine functionality or introducing bromine substituents have been demonstrated to improve photostability.[6] These changes can alter the electronic properties of the molecule and reduce its susceptibility to photodegradation pathways.

Q5: What is a typical quantum yield of photobleaching for aminocoumarins, and how is it measured?

A5: The quantum yield of photobleaching (Φb) is a measure of the efficiency of photodegradation. For coumarin dyes, Φb values can vary widely depending on the specific derivative, solvent, and presence of stabilizers. It is typically in the range of 10⁻⁴ to 10⁻⁷. It is measured by quantifying the decrease in fluorescence intensity as a function of the number of absorbed photons.

Quantitative Data on Photophysical Properties

The following table summarizes key photophysical parameters of 7-Amino-4-methylcoumarin (AMMC), which is structurally identical to this compound.

Parameter Solvent Value Reference
Excitation Maximum (λex) Methanol351 nm--INVALID-LINK--
Emission Maximum (λem) Methanol430 nm--INVALID-LINK--
Fluorescence Quantum Yield (Φf) Ethanol0.60Jones II, G., et al. (1985). J. Phys. Chem.
Fluorescence Quantum Yield (Φf) Acetonitrile0.73Jones II, G., et al. (1985). J. Phys. Chem.
Fluorescence Quantum Yield (Φf) Dichloromethane0.90Jones II, G., et al. (1985). J. Phys. Chem.
Fluorescence Lifetime (τf) Ethanol2.5 nsJones II, G., et al. (1985). J. Phys. Chem.
Fluorescence Lifetime (τf) Acetonitrile3.2 nsJones II, G., et al. (1985). J. Phys. Chem.
Fluorescence Lifetime (τf) Dichloromethane4.1 nsJones II, G., et al. (1985). J. Phys. Chem.

Experimental Protocols

Protocol 1: Evaluation of AMMC Photostability

This protocol outlines a method for quantifying the photostability of AMMC in a specific solvent.

1. Materials:

  • This compound (AMMC)
  • Spectroscopic grade solvent (e.g., ethanol, water, or a mixture)
  • Spectrofluorometer with a time-scan mode
  • Quartz cuvette

2. Procedure:

  • Prepare a stock solution of AMMC in the chosen solvent at a concentration of 1 mM.
  • From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same solvent. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
  • Transfer the dilute solution to a quartz cuvette and place it in the spectrofluorometer.
  • Set the excitation and emission wavelengths to the maximum values for AMMC in the chosen solvent.
  • Using the time-scan mode, continuously illuminate the sample with the excitation light and record the fluorescence intensity at the emission maximum over a set period (e.g., 10-30 minutes).
  • The rate of fluorescence decay is indicative of the photostability of AMMC in that solvent.
  • Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t1/2) can be determined from this plot.

Protocol 2: Application of Hindered Amine Light Stabilizers (HALS)

This protocol describes how to incorporate a HALS to improve the photostability of AMMC.

1. Materials:

  • AMMC solution (prepared as in Protocol 1)
  • Hindered Amine Light Stabilizer (e.g., a member of the Tinuvin series)
  • Spectrofluorometer with a time-scan mode
  • Quartz cuvette

2. Procedure:

  • Prepare a stock solution of the HALS in a compatible solvent. The concentration will depend on the specific HALS used.
  • To the dilute AMMC solution from Protocol 1, add the HALS stock solution to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).
  • Gently mix the solution to ensure homogeneity.
  • As a control, prepare an identical AMMC solution without the HALS.
  • Following the procedure in Protocol 1 (steps 3-7), measure the photostability of both the HALS-containing solution and the control solution.
  • Compare the photobleaching rates of the two samples to determine the effectiveness of the HALS.

Visualizations

Photodegradation Pathway of AMMC

The following diagram illustrates the proposed photodegradation pathway of this compound, which primarily involves photooxidation.

photodegradation_pathway AMMC 6-Amino-4-methyl- 2H-chromen-2-one (AMMC) Excited_AMMC Excited State AMMC* AMMC->Excited_AMMC Light (hν) Degradation_Products Non-fluorescent Degradation Products AMMC->Degradation_Products Excited_AMMC->AMMC Fluorescence Oxygen Molecular Oxygen (³O₂) Excited_AMMC->Oxygen Energy Transfer Radical_Cation AMMC Radical Cation Excited_AMMC->Radical_Cation Electron Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Singlet_Oxygen->AMMC Oxidation Radical_Cation->Degradation_Products Further Reactions

Caption: Proposed photodegradation pathway of AMMC.

Experimental Workflow for Photostability Assessment

This diagram outlines the general workflow for assessing the photostability of AMMC with and without a stabilizer.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_AMMC Prepare AMMC Solution Prep_Control Control Sample (AMMC only) Prep_AMMC->Prep_Control Prep_Test Test Sample (AMMC + Stabilizer) Prep_AMMC->Prep_Test Measure_Control Measure Photobleaching of Control Prep_Control->Measure_Control Prep_Stabilizer Prepare Stabilizer Solution Prep_Stabilizer->Prep_Test Measure_Test Measure Photobleaching of Test Prep_Test->Measure_Test Analyze Compare Photobleaching Rates Measure_Control->Analyze Measure_Test->Analyze Conclusion Determine Stabilizer Efficacy Analyze->Conclusion

Caption: Workflow for assessing AMMC photostability.

References

Impact of pH on 6-Amino-4-methyl-2H-chromen-2-one fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-4-methyl-2H-chromen-2-one, focusing on the impact of pH on its fluorescence properties.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the pH-dependent fluorescence of this compound.

Problem Possible Cause Suggested Solution
Low or no fluorescence signal Incorrect pH: The fluorescence of this compound is highly pH-dependent. At acidic pH values, the amino group is protonated, which can lead to fluorescence quenching.Ensure the buffer pH is optimal for fluorescence. Based on data for similar 6-aminocoumarin derivatives, fluorescence intensity is expected to be maximal around neutral pH (e.g., pH 7.2) and significantly lower in acidic conditions.[1] Prepare fresh buffer solutions and verify the pH with a calibrated pH meter.
Inappropriate Excitation/Emission Wavelengths: Using incorrect wavelength settings on the fluorometer will result in a weak or absent signal.For aminocoumarins, typical excitation wavelengths are in the UV range, and emission is in the blue region of the spectrum.[2] For a similar 6-aminocoumarin derivative, an excitation maximum of 330 nm and an emission maximum of 460 nm have been reported.[1] It is recommended to perform an excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions.
Photobleaching: Prolonged exposure to the excitation light source can cause irreversible degradation of the fluorophore.Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
Inconsistent or drifting fluorescence readings pH Instability: The pH of the sample may be changing over time, leading to fluctuations in fluorescence intensity.Use a buffer with sufficient buffering capacity for the experimental pH range. Ensure that all components added to the sample do not significantly alter the pH.
Temperature Fluctuations: Fluorescence intensity can be temperature-dependent.Use a temperature-controlled cuvette holder in the spectrofluorometer to maintain a constant sample temperature throughout the experiment.
Unexpected shifts in excitation or emission spectra Change in Solvent Polarity: The photophysical properties of coumarin derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[3]Maintain a consistent solvent composition throughout your experiments. If comparing results, ensure the same solvent system is used.
Protonation/Deprotonation Effects: As the pH changes, the protonation state of the amino group changes, which can affect the electronic structure and thus the spectral properties of the molecule. A red shift in the emission wavelength has been observed with increasing pH for a similar 6-aminocoumarin derivative.[1]Carefully control and report the pH of your samples. Spectral shifts are an expected consequence of pH changes and can be used to study the pKa of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the fluorescence of this compound?

Based on studies of similar 6-aminocoumarin compounds, the fluorescence intensity is expected to be highest in the neutral pH range. For one derivative, the maximum fluorescence was observed at pH 7.2.[1] The fluorescence generally increases as the pH moves from acidic to neutral and then decreases in alkaline conditions.[1] It is advisable to perform a pH titration experiment to determine the precise optimal pH for your specific assay conditions.

Q2: Why does the fluorescence of this compound decrease at low pH?

The fluorescence of aminocoumarins is based on an intramolecular charge transfer (ICT) process.[1] At low pH, the lone pair of electrons on the nitrogen atom of the amino group becomes protonated. This protonation inhibits the ICT process, leading to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[1]

Q3: What are the typical excitation and emission wavelengths for this compound?

For a closely related 6-aminocoumarin, an excitation maximum of 330 nm and an emission maximum of 460 nm have been reported.[1] The parent compound, 7-Amino-4-methylcoumarin, has a reported excitation peak at 344 nm and an emission peak at 440 nm.[2] However, these values can be influenced by the solvent and pH, so it is best practice to determine the optimal wavelengths experimentally for your system.

Q4: How does solvent polarity affect the fluorescence of this compound?

Coumarin derivatives are known to exhibit solvatochromism, meaning their absorption and emission spectra can be influenced by the polarity of the solvent.[3] Generally, an increase in solvent polarity can lead to shifts in the emission wavelength. It is crucial to use the same solvent system when comparing fluorescence data across different experiments.

Q5: Can I use this compound as a pH indicator?

Yes, due to its pH-sensitive fluorescence, this compound has the potential to be used as a fluorescent pH indicator, particularly in the acidic to neutral range where its fluorescence intensity changes significantly with pH.[1] To do so, a calibration curve of fluorescence intensity versus pH must be generated under controlled conditions.

Quantitative Data

The following table summarizes the photophysical properties of a closely related 6-aminocoumarin derivative at different pH values. This data is provided as a reference, and actual values for this compound may vary.

pHRelative Fluorescence IntensityExcitation Max (λex)Emission Max (λem)Observations
2.1Low~330 nm~460 nmFluorescence is significantly quenched.[1]
7.2High (Maximum)~330 nm~460 nmPeak fluorescence intensity is observed.[1]
> 7.2Decreasing~330 nm~460 nmFluorescence intensity decreases in alkaline conditions.[1]

Experimental Protocols

Protocol for Measuring pH-Dependent Fluorescence of this compound

1. Materials:

  • This compound

  • High-purity solvent (e.g., ethanol or DMSO for stock solution)

  • A series of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)

  • Calibrated pH meter

  • Spectrofluorometer with temperature control

  • Quartz cuvettes

2. Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable organic solvent like DMSO or ethanol.

  • Prepare Buffer Solutions: Prepare a series of buffers at various pH values (e.g., from pH 2 to 11 in 1-unit increments).

  • Sample Preparation: For each pH value, prepare a sample by diluting the stock solution into the respective buffer to a final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer's pH and the fluorescence properties.

  • pH Measurement: Measure and record the final pH of each prepared sample using a calibrated pH meter.

  • Spectrofluorometer Setup:

    • Set the excitation and emission wavelengths (e.g., λex = 330 nm, λem = 460 nm, based on literature for similar compounds).[1]

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

    • Set the temperature of the cuvette holder to a constant value (e.g., 25°C).

  • Fluorescence Measurement:

    • For each sample, record the fluorescence intensity at the peak emission wavelength.

    • It is also recommended to record the full emission spectrum for each pH value to observe any spectral shifts.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH to determine the pH profile of the fluorophore.

    • If spectral shifts are observed, plot the peak emission wavelength as a function of pH.

Visualizations

pH_Effect_on_Fluorescence cluster_low_pH Low pH (Acidic) cluster_neutral_pH Neutral pH Protonated Protonated Amino Group (-NH3+) (Non-fluorescent) Deprotonated Deprotonated Amino Group (-NH2) (Fluorescent) Protonated->Deprotonated Increase pH Deprotonated->Protonated Decrease pH

Caption: Protonation state of the amino group at different pH values.

Experimental_Workflow A Prepare Stock Solution (this compound in DMSO) C Dilute Stock into Buffers A->C B Prepare Buffers (Range of pH values) B->C D Measure Final pH C->D F Measure Fluorescence Intensity D->F E Set up Spectrofluorometer E->F G Analyze Data (Plot Intensity vs. pH) F->G

Caption: Experimental workflow for pH-dependent fluorescence measurement.

Troubleshooting_Logic Start Low/No Fluorescence? Check_pH Is pH optimal (around neutral)? Start->Check_pH Yes Check_Wavelengths Are excitation/emission wavelengths correct? Check_pH->Check_Wavelengths Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Photobleaching Minimize light exposure Check_Wavelengths->Check_Photobleaching Yes Optimize_Wavelengths Perform excitation/ emission scan Check_Wavelengths->Optimize_Wavelengths No Solution Signal should improve Check_Photobleaching->Solution Adjust_pH->Solution Optimize_Wavelengths->Solution

Caption: Troubleshooting logic for low fluorescence signal.

References

Optimizing excitation and emission wavelengths for 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-4-methyl-2H-chromen-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound can be influenced by the solvent environment. Based on data for the closely related compound 7-Amino-4-methylcoumarin (AMC), the following wavelengths are recommended as a starting point for optimization.

Spectral Properties of Aminomethylcoumarin Dyes

CompoundExcitation Max (nm)Emission Max (nm)Solvent/Condition
7-Amino-4-methylcoumarin (AMC)341 - 354440 - 445Various Solvents[1][2][3]
6-Amino coumarin derivative330460Not specified[4]
Ac-DEVD-AMC (cleaved)~380420 - 460Aqueous buffer[5][6][7]

Q2: How does solvent polarity affect the fluorescence of this compound?

The fluorescence of aminocoumarins is known to be sensitive to the solvent environment. Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.[8][9][10] This is an important consideration when designing experiments in different buffer systems or when the local environment of the fluorophore changes, for example, upon binding to a protein.

Q3: What are the common applications of this compound in research?

This compound and its derivatives are widely used as fluorescent probes in various biological assays. A primary application is in the development of fluorogenic substrates for detecting enzyme activity, particularly for proteases like caspases, which are key enzymes in apoptosis.[3][11] When conjugated to a peptide, the fluorescence of the aminocoumarin is quenched. Upon enzymatic cleavage of the peptide, the free aminocoumarin is released, resulting in a significant increase in fluorescence.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound.

Issue 1: Low or No Fluorescence Signal

Possible Cause Troubleshooting Step
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for the free aminocoumarin. Refer to the spectral data table above.
Low Concentration of Free Fluorophore Ensure that the enzymatic reaction has proceeded sufficiently to generate a detectable concentration of the cleaved fluorophore. Consider increasing the incubation time or enzyme concentration.
Photobleaching Minimize the exposure of your sample to the excitation light source. Use an anti-fade reagent if mounting on a microscope slide.[12]
Quenching High concentrations of the fluorophore can lead to self-quenching. Ensure you are working within a suitable concentration range. Certain components in your buffer could also be quenching the fluorescence.
Degradation of the Compound Store the compound protected from light and moisture as recommended by the supplier. Prepare fresh solutions for your experiments.

Issue 2: High Background Fluorescence

Possible Cause Troubleshooting Step
Autofluorescence from Sample or Media Run a blank control with your sample or media alone to determine the level of background fluorescence. If using cell-based assays, consider using phenol red-free media.
Non-specific Cleavage of the Substrate Include a negative control without the enzyme of interest to check for non-specific substrate degradation.
Impure Compound Ensure the purity of your this compound conjugate. Impurities may be fluorescent.
Contaminated Buffers or Labware Use high-purity water and reagents. Ensure all labware is thoroughly cleaned.

Issue 3: Inconsistent or Variable Results

Possible Cause Troubleshooting Step
Pipetting Errors Calibrate your pipettes and ensure accurate and consistent dispensing of all reagents.
Temperature Fluctuations Enzymatic reactions are sensitive to temperature. Ensure all samples are incubated at the same, constant temperature.
Incomplete Mixing Gently mix all components of the reaction thoroughly before taking measurements.
Instrument Instability Allow your fluorometer or plate reader to warm up as recommended by the manufacturer to ensure a stable light source and detector.

Experimental Protocols

Protocol: Determination of Optimal Excitation and Emission Wavelengths

This protocol outlines the general procedure for determining the optimal excitation and emission wavelengths for this compound in your specific experimental buffer.

Materials:

  • This compound

  • Your experimental buffer

  • Spectrofluorometer

Procedure:

  • Prepare a dilute solution of this compound in your experimental buffer.

  • To determine the optimal excitation wavelength: a. Set the emission monochromator to an estimated emission maximum (e.g., 440 nm). b. Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm). c. The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.

  • To determine the optimal emission wavelength: a. Set the excitation monochromator to the optimal excitation wavelength determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400 nm to 500 nm). c. The wavelength at which the highest fluorescence intensity is observed is the optimal emission wavelength.

Workflow for Determining Optimal Wavelengths

G cluster_excitation Excitation Spectrum cluster_emission Emission Spectrum set_emission Set Emission Wavelength (e.g., 440 nm) scan_excitation Scan Excitation Wavelengths (e.g., 300-400 nm) set_emission->scan_excitation record_intensity_ex Record Fluorescence Intensity scan_excitation->record_intensity_ex plot_ex_spectrum Plot Intensity vs. Excitation Wavelength record_intensity_ex->plot_ex_spectrum det_ex_max Determine Excitation Maximum plot_ex_spectrum->det_ex_max set_excitation Set Excitation Wavelength (to determined maximum) det_ex_max->set_excitation Use Excitation Max scan_emission Scan Emission Wavelengths (e.g., 400-500 nm) set_excitation->scan_emission record_intensity_em Record Fluorescence Intensity scan_emission->record_intensity_em plot_em_spectrum Plot Intensity vs. Emission Wavelength record_intensity_em->plot_em_spectrum det_em_max Determine Emission Maximum plot_em_spectrum->det_em_max end_point Optimal Wavelengths Determined det_em_max->end_point start Prepare Dilute Solution start->set_emission

Caption: Workflow for determining optimal excitation and emission wavelengths.

Protocol: Caspase-3 Activity Assay using a Fluorogenic Substrate

This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using a substrate conjugated to an aminocoumarin, such as Ac-DEVD-AMC.

Materials:

  • Cells (control and treated to induce apoptosis)

  • Cell Lysis Buffer

  • Assay Buffer (containing DTT)

  • Caspase-3 Substrate (e.g., Ac-DEVD-AMC)

  • 96-well black, clear-bottom microplate

  • Fluorometer plate reader

Procedure:

  • Cell Lysis: a. Harvest control and treated cells. b. Resuspend the cell pellet in ice-cold Cell Lysis Buffer. c. Incubate on ice for 10-15 minutes. d. Centrifuge to pellet cell debris. e. Collect the supernatant (cell lysate).

  • Assay: a. Add cell lysate to the wells of the 96-well plate. b. Prepare the reaction mixture by adding Assay Buffer and the Caspase-3 Substrate to each well. c. Include appropriate controls (e.g., lysate without substrate, buffer with substrate). d. Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measurement: a. Measure the fluorescence intensity using a fluorometer with excitation at approximately 380 nm and emission between 420-460 nm.[5][6][7] b. An increase in fluorescence in the treated samples compared to the control indicates caspase-3 activation.

Experimental Workflow for Caspase-3 Assay

G cluster_prep Sample Preparation cluster_assay Assay Setup cluster_measurement Measurement induce_apoptosis Induce Apoptosis in Cell Culture harvest_cells Harvest Cells induce_apoptosis->harvest_cells cell_lysis Lyse Cells harvest_cells->cell_lysis collect_lysate Collect Supernatant (Cell Lysate) cell_lysis->collect_lysate add_lysate Add Lysate to 96-well Plate collect_lysate->add_lysate add_reagents Add Assay Buffer & Substrate add_lysate->add_reagents incubate Incubate at 37°C add_reagents->incubate read_fluorescence Read Fluorescence (Ex: ~380 nm, Em: 420-460 nm) incubate->read_fluorescence analyze_data Analyze Data read_fluorescence->analyze_data end_point Results analyze_data->end_point start Start start->induce_apoptosis

Caption: Workflow for a fluorometric caspase-3 activity assay.

Signaling Pathway

Caspase Activation Cascade in Apoptosis

This compound, as part of a fluorogenic substrate, is a tool to measure the activity of executioner caspases, such as caspase-3, which are central to the apoptotic signaling pathway. The diagram below illustrates a simplified intrinsic apoptosis pathway leading to the activation of caspase-3.

G cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_readout Experimental Readout stimulus Cellular Stress / DNA Damage mitochondrion Mitochondrion stimulus->mitochondrion cytochrome_c Cytochrome c (released) mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 activates caspase9 Active Caspase-9 (Initiator) procaspase9->caspase9 cleaves to procaspase3 Pro-caspase-3 caspase9->procaspase3 activates caspase3 Active Caspase-3 (Executioner) procaspase3->caspase3 cleaves to substrate Ac-DEVD-AMC (Non-fluorescent) caspase3->substrate acts on cellular_response Apoptosis caspase3->cellular_response leads to cleavage Cleavage by Caspase-3 substrate->cleavage amc Free AMC (Fluorescent) cleavage->amc

Caption: Simplified intrinsic apoptosis pathway leading to caspase-3 activation.

References

Shelf life and degradation products of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, degradation, and experimental troubleshooting for 6-Amino-4-methyl-2H-chromen-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions and expected shelf life for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light. While some suppliers recommend room temperature storage, refrigeration at 2-8°C is also a common practice for long-term stability.

Specific shelf-life data is often not provided by manufacturers. If a retest or expiration date is not listed on the Certificate of Analysis, a standard warranty of one year from the date of shipment is typical. For research purposes, it is advisable to perform regular quality control checks on older batches of the compound to ensure its integrity.

Q2: What are the potential degradation pathways for this compound?

A2: The degradation of this compound can be induced by several factors, including hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for designing stable formulations and interpreting experimental results. Forced degradation studies, where the compound is exposed to harsh conditions, are used to identify potential degradation products.[1]

Q3: How does hydrolysis affect the stability of this compound?

A3: The lactone ring in the coumarin structure is susceptible to hydrolysis, particularly under basic conditions.[2] Alkaline hydrolysis will open the lactone ring to form the corresponding coumarinic acid salt, which can further degrade. Under strongly acidic conditions, the amino group may also be susceptible to hydrolysis, although this is generally less common than lactone hydrolysis.

Q4: What are the likely oxidative degradation products?

A4: The amino group and the aromatic ring are potential sites of oxidation. Exposure to oxidizing agents may lead to the formation of N-oxides, hydroxylated derivatives, or further degradation products. For some coumarin derivatives, degradation via advanced oxidation processes involving hydroxyl radicals has been observed.[3]

Q5: Is this compound sensitive to light?

A5: Coumarin derivatives are often fluorescent and can be sensitive to light (photolabile).[4] Prolonged exposure to UV or high-intensity visible light can lead to photodegradation. Potential photodegradation pathways for aminocoumarins include dealkylation of the amino group and the formation of radical species that can lead to dimerization or further decomposition.[5][6]

Summary of Potential Degradation Pathways

Stress ConditionPotential Degradation MechanismLikely Degradation Products
Acidic Hydrolysis Protonation of the lactone carbonyl followed by nucleophilic attack of water.Ring-opened coumarinic acid.
Alkaline Hydrolysis Nucleophilic attack of hydroxide ion on the lactone carbonyl.Salt of the corresponding coumarinic acid.[2]
Oxidation Reaction with oxidizing agents (e.g., H₂O₂, peroxides).N-oxides, hydroxylated coumarins, and further ring-opened products.[3]
Photolysis Excitation by UV or high-intensity visible light.Photodimers, de-aminated or de-methylated products, and complex degradation mixtures.[5][7]
Thermal Degradation Exposure to high temperatures.Decomposition into smaller, volatile molecules.

Troubleshooting Experimental Issues

Q6: My fluorescence signal is weak or absent. What could be the cause?

A6:

  • Incorrect Excitation/Emission Wavelengths: Verify the optimal excitation and emission wavelengths for this compound in your specific solvent and pH conditions.

  • Compound Degradation: The compound may have degraded due to improper storage or handling. Consider using a fresh stock of the compound.

  • pH of the Medium: The fluorescence of many aminocoumarins is pH-sensitive. Ensure the pH of your buffer is optimal for fluorescence.

  • Quenching: Components in your experimental medium could be quenching the fluorescence.

  • Low Concentration: The concentration of the compound may be too low to detect a signal.

Q7: I am observing high background fluorescence in my assay. How can I reduce it?

A7:

  • Autofluorescence: The sample matrix (e.g., cells, media) may have intrinsic fluorescence. Run a blank control to determine the level of autofluorescence.

  • Impure Compound: The stock of this compound may contain fluorescent impurities. Consider purifying the compound or purchasing a higher purity grade.

  • Contaminated Solvents or Buffers: Use high-purity solvents and freshly prepared buffers.

Q8: The compound is precipitating out of my solution. What should I do?

A8:

  • Low Solubility: this compound has limited solubility in aqueous solutions. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer.

  • Solvent Exchange: When diluting the organic stock solution, add it slowly to the aqueous buffer while vortexing to prevent precipitation.

  • Temperature Effects: Solubility can be temperature-dependent. Ensure your working solutions are maintained at a suitable temperature.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.[2]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm and/or 365 nm) in a photostability chamber for 24 hours.[4]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method with a UV-Vis or photodiode array (PDA) detector.

  • Characterize the degradation products using mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.

Visualizations

Forced_Degradation_Workflow Figure 1: Experimental Workflow for Forced Degradation Studies cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid, 105°C) prep->thermal photo Photolytic Stress (Solution, UV light) prep->photo sampling Sample at Time Points (Neutralize/Dilute) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/PDA Analysis (Quantify Degradation) sampling->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms

Caption: Figure 1: Experimental Workflow for Forced Degradation Studies.

Aminocoumarin_MoA Figure 2: General Mechanism of Action for Aminocoumarin Antibiotics aminocoumarin Aminocoumarin Antibiotic (e.g., Novobiocin) atp_binding ATP Binding Pocket aminocoumarin->atp_binding Binds to gyraseB DNA Gyrase (GyrB Subunit) gyraseB->atp_binding atpase_activity ATPase Activity gyraseB->atpase_activity atp_binding->atpase_activity Inhibits dna_supercoiling Negative DNA Supercoiling atpase_activity->dna_supercoiling Blocks dna_replication DNA Replication dna_supercoiling->dna_replication Prevents cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Figure 2: General Mechanism of Action for Aminocoumarin Antibiotics.[8]

References

Technical Support Center: 6-Amino-4-methyl-2H-chromen-2-one in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Amino-4-methyl-2H-chromen-2-one (also known as Coumarin 1) in fluorescence imaging experiments.

Troubleshooting Guide

This guide addresses common artifacts and issues encountered during fluorescence imaging with this compound.

Question: My fluorescent signal is weak or absent. What are the possible causes and solutions?

Answer:

Weak or no fluorescence is a common issue that can stem from several factors throughout the experimental workflow. Here's a breakdown of potential causes and how to troubleshoot them:

  • Improper Fluorophore Concentration: Using a concentration of this compound that is too low will naturally result in a weak signal. Conversely, excessively high concentrations can lead to quenching effects.

    • Solution: Perform a concentration titration to determine the optimal working concentration for your specific application and cell type.

  • Suboptimal Excitation and Emission Wavelengths: While this compound has a known excitation and emission maximum, these can be influenced by the local environment.

    • Solution: Ensure your microscope's filter sets are appropriate for the spectral properties of the dye. The optimal excitation for 7-amino-4-methylcoumarin (a closely related compound) is around 354 nm, with emission in the blue region of the spectrum[1].

  • Photobleaching: Coumarin dyes, like many fluorophores, are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light[2][3][4].

    • Solution:

      • Minimize the exposure time and intensity of the excitation light.

      • Use an anti-fade mounting medium.

      • Image samples promptly after staining.

  • Environmental Effects: The fluorescence quantum yield and lifetime of coumarin dyes are highly sensitive to the polarity and viscosity of their environment[5].

    • Solution: Ensure your imaging buffer is compatible with the dye and your experimental goals. Changes in pH can also affect fluorescence, so maintaining a stable pH is crucial.

  • Incorrect Sample Preparation: Issues with cell fixation, permeabilization, or washing steps can all lead to poor staining and weak signal.

    • Solution: Optimize your sample preparation protocol. Ensure complete fixation and adequate permeabilization if targeting intracellular structures. Thorough washing is necessary to remove unbound dye, but excessive washing can also lead to signal loss[6][7].

Question: I'm observing high background fluorescence in my images. How can I reduce it?

Answer:

High background fluorescence can obscure your specific signal and make image analysis difficult. Here are the common culprits and their solutions:

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, a phenomenon known as autofluorescence. This is particularly prevalent in the blue and green spectral regions where this compound emits.

    • Solution:

      • Include an unstained control sample to assess the level of autofluorescence.

      • Use a mounting medium that contains an antifade reagent with autofluorescence-quenching properties.

      • If possible, choose a fluorophore with a longer emission wavelength to avoid the spectral region of most autofluorescence.

  • Non-specific Staining: The dye may bind non-specifically to cellular components other than the target of interest.

    • Solution:

      • Optimize the dye concentration; lower concentrations often lead to reduced non-specific binding.

      • Increase the number and duration of washing steps after staining to remove unbound dye.

      • Include appropriate blocking steps in your protocol, especially if using the dye in conjunction with antibodies.

  • Contaminated Reagents or Labware: Dust, fibers, or residues from cleaning agents on slides, coverslips, or in your reagents can be fluorescent.

    • Solution: Use high-quality, clean glassware and fresh, filtered solutions.

Question: My images show uneven or patchy staining. What could be causing this?

Answer:

Uneven staining can result from issues in the sample preparation or staining process:

  • Incomplete Permeabilization: If targeting intracellular structures, incomplete permeabilization will prevent the dye from reaching its target, leading to patchy staining.

    • Solution: Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin).

  • Cell Clumping: If cells are not evenly distributed on the coverslip, the staining will appear uneven.

    • Solution: Ensure you have a single-cell suspension before seeding and that cells are allowed to adhere properly.

  • Dye Aggregation: At high concentrations or in certain solvents, coumarin dyes can form aggregates, which can lead to punctate and uneven staining. Some coumarin derivatives are known to exhibit aggregation-induced emission (AIE), where they become more fluorescent upon aggregation[2][8][9][10][11].

    • Solution: Use the optimal, lowest effective concentration of the dye and ensure it is fully dissolved in the staining buffer.

Question: I am seeing signal from my blue-emitting dye in the green or red channels (spectral bleed-through). How can I correct this?

Answer:

Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected in the channel of another. This is a common issue with blue-emitting dyes like this compound due to their broad emission spectra.

  • Solution:

    • Use Narrow Bandpass Filters: Employ filter sets with narrow emission bandwidths to specifically collect the fluorescence from your dye of interest.

    • Sequential Imaging: Acquire images for each channel sequentially rather than simultaneously. This prevents the emission from one fluorophore from being captured while another is being excited.

    • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the overlapping emission spectra.

    • Choose Spectrally Distinct Dyes: When designing multicolor experiments, select fluorophores with minimal spectral overlap[3].

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

A1: While specific data for this compound is limited in the provided search results, we can infer properties from the closely related and commonly used 7-Amino-4-methylcoumarin (Coumarin 120).

PropertyValueReference
Excitation Maximum (λex) ~350-360 nm[1][12]
Emission Maximum (λem) ~440-460 nm (in ethanol)[1]
Appearance Pale cream to yellow powder[13]

Q2: Is this compound suitable for live-cell imaging?

A2: Coumarin dyes are generally small, cell-permeable molecules, making them suitable for live-cell imaging. However, like any fluorescent probe, it is essential to assess its potential cytotoxicity at the working concentration for your specific cell type and experiment duration.

Q3: How should I store this compound?

A3: The solid form should be stored protected from light and moisture. For 7-Amino-4-methylcoumarin, a storage temperature of 2-8°C is recommended[1]. Solutions should be stored in the dark, and for long-term storage, aliquoting and freezing is advisable to prevent degradation from repeated freeze-thaw cycles.

Q4: Can I use this compound for quantitative fluorescence measurements?

A4: Yes, but with caution. The fluorescence of coumarin dyes is highly sensitive to the local environment, including solvent polarity, viscosity, and pH[5][12]. Therefore, for quantitative studies, it is critical to maintain consistent and well-controlled experimental conditions. It is also important to be mindful of photobleaching, which can lead to an underestimation of fluorescence intensity over time.

Experimental Protocols

General Protocol for Staining Adherent Cells with this compound

This protocol provides a general workflow for staining adherent cells. Optimization of incubation times and concentrations will be necessary for specific cell types and applications.

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Fixation (Optional, for fixed-cell imaging):

    • Incubate cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular targets in fixed cells):

    • Incubate cells with 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in a suitable buffer (e.g., PBS or a specific imaging buffer). The optimal concentration should be determined by titration (typically in the low micromolar range).

    • Incubate the cells with the staining solution for 15-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells three to five times with the imaging buffer to remove unbound dye.

  • Mounting: Mount the coverslip onto a glass slide using an appropriate mounting medium, preferably one containing an anti-fade reagent.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI filter set).

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Seed Cells on Coverslip B Cell Culture A->B C Wash with PBS B->C D Fixation (Optional) C->D For Fixed Cells F Stain with 6-Amino-4-methyl- 2H-chromen-2-one C->F For Live Cells E Permeabilization (Optional) D->E E->F G Wash to Remove Unbound Dye F->G H Mount Coverslip G->H I Fluorescence Microscopy H->I J Image Analysis I->J

Caption: A generalized experimental workflow for fluorescence imaging using this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Ligand External Ligand Ligand->Receptor Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Probe Coumarin Probe (e.g., monitoring Ca2+) Kinase1->Probe Ca2+ release Effector Effector Protein Kinase2->Effector Activation TF Transcription Factor Effector->TF Translocation Gene Gene Expression TF->Gene Regulation

Caption: A hypothetical signaling pathway where a coumarin-based probe could be used to monitor intracellular calcium changes.

References

Technical Support Center: Protein Conjugation with 6-Amino-4-methyl-2H-chromen-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Amino-4-methyl-2H-chromen-2-one and its amine-reactive derivatives for protein conjugation.

Troubleshooting Guides

Encountering issues during your protein conjugation experiments can be challenging. This section provides a structured approach to identifying and resolving common problems.

Problem: Low or No Conjugation Efficiency

Possible Causes and Solutions

CauseRecommended Action
Incorrect pH of Reaction Buffer The reaction of amine-reactive dyes with primary amines on proteins is highly pH-dependent. At low pH, the amino groups are protonated and will not react efficiently.[1][2] Solution: Ensure the reaction buffer has a pH between 8.3 and 8.5.[1][2] A 0.1 M sodium bicarbonate or phosphate buffer is recommended.[1]
Presence of Competing Amines Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the dye, reducing conjugation efficiency.[] Solution: Dialyze the protein against a non-amine-containing buffer like PBS before starting the conjugation.
Hydrolysis of the Reactive Dye Amine-reactive dyes, especially NHS esters, can be rapidly hydrolyzed in aqueous solutions, rendering them non-reactive.[1][2] Solution: Prepare the dye stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[1] Avoid prolonged exposure of the dye to the aqueous buffer before adding the protein.
Suboptimal Dye-to-Protein Molar Ratio An insufficient amount of dye will result in a low degree of labeling. Solution: Optimize the molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of the dye.[] This may require titration to find the optimal ratio for your specific protein and dye.
Low Protein Concentration The conjugation efficiency can be significantly reduced at protein concentrations below 2 mg/mL. Solution: Concentrate your protein to a range of 2-10 mg/mL for optimal labeling.
Inactive Dye The reactive group of the dye may have degraded due to improper storage or handling. Solution: Use a fresh batch of the amine-reactive coumarin derivative. Store the dye according to the manufacturer's instructions, typically desiccated and protected from light.
Problem: Protein Precipitation During or After Conjugation

Possible Causes and Solutions

CauseRecommended Action
High Degree of Labeling (Over-labeling) Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation. Solution: Reduce the dye-to-protein molar ratio in the reaction. Perform a titration to find the highest degree of labeling that maintains protein solubility.
Solvent Shock Adding a large volume of the dye dissolved in an organic solvent (like DMSO or DMF) to the aqueous protein solution can cause the protein to precipitate. Solution: Add the dye solution dropwise to the protein solution while gently vortexing. Keep the volume of the added organic solvent to a minimum, ideally less than 10% of the total reaction volume.
Protein Instability at Reaction pH The optimal pH for the conjugation reaction (8.3-8.5) may not be ideal for the stability of your specific protein. Solution: If protein instability is suspected, you can try performing the reaction at a slightly lower pH (e.g., 7.5-8.0), but be aware that this may require a longer reaction time or a higher dye concentration. Alternatively, consider reducing the reaction temperature to 4°C and allowing it to proceed overnight.[]
Problem: High Background or Non-Specific Staining in Downstream Applications

Possible Causes and Solutions

CauseRecommended Action
Unbound Free Dye Residual, unreacted dye in the conjugate solution will lead to high background signals. Solution: It is crucial to remove all unbound dye after the conjugation reaction.[4] Use purification methods such as gel filtration, extensive dialysis, or chromatography.[4]
Precipitated Conjugate Small aggregates of precipitated conjugate can bind non-specifically to surfaces or cells. Solution: Centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates before use. Use the supernatant for your experiments.
Hydrophobic Interactions The coumarin dye itself can be hydrophobic, leading to non-specific binding. Solution: Incorporate blocking agents, such as BSA or casein, in your assay buffers to minimize non-specific interactions.[] Ensure thorough washing steps in your experimental protocol.[]

Experimental Protocols

General Protocol for Protein Conjugation with an Amine-Reactive Coumarin Dye

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

  • Protein Preparation:

    • Dissolve your protein in a suitable buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.3.

  • Dye Preparation:

    • Allow the amine-reactive coumarin dye to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in high-quality, anhydrous DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution at a desired molar excess (e.g., 10:1 dye-to-protein).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.[]

  • Purification of the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).[4] Alternatively, perform extensive dialysis against a suitable buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the maximum absorbance wavelength of the coumarin dye.

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[5]

Formula:

DOL = (A_max × ε_prot) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_prot = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength (in M⁻¹cm⁻¹).

  • CF = Correction factor (A_280 of the free dye / A_max of the free dye).[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the best buffer to use for the conjugation reaction?

A1: A buffer with a pH between 8.3 and 8.5 that is free of primary amines is ideal.[1][2] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are common choices.[1] Avoid using Tris buffers.

Q2: My protein is not very soluble. Can I still perform the conjugation?

A2: While a higher protein concentration is recommended, you can try to perform the labeling at a lower concentration. However, you may need to increase the dye-to-protein ratio and/or the reaction time to achieve a sufficient degree of labeling. Be mindful of potential precipitation.

Q3: How do I know what the optimal dye-to-protein ratio is for my experiment?

A3: The optimal ratio depends on your protein and the desired degree of labeling. It is best to perform a series of small-scale reactions with varying dye-to-protein ratios (e.g., 5:1, 10:1, 15:1, 20:1) and determine the DOL for each. This will allow you to select the ratio that gives you the desired labeling without causing protein precipitation or loss of function.

Q4: Can I store the amine-reactive coumarin dye after dissolving it in DMSO?

A4: It is highly recommended to prepare the dye solution fresh each time.[1] If you must store it, some sources suggest that NHS esters in DMF can be stored for 1-2 months at -20°C.[1] However, for best results, use a freshly prepared solution.

Q5: The absorbance of my conjugate at 280 nm is very high. What should I do?

A5: If the absorbance reading is outside the linear range of your spectrophotometer (typically > 2.0), you will need to dilute your sample with buffer and re-measure the absorbance.[6] Remember to account for this dilution factor in your DOL calculation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer (pH 8.3-8.5) conjugation Incubate 1-2h at RT (Protected from Light) protein_prep->conjugation dye_prep Freshly Prepared Amine-Reactive Coumarin in Anhydrous DMSO dye_prep->conjugation purification Remove Unbound Dye (Gel Filtration/Dialysis) conjugation->purification characterization Determine Degree of Labeling (DOL) via Absorbance Spectroscopy purification->characterization

Caption: Experimental workflow for protein conjugation with an amine-reactive coumarin dye.

troubleshooting_logic decision decision problem problem solution solution start Start Conjugation check_efficiency Low Conjugation Efficiency? start->check_efficiency check_solubility Protein Precipitation? check_efficiency->check_solubility No problem_efficiency Low DOL check_efficiency->problem_efficiency Yes check_background High Background in Assay? check_solubility->check_background No problem_solubility Aggregation check_solubility->problem_solubility Yes problem_background Non-specific Binding check_background->problem_background Yes end Successful Conjugation check_background->end No solution_ph Adjust Buffer pH to 8.3-8.5 problem_efficiency->solution_ph solution_ratio Optimize Dye: Protein Ratio problem_efficiency->solution_ratio problem_solubility->solution_ratio solution_purify Improve Purification of Conjugate problem_background->solution_purify

Caption: Troubleshooting logic for common protein conjugation issues.

References

Technical Support Center: Minimizing Photobleaching of 6-Amino-4-methyl-2H-chromen-2-one in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of 6-Amino-4-methyl-2H-chromen-2-one (also known as Coumarin 120) during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This leads to a loss of fluorescence signal, which can compromise image quality, reduce the signal-to-noise ratio, and affect the accuracy of quantitative measurements.[1] Coumarin dyes, while bright, can be susceptible to photobleaching, especially under intense or prolonged illumination.

Q2: What are the main factors that contribute to the photobleaching of this coumarin dye?

A2: The primary drivers of photobleaching are the intensity of the excitation light and the duration of exposure.[2] Additionally, the presence of molecular oxygen and other reactive oxygen species (ROS) in the specimen environment can significantly accelerate the rate of photobleaching.[2][3] The specific mounting medium and the overall chemical environment of the dye also play a crucial role.

Q3: How can I choose the right antifade reagent for my experiments with this compound?

A3: Selecting an appropriate antifade reagent is critical. For blue-emitting dyes like this compound, commercial antifade reagents such as VECTASHIELD®, ProLong™ Gold Antifade Mountant, and SlowFade™ Antifade Kits are often recommended.[2][4][5] The choice may depend on whether you are working with fixed or live cells and the desired curing properties of the mounting medium. It is advisable to test a few different reagents to determine the most effective one for your specific experimental conditions. Some antifade reagents, like p-phenylenediamine (PPD), can cause autofluorescence at shorter wavelengths, which might interfere with the signal from this compound.[6]

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, homemade antifade reagents can be effective. Common components include free radical scavengers like 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), or p-phenylenediamine (PPD) dissolved in a glycerol-based buffer.[6][7] However, the performance of homemade reagents can be variable, and they may need to be optimized for your specific application. Commercial formulations often offer more consistent and reliable results.

Q5: Does the choice of immersion oil affect photobleaching?

A5: While immersion oil itself does not directly cause photobleaching, a refractive index mismatch between the oil, coverslip, and mounting medium can lead to spherical aberration and light scattering. This can necessitate higher excitation power to achieve a sufficient signal, thereby indirectly increasing the rate of photobleaching. Using an immersion oil with a refractive index that closely matches that of your mounting medium and coverslip is recommended.

Troubleshooting Guides

Issue 1: Rapid loss of fluorescence signal during image acquisition.
Possible Cause Troubleshooting Steps
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its spectral properties.[1][2]
Long Exposure Times Decrease the camera exposure time. If the signal is too weak with shorter exposures, consider using a more sensitive detector or a brighter fluorophore conjugate if possible.
Continuous Illumination Use the shutter on your microscope to expose the sample to excitation light only during image acquisition. When searching for a region of interest, use transmitted light or a lower magnification to minimize light exposure.[4][5]
Inadequate Antifade Reagent Ensure you are using a fresh, high-quality antifade mounting medium. If using a homemade reagent, verify its composition and pH. Consider testing a different commercial antifade reagent specifically designed for blue fluorophores.
Presence of Oxygen For live-cell imaging, consider using an oxygen scavenging system in your imaging medium, such as glucose oxidase/catalase. For fixed samples, ensure the mounting medium is properly sealed to minimize oxygen exposure.[2]
Issue 2: High background fluorescence obscuring the signal from this compound.
Possible Cause Troubleshooting Steps
Autofluorescence of the Antifade Reagent Some antifade reagents, like p-phenylenediamine (PPD), can be autofluorescent, particularly at shorter excitation wavelengths used for blue dyes.[6] Switch to a low-autofluorescence mounting medium.
Nonspecific Staining Optimize your staining protocol to reduce nonspecific antibody binding. This includes proper blocking steps and using the recommended antibody concentrations.
Autofluorescence of the Sample Biological samples can exhibit endogenous fluorescence. Consider using spectral imaging and linear unmixing to separate the specific signal of this compound from the autofluorescence background.

Quantitative Data on Photobleaching

The following table summarizes available quantitative data on the photostability of coumarin dyes. It is important to note that much of the available data is for the general class of "coumarin" dyes and not specifically for this compound. The photostability can vary between different coumarin derivatives.

FluorophoreMounting MediumPhotobleaching Half-life (seconds)Reference
Coumarin90% Glycerol in PBS (pH 8.5)25
CoumarinVectashield106

Experimental Protocols

Protocol 1: Immunofluorescence Staining with a this compound Conjugated Secondary Antibody

This protocol provides a general workflow for immunofluorescence staining. Optimization may be required for specific cell types and primary antibodies.

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash the cells briefly with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block nonspecific antibody binding by incubating in PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody diluted in the blocking buffer overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate with the this compound conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.

    • From this point on, protect the samples from light to minimize photobleaching.

  • Mounting:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Briefly rinse the coverslips in distilled water to remove salt crystals.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and to minimize oxygen exposure.

    • Store the slides at 4°C in the dark until imaging.

Protocol 2: Live-Cell Imaging with a this compound Based Probe

This protocol provides general guidelines for live-cell imaging. Specific loading conditions and imaging parameters will depend on the probe and cell type.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the this compound probe, typically in DMSO.

    • Dilute the stock solution to the final working concentration in a serum-free culture medium.

    • Replace the culture medium in the dish with the probe-containing medium and incubate for the recommended time and temperature, protected from light.

    • Wash the cells with fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to remove the excess probe.

  • Imaging:

    • Place the dish on the microscope stage, ensuring the cells are maintained at the appropriate temperature and CO2 level.

    • Use the lowest possible excitation intensity and exposure time to acquire images.

    • Minimize the duration of the time-lapse experiment and the frequency of image acquisition to reduce phototoxicity and photobleaching.

    • Consider using an imaging medium supplemented with an oxygen scavenging system if rapid photobleaching is observed.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleached Photobleached State (Non-fluorescent) T1->Bleached Direct Photochemistry ROS->Bleached Oxidative Damage

Caption: Mechanism of photobleaching.

Immunofluorescence_Workflow start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking (e.g., 1% BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation (Coumarin 120 conjugate) Protect from light primary_ab->secondary_ab mount Mount with Antifade Reagent secondary_ab->mount image Image Acquisition Minimize light exposure mount->image end End: Analyze Images image->end

Caption: Immunofluorescence experimental workflow.

Troubleshooting_Photobleaching start Rapid Signal Loss? check_intensity Reduce Excitation Intensity start->check_intensity Yes problem_solved Problem Solved start->problem_solved No check_exposure Shorten Exposure Time check_intensity->check_exposure check_antifade Use/Optimize Antifade Reagent check_exposure->check_antifade check_oxygen Minimize Oxygen Exposure check_antifade->check_oxygen check_oxygen->problem_solved

Caption: Troubleshooting decision tree for photobleaching.

References

Technical Support Center: 6-Amino-4-methyl-2H-chromen-2-one Emission Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Amino-4-methyl-2H-chromen-2-one in fluorescence-based experiments. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during fluorescence spectroscopy experiments involving this compound.

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Fluorescence Signal - Incorrect excitation wavelength: The selected excitation wavelength does not correspond to the absorption maximum of the compound in the specific solvent.- Low concentration: The concentration of the fluorophore is too low to produce a detectable signal.- Instrument settings: Slit widths are too narrow, or the detector gain is set too low.- Quenching: Presence of quenching impurities in the solvent or sample.- Verify the excitation wavelength by measuring the absorbance spectrum of the sample. The optimal excitation wavelength is typically at the absorption maximum.- Prepare a fresh, more concentrated sample solution.- Gradually increase the excitation and emission slit widths. Increase the detector gain, being careful not to saturate the detector.- Use high-purity solvents and ensure cleanliness of all labware. Consider solvent deoxygenation if triplet state quenching is suspected.
Distorted Emission Spectrum - Inner filter effect: At high concentrations, the emitted light is reabsorbed by other fluorophore molecules in the solution.[1] - Detector saturation: The fluorescence intensity is too high for the detector, leading to a flattening of the spectral peak.- Scattering peaks: Raman or Rayleigh scattering from the solvent can interfere with the emission spectrum.- Dilute the sample until the absorbance at the excitation wavelength is below 0.1.- Reduce the excitation intensity, narrow the excitation slit width, or use neutral density filters.- Measure the spectrum of the pure solvent to identify scattering peaks. These can be subtracted from the sample spectrum. Changing the excitation wavelength will shift Raman peaks but not fluorescence peaks.
Inconsistent or Irreproducible Results - Solvent impurities: Trace impurities in the solvent can significantly affect fluorescence.- Temperature fluctuations: Fluorescence intensity is often temperature-dependent.- Photobleaching: The fluorophore is degrading under prolonged exposure to the excitation light.- Use fresh, high-purity, spectroscopy-grade solvents for all measurements.- Use a temperature-controlled cuvette holder to maintain a constant sample temperature.- Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.
Unexpected Shifts in Emission Maximum - Solvent polarity changes: The emission of this compound is highly sensitive to the polarity of its environment.- pH changes: The protonation state of the amino group can affect the electronic properties and thus the fluorescence of the molecule.- Ensure the use of dry, pure solvents to avoid unintended changes in polarity.- Buffer the solution to a constant pH if working in aqueous or protic solvents.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the emission spectrum of this compound?

The emission of this compound, an aminocoumarin derivative, exhibits positive solvatochromism. This means that as the polarity of the solvent increases, the emission maximum shifts to longer wavelengths (a red-shift). This phenomenon is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence emission.

Q2: What is a typical concentration range for fluorescence measurements of this compound?

A typical concentration range for fluorescence measurements is in the micromolar (µM) range (e.g., 1-10 µM). It is crucial to ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects, which can distort the emission spectrum and lead to inaccurate quantum yield measurements.[1]

Q3: How do I determine the fluorescence quantum yield of this compound?

The fluorescence quantum yield (Φ) is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. A common standard for blue-emitting dyes like this coumarin is Quinine Sulfate in 0.5 M H₂SO₄ (Φ = 0.54).

The quantum yield can be calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

Q4: What is the expected trend for the fluorescence lifetime with changing solvent polarity?

The fluorescence lifetime (τ) of aminocoumarins can also be influenced by the solvent. Generally, in the absence of specific quenching interactions, the lifetime may show a less predictable trend than the emission wavelength. However, changes in non-radiative decay pathways in different solvents can lead to variations in the fluorescence lifetime.

Data Presentation

The following table summarizes the expected photophysical properties of this compound in a range of solvents with varying polarity. Note: As comprehensive experimental data for this specific isomer is limited in the literature, these values are based on the known behavior of closely related aminocoumarin derivatives, such as 7-Amino-4-methylcoumarin, and serve as a predictive guide.

SolventDielectric Constant (ε)Emission Max (λem, nm)Quantum Yield (Φ)
Cyclohexane2.02~ 410 - 420~ 0.6 - 0.7
Dioxane2.21~ 420 - 430~ 0.6 - 0.7
Chloroform4.81~ 430 - 440~ 0.5 - 0.6
Ethyl Acetate6.02~ 435 - 445~ 0.4 - 0.5
Acetonitrile37.5~ 440 - 450~ 0.3 - 0.4
Ethanol24.5~ 450 - 460~ 0.2 - 0.3
Methanol32.7~ 455 - 465~ 0.1 - 0.2
Water80.1~ 460 - 470< 0.1

The excitation wavelength for 7-Amino-4-methylcoumarin is approximately 351 nm, and a similar wavelength would be a suitable starting point for the 6-amino isomer.[2] The emission maximum for 7-Amino-4-methylcoumarin in aqueous solution is around 441 nm.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Fluorescence Measurements
  • Solvent Selection: Choose high-purity, spectroscopy-grade solvents. Ensure solvents are dry, as trace amounts of water can significantly alter the local polarity.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1 mM).

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution with the desired solvent to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Absorbance Measurement: Measure the absorbance spectrum of the working solution using a UV-Vis spectrophotometer. Adjust the concentration if necessary to ensure the absorbance at the desired excitation wavelength is less than 0.1.

  • Cuvette Preparation: Use a clean, scratch-free quartz fluorescence cuvette. Rinse the cuvette with the solvent before filling it with the sample solution.

Protocol 2: Measurement of Fluorescence Emission Spectrum
  • Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

  • Parameter Setting:

    • Set the excitation wavelength to the absorption maximum of the sample.

    • Set the emission scan range to cover the expected fluorescence (e.g., 380 nm to 600 nm).

    • Set the excitation and emission slit widths (a good starting point is 5 nm for both).

    • Set the detector voltage (gain) to an appropriate level that provides a good signal-to-noise ratio without saturating the detector.

  • Blank Measurement: Record the emission spectrum of the pure solvent (blank).

  • Sample Measurement: Record the emission spectrum of the sample solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to correct for solvent scattering and impurities.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (1 mM) prep2 Prepare Working Solution (1-10 µM) prep1->prep2 prep3 Measure Absorbance (A < 0.1) prep2->prep3 meas1 Set Fluorometer Parameters prep3->meas1 meas2 Measure Solvent Blank meas1->meas2 meas3 Measure Sample Emission meas2->meas3 analysis1 Subtract Blank Spectrum meas3->analysis1 analysis2 Determine Emission Maximum analysis1->analysis2 analysis3 Calculate Quantum Yield (optional) analysis2->analysis3

Caption: Experimental workflow for measuring the fluorescence emission of this compound.

solvent_polarity_effect cluster_polarity Solvent Polarity cluster_emission Emission Properties low_polarity Low Polarity (e.g., Cyclohexane) emission_low Shorter Wavelength (Blue-shifted) low_polarity->emission_low stabilizes ground state more medium_polarity Medium Polarity (e.g., Ethyl Acetate) emission_medium Intermediate Wavelength medium_polarity->emission_medium high_polarity High Polarity (e.g., Water) emission_high Longer Wavelength (Red-shifted) high_polarity->emission_high stabilizes excited state more

Caption: Relationship between solvent polarity and the emission wavelength of this compound.

References

Technical Support Center: Synthesis of 6-Amino-4-methyl-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-amino-4-methyl-2H-chromen-2-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

The most common and straightforward method for synthesizing this compound is the Pechmann condensation.[1] This acid-catalyzed reaction involves the condensation of p-aminophenol with ethyl acetoacetate.

Q2: What are the potential byproducts in the synthesis of this compound?

The primary byproduct of concern is the isomeric chromone, formed through a competing reaction known as the Simonis chromone cyclization. Instead of the desired coumarin, this reaction yields a 2,6-dimethyl-4H-pyrano[2,3-g]quinolin-4-one derivative. Additionally, due to the presence of the amino group, oxidation of the p-aminophenol starting material can occur under acidic and aerobic conditions, leading to colored impurities and polymeric materials.[2][3]

Q3: How can I differentiate between the desired this compound and the chromone byproduct?

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for distinguishing between the coumarin and chromone isomers.

  • ¹H NMR: The chemical shifts of the aromatic and vinylic protons will differ significantly between the two structures. In the desired aminocoumarin, a characteristic singlet for the C3 proton is expected around 6.0-6.5 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) chemical shifts are different for coumarins and chromones. The C2 carbonyl of the coumarin typically appears around 160-162 ppm, while the C4 carbonyl of the chromone is further downfield.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns upon ionization may differ, aiding in their identification.

Q4: What reaction conditions favor the formation of the desired coumarin over the chromone byproduct?

The choice of acid catalyst and reaction temperature can influence the product distribution. Strong protic acids like sulfuric acid are commonly used for the Pechmann condensation.[1] The Simonis reaction is often favored by the use of phosphorus pentoxide.[1] Careful control of the reaction temperature is also crucial, as higher temperatures may promote the formation of byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product 1. Incomplete reaction. 2. Formation of the Simonis chromone byproduct. 3. Oxidation of p-aminophenol.1. Increase the reaction time or temperature cautiously, monitoring for byproduct formation. 2. Use a milder acid catalyst or optimize the catalyst concentration. Consider using a Lewis acid catalyst which can sometimes offer better selectivity. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the p-aminophenol is of high purity.
Product is a dark, tarry substance Extensive oxidation and polymerization of p-aminophenol.1. Purify the p-aminophenol starting material before use. 2. Conduct the reaction under an inert atmosphere. 3. Lower the reaction temperature.
Difficulty in purifying the product Co-crystallization or similar chromatographic behavior of the coumarin and chromone isomers.1. Utilize a different solvent system for recrystallization. 2. Employ a different stationary phase or eluent system for column chromatography. Preparative HPLC may be necessary for complete separation.
Presence of unexpected peaks in NMR or MS Formation of unidentified byproducts or degradation of the product.1. Re-purify the product. 2. Compare the spectral data with literature values for potential byproducts. 3. Consider performing 2D NMR experiments (e.g., COSY, HMBC) to elucidate the structure of the impurity.

Experimental Protocols

Synthesis of this compound via Pechmann Condensation

This protocol is a general guideline based on the Pechmann condensation of aminophenols. Optimization may be required.

Materials:

  • p-Aminophenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve p-aminophenol in a minimal amount of ethanol.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The reaction is exothermic.

  • After the addition of the acid, allow the reaction mixture to warm to room temperature and then heat it to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Characterization Data (Predicted for this compound):

Technique Expected Data
¹H NMR (DMSO-d₆)δ (ppm): ~2.3 (s, 3H, -CH₃), ~5.5-6.0 (s, 1H, C3-H), ~6.5-7.5 (m, 3H, aromatic-H), ~5.0-6.0 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ (ppm): ~18.0 (-CH₃), ~110-155 (aromatic and vinylic carbons), ~160-162 (C2=O)
Mass Spec (ESI+)m/z: 176.07 [M+H]⁺

Visualizations

Pechmann_vs_Simonis p_aminophenol p-Aminophenol intermediate_coumarin Intermediate A p_aminophenol->intermediate_coumarin Pechmann Pathway (e.g., H₂SO₄) intermediate_chromone Intermediate B p_aminophenol->intermediate_chromone Simonis Pathway (e.g., P₂O₅) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate_coumarin ethyl_acetoacetate->intermediate_chromone coumarin This compound (Desired Product) chromone 2,6-Dimethyl-4H-pyrano[3,2-b]pyridin-4-one (Byproduct) intermediate_coumarin->coumarin intermediate_chromone->chromone

Caption: Competing pathways in the reaction of p-aminophenol and ethyl acetoacetate.

Troubleshooting_Workflow start Synthesis Reaction check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Catalyst - Temperature - Inert Atmosphere check_yield->optimize_conditions Yes analyze_byproducts Analyze Byproducts (NMR, MS) check_purity->analyze_byproducts Yes end_ok Successful Synthesis check_purity->end_ok No purification Purification Strategy: - Recrystallization - Chromatography analyze_byproducts->purification end_nok Further Optimization Needed optimize_conditions->end_nok purification->end_nok

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing the Quantum Yield of Coumarin-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin-based dyes. This resource provides troubleshooting guidance and frequently asked questions to help you optimize the quantum yield of your fluorescent molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Question: My coumarin dye exhibits low fluorescence intensity. What are the potential causes and how can I troubleshoot this?

Answer:

Low fluorescence intensity, which is directly related to a low quantum yield, can stem from several factors. Here’s a step-by-step guide to diagnose and resolve the issue:

  • Solvent Effects: The choice of solvent is critical and can dramatically impact the quantum yield of coumarin dyes.

    • Problem: Many aminocoumarins show a significant decrease in fluorescence quantum yield and lifetime in polar solvents.[1] This is often due to the formation of a twisted intramolecular charge transfer (TICT) state, which is non-emissive.

    • Troubleshooting:

      • Solvent Polarity: Experiment with a range of solvents with varying polarities. Non-polar solvents may reduce fluorescence for some derivatives, while highly polar protic or aprotic solvents can enhance it for others.[2][3]

      • Solvent Viscosity: In some cases, increasing the solvent viscosity (e.g., using glycerol) can restrict molecular rotation and reduce non-radiative decay pathways, thereby increasing the quantum yield.[1]

      • pH: The pH of the solution can influence the protonation state of the coumarin dye, affecting its electronic properties and fluorescence.[4][5] Buffer the solution to an optimal pH for your specific dye.

  • Concentration Effects (Self-Quenching):

    • Problem: At high concentrations, dye molecules can interact with each other in the excited state, leading to self-quenching and a reduction in fluorescence.

    • Troubleshooting:

      • Measure the fluorescence intensity at a series of concentrations. If self-quenching is the issue, you will observe a decrease in quantum yield at higher concentrations.

      • Work within a lower concentration range where the absorbance of your sample in a 10 mm cuvette does not exceed 0.1 at the excitation wavelength to minimize re-absorption effects.[6]

  • Structural Integrity of the Dye:

    • Problem: The coumarin dye may have degraded or may not have the expected chemical structure.

    • Troubleshooting:

      • Verify the purity and identity of your compound using techniques like NMR, mass spectrometry, and elemental analysis.

      • Protect your dye from excessive light exposure to prevent photodegradation.[7]

Question: I am observing a shift in the emission wavelength of my coumarin dye. What could be the cause?

Answer:

A shift in the emission wavelength, also known as a solvatochromic shift, is common for coumarin dyes and is primarily influenced by the solvent environment.

  • Red Shift (to longer wavelengths): This is often observed when moving to a more polar solvent.[1] The excited state of many coumarin dyes is more polar than the ground state, and polar solvents stabilize the excited state, lowering its energy and resulting in a red-shifted emission.

  • Blue Shift (to shorter wavelengths): This may occur in less polar solvents or upon inclusion in a hydrophobic environment, such as the cavity of a cyclodextrin.[8]

To control the emission wavelength, carefully select your solvent system based on the desired spectral properties.

Frequently Asked Questions (FAQs)

What is fluorescence quantum yield?

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A quantum yield can range from 0 to 1, where 1 indicates that every absorbed photon results in an emitted photon.

How can I structurally modify a coumarin dye to increase its quantum yield?

Structural modifications can significantly enhance the quantum yield by influencing the electronic properties and rigidity of the molecule.

  • Introduce Electron-Donating and Withdrawing Groups: Creating a "push-pull" system by incorporating electron-donating groups (e.g., amino, alkoxy) at the 7-position and electron-withdrawing groups (e.g., cyano, carboxyl) at the 3- or 4-position can enhance intramolecular charge transfer (ICT) and often leads to higher quantum yields and red-shifted emissions.[9][10]

  • Increase Structural Rigidity: Restricting the rotation of substituents, particularly the amino group at the 7-position, can prevent the formation of non-emissive TICT states. This can be achieved by incorporating the substituent into a ring system (e.g., forming a julolidine structure).[1][9]

  • Substitution Position: The position of substituents is crucial. For instance, placing an electron-withdrawing group at the 4-position generally results in longer emission wavelengths compared to substitution at the 3-position.[9]

What are common reference standards for measuring relative quantum yield?

Commonly used fluorescence standards with well-characterized quantum yields include:

  • Quinine sulfate in 0.1 M H2SO4

  • Rhodamine 6G in ethanol

  • 9,10-Diphenylanthracene in cyclohexane

The choice of standard should ideally have absorption and emission spectra that overlap with your sample.[6]

Data Presentation

Table 1: Effect of Solvent on the Quantum Yield of Selected Coumarin Dyes

Coumarin DyeSolventQuantum Yield (ΦF)Reference
Coumarin 540Ethanol~1.0[3]
Coumarin 540Toluene0.76[3]
7-MethoxycoumarinAqueous Buffer0.51[8]
7-MethoxycoumarinMethanol0.033[8]
Compound 4e*DMSO0.83[4][11]

*Compound 4e is a coumarin derivative with a p-methyl substitution on a phenyl ring.[4][11]

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol is based on the comparative method described by Williams et al.[6]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent of choice

  • Fluorescence standard (e.g., quinine sulfate)

  • Your coumarin dye sample

Procedure:

  • Prepare a series of dilute solutions of both the standard and your test sample in the same solvent. The concentrations should be chosen such that the absorbance values are within the range of 0.01 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra for all solutions. Determine the absorbance at the chosen excitation wavelength.

  • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

  • Determine the gradient (slope) of the linear fit for each plot.

  • Calculate the quantum yield of your sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients for the test sample and the standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively (if the solvents are the same, this term is 1).[6]

Visualizations

experimental_workflow Experimental Workflow for Quantum Yield Measurement cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis cluster_calculation Final Calculation prep_standard Prepare Standard Solutions uv_vis Measure Absorbance (UV-Vis) prep_standard->uv_vis prep_sample Prepare Sample Solutions prep_sample->uv_vis fluorescence Record Fluorescence Spectra uv_vis->fluorescence integrate Integrate Fluorescence Intensity fluorescence->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients plot->gradient calculate_qy Calculate Quantum Yield gradient->calculate_qy

Caption: Workflow for relative quantum yield measurement.

logical_relationship Factors Influencing Coumarin Quantum Yield cluster_structural Structural Factors cluster_environmental Environmental Factors qy Quantum Yield substituents Substituents (e.g., -NH2, -CN) substituents->qy rigidity Molecular Rigidity rigidity->qy solvent Solvent (Polarity, Viscosity) solvent->qy concentration Concentration (Self-Quenching) concentration->qy ph pH ph->qy

Caption: Key factors affecting the quantum yield of coumarin dyes.

References

Validation & Comparative

A Comparative Guide: 6-Amino-4-methyl-2H-chromen-2-one vs. Fluorescein for Cellular Imaging and Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two fluorescent molecules: 6-Amino-4-methyl-2H-chromen-2-one, a member of the coumarin family, and the widely-used xanthene dye, fluorescein. This objective analysis, supported by experimental data and protocols, aims to assist in the informed selection of a fluorophore tailored to specific research needs.

Introduction to the Fluorophores

This compound is a synthetic organic compound belonging to the coumarin class of fluorophores. Coumarins are known for their characteristic blue to green fluorescence and are often utilized in various biological applications, including as fluorescent labels and indicators. The photophysical properties of coumarins are highly sensitive to their substitution pattern and local environment.

Fluorescein is a well-established and extensively used fluorescent tracer.[1][2] Its bright green fluorescence, high quantum yield, and water solubility have made it a staple in microscopy, immunoassays, and cellular imaging.[1][2] Fluorescein's fluorescence is notably pH-dependent, a characteristic that can be either a useful feature for pH sensing or a limitation in environments with fluctuating pH.[1]

Photophysical and Chemical Properties: A Quantitative Comparison

The following table summarizes the key photophysical and chemical properties of this compound and fluorescein, providing a basis for their comparative performance.

PropertyThis compoundFluorescein
Chemical Structure A coumarin-based structure with an amino and a methyl group.A xanthene-based structure.[1]
Molecular Formula C₁₀H₉NO₂C₂₀H₁₂O₅[1]
Molar Mass ( g/mol ) 175.18332.31[2]
Excitation Maximum (λex) ~330 nm[3]~494 nm[4]
Emission Maximum (λem) ~460 nm[3]~521 nm[4]
Stokes Shift ~130 nm~27 nm
Quantum Yield (Φ) Varies with solvent and substitution; can be high (up to 0.83 for some derivatives).[4]~0.925 in 0.1 N NaOH(aq)[5]
Molar Extinction Coefficient (ε) Data not readily available for the specific isomer.~76,900 M⁻¹cm⁻¹ at 490 nm
Photostability Generally considered to have good photostability, though this can vary among derivatives.Prone to photobleaching upon prolonged light exposure.[1][6]
pH Sensitivity Fluorescence can be pH-sensitive depending on the specific coumarin derivative.Highly pH-dependent, with optimal fluorescence in basic conditions (pKa ~6.4).[1]
Solubility Generally soluble in organic solvents like DMSO and acetone.Slightly soluble in water and alcohol; soluble in dilute aqueous bases.[3]

Experimental Protocols

To ensure a comprehensive understanding of how these fluorophores are characterized and utilized, detailed experimental protocols for key comparative experiments are provided below.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) of a sample can be determined relative to a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a standard with an absorption spectrum that overlaps with the sample. For this compound, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) can be used. For fluorescein, rhodamine 6G in ethanol (Φ = 0.95) is a suitable standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_standard Prepare Standard Solutions prep_standard->measure_abs measure_fluor Measure Fluorescence (Fluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G start Prepare Equimolar Solutions initial_fluor Measure Initial Fluorescence (F₀) start->initial_fluor photobleach Continuous Light Exposure initial_fluor->photobleach measure_time Measure Fluorescence (Fₜ) at Intervals photobleach->measure_time measure_time->photobleach Repeat plot_decay Plot Normalized Intensity vs. Time measure_time->plot_decay compare Compare Decay Rates plot_decay->compare G A Cell Seeding & Growth B Prepare Staining Solution A->B C Cell Incubation with Probe B->C D Wash to Remove Unbound Probe C->D E Fluorescence Microscopy D->E F Image Acquisition & Analysis E->F

References

A Researcher's Guide to the Validation of 6-Amino-4-methyl-2H-chromen-2-one (AMC)-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Amino-4-methyl-2H-chromen-2-one (AMC)-based enzyme assays with alternative methods. It offers supporting experimental data, detailed protocols, and visual workflows to aid in the validation and selection of the most appropriate assay for your research needs.

This compound, also known as 7-amino-4-methylcoumarin (AMC), is a widely used fluorogenic moiety in enzyme assays. The fundamental principle of these assays lies in the enzymatic cleavage of a substrate-AMC conjugate, which liberates the highly fluorescent AMC molecule from a non-fluorescent or weakly fluorescent state. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and continuous method for monitoring enzymatic reactions.

This guide delves into the critical aspects of validating AMC-based assays, presenting a comparative analysis of their performance against alternative fluorogenic and chemiluminescent substrates. Key validation parameters, including kinetic constants, signal-to-background ratios, and inhibitor potency, are discussed and supported by experimental data.

Comparative Analysis of Fluorogenic Substrates

The choice of a fluorogenic leaving group can significantly impact assay performance. While AMC is a popular choice, alternatives like 7-amino-4-carbamoylmethylcoumarin (ACC) and ubiquitin-based substrates offer distinct advantages in certain applications.

Fluorescence Properties

The fluorescence characteristics of the liberated fluorophore are crucial for assay sensitivity. ACC exhibits a significantly higher fluorescence yield compared to AMC, which can lead to a more sensitive detection of proteolytic activity.[1]

FluorophoreExcitation Max (nm)Emission Max (nm)Relative Fluorescence Yield
AMC ~340-380~440-460~1x
ACC ~350~450~2.8x
Ub-KTG --Photostable Fluorophore
Ub-AML --Luminescent Signal

Table 1: Comparison of the fluorescence properties of AMC and alternative fluorophores. ACC demonstrates a nearly three-fold higher fluorescence yield than AMC.[1][2] Ub-KTG offers high photostability, and Ub-AML provides a luminescent signal with a wider dynamic range.[3]

Kinetic Parameters

The kinetic constants, Michaelis constant (Km) and maximum velocity (Vmax), are essential for characterizing enzyme-substrate interactions. Comparative studies have shown that for some enzymes, substrates conjugated to ACC can exhibit comparable kinetic profiles to their AMC counterparts.[1] The choice of the peptide sequence conjugated to the fluorophore also significantly influences the kinetic parameters.[4]

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
ThrombinNle-Thr-Pro-Lys-AMC 130 ± 201.1 ± 0.18,500
ThrombinNle-Thr-Pro-Lys-ACC 120 ± 201.0 ± 0.18,300
ThrombinLeu-Gly-Pro-Lys-AMC 240 ± 400.20 ± 0.02830
ThrombinLeu-Gly-Pro-Lys-ACC 210 ± 400.18 ± 0.02860
USP2 CoreUb-AMC -0.03-
USP2 CoreUb-KTG -0.003-
USP5 (IsoT)Ub-AMC -1.58-
USP5 (IsoT)Ub-KTG -0.001-

Table 2: Comparison of steady-state kinetic constants for thrombin with AMC and ACC conjugated substrates, and for deubiquitinating enzymes (DUBs) with Ub-AMC and Ub-KTG substrates. For thrombin, the kinetic constants are similar for both AMC and ACC substrates.[1] For the studied DUBs, Ub-AMC generally shows a higher catalytic rate (kcat) compared to Ub-KTG.[3]

Performance Metrics in Assay Validation

Key performance indicators for enzyme assays include the signal-to-background ratio and the Z'-factor, which are critical for assessing assay robustness, particularly in high-throughput screening (HTS) applications.

Assay ParameterAMC-based AssayAlternative (Ub-AML)
Signal-to-Background Ratio 3.6[5]Higher than AMC[3]
Z'-Factor 0.86[5]-
Dynamic Range 2 orders of magnitude[3]6 orders of magnitude[3]

Table 3: Performance metrics for AMC-based assays and an alternative chemiluminescent assay. AMC-based assays can achieve excellent Z'-factors suitable for HTS.[5] Ub-AML offers a significantly wider dynamic range and a higher signal-to-noise ratio.[3]

Experimental Protocols

Detailed and validated experimental protocols are fundamental to obtaining reliable and reproducible results. Below are outlines for key experiments in the validation of AMC-based enzyme assays.

Protocol 1: Determination of Michaelis-Menten Kinetic Constants (Km and Vmax)

This protocol outlines the steps to determine the Km and Vmax of an enzyme using an AMC-conjugated substrate.

Materials:

  • Purified enzyme of interest

  • AMC-conjugated substrate stock solution (in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • 384-well, low-volume, flat-bottom, black polystyrene plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Concentration Determination: First, determine a suitable enzyme concentration that results in a linear rate of substrate cleavage over a defined time period (e.g., 10% substrate consumption).[6]

  • Substrate Dilution Series: Prepare a serial dilution of the AMC-conjugated substrate in the assay buffer. The concentration range should typically span from 0.1 x Km to 10 x Km.

  • Assay Setup:

    • Add a fixed volume of assay buffer to each well of the microplate.

    • Add the diluted substrate solutions to the respective wells.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C).

  • Initiate Reaction: Add a fixed volume and concentration of the enzyme to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths should be set appropriately for AMC (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to molar concentrations of the product (AMC) using a standard curve of free AMC.

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.[7]

Protocol 2: Determination of Inhibitor IC50 Values

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Materials:

  • Purified enzyme of interest

  • AMC-conjugated substrate

  • Inhibitor compound stock solution (in DMSO)

  • Assay buffer

  • 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor compound in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of assay buffer to each well.

    • Add the diluted inhibitor solutions to the respective wells. Include a control with no inhibitor.

    • Add a fixed concentration of the enzyme to each well and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes).

  • Initiate Reaction: Add the AMC-conjugated substrate to each well to start the reaction. The substrate concentration should ideally be at or near the Km value.

  • Kinetic Measurement: Measure the fluorescence intensity over time as described in Protocol 1.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

  • Counter-Screen for Fluorescence Quenching: To ensure the observed inhibition is not due to fluorescence quenching by the compound, perform a control experiment by adding the inhibitor at various concentrations to a solution of free AMC and measuring the fluorescence.[5]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

Enzymatic_Reaction_AMC Substrate_AMC Substrate-AMC (Non-fluorescent) Enzyme_Substrate_Complex Enzyme-Substrate Complex Substrate_AMC->Enzyme_Substrate_Complex Binding Enzyme Enzyme Enzyme->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Enzyme Release Product Cleaved Substrate Enzyme_Substrate_Complex->Product AMC Free AMC (Fluorescent) Enzyme_Substrate_Complex->AMC Cleavage

Figure 1: Enzymatic cleavage of an AMC-conjugated substrate.

Assay_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitors Plate Prepare 384-well Plate Reagents->Plate Dispense Dispense Reagents (Enzyme, Inhibitor, Substrate) Plate->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Read Kinetic Read on Fluorescence Plate Reader Incubate->Read Raw_Data Raw Fluorescence Data Read->Raw_Data Velocity Calculate Initial Velocities Raw_Data->Velocity Parameters Determine Kinetic Parameters (Km, Vmax, IC50) Velocity->Parameters Validation Validation Parameters->Validation Validate Assay Performance (S/B, Z'-factor)

Figure 2: A typical workflow for the validation of an enzyme assay.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-reactivity of 6-Amino-4-methyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents quantitative data on the cytotoxicity and enzyme inhibitory activity of selected derivatives, details the experimental protocols used to generate this data, and provides visualizations of a key signaling pathway and experimental workflows to aid in the interpretation and future design of selective compounds.

Comparative Biological Activity

The following tables summarize the in vitro activity of various amino-chromene and coumarin derivatives against a panel of cancer cell lines and specific protein kinases. This data, while not from a single, direct comparative study of 6-amino-4-methyl-2H-chromen-2-one derivatives, provides valuable insights into the structure-activity relationships and potential cross-reactivity of this class of compounds.

Cytotoxicity Against Cancer Cell Lines

The anti-proliferative activity of several 2-amino-4-substituted-4H-chromene derivatives has been evaluated against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented in µM.

Compound IDStructureMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)HepG-2 (Liver) IC50 (µM)
1 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile11.6 ± 0.1118.1 ± 0.192.4 ± 0.13.2 ± 0.110.0 ± 0.01
2a 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitrile>30>30>30--
2b 2-amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrile18.76 ± 2.11----
2c 2-amino-6-chloro-4-(nitromethyl)-4H-chromene-3-carbonitrile16.48 ± 1.54----

*Data for compound 1 was reported for a 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivative[1]. Data for compounds 2a-c was reported for 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles. The IC50 values for compounds 2a-c were originally reported in µg/mL and have been converted to µM for comparison, assuming an average molecular weight.

Kinase Inhibitory Activity

The inhibitory activity of specific amino-chromene and coumarin derivatives against protein kinases reveals their potential for targeted therapy and also for off-target effects.

Compound IDTarget KinaseIC50 (µM)
1 EGFR0.2162 ± 1.1
1 VEGFR-20.2592 ± 1.5
3 CK20.117 ± 0.005

*Data for compound 1 (2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile) was reported against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]. Data for compound 3 (a coumarin-amino acid hybrid) was reported against Casein Kinase 2 (CK2).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the inhibitory activity of compounds against a specific protein kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (peptide or protein), and a buffer solution containing ATP and MgCl2.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and pre-incubated with the enzyme for a short period.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: The reaction is stopped by adding a quenching solution, such as a solution containing EDTA to chelate the Mg2+ ions.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.

    • Luminescence-based assay: Measuring the amount of ATP remaining in the reaction mixture using a luciferase-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using the DOT language.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Coumarin Coumarin Derivatives Coumarin->PI3K Coumarin->Akt Coumarin->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer therapies.

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Kinase_Inhibition_Assay_Workflow A Prepare kinase, substrate, & buffer solution B Add test compounds (various concentrations) A->B C Pre-incubate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction E->F G Quantify substrate phosphorylation F->G H Determine IC50 values G->H

Figure 3: A schematic workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide to Aminocoumarin Fluorescent Probes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of experimental assays. Aminocoumarin derivatives have emerged as a versatile class of fluorophores, prized for their sensitivity to the local environment, high fluorescence quantum yields, and good photostability. This guide provides a comparative analysis of key aminocoumarin fluorescent probes, supported by experimental data and detailed protocols to aid in their effective application.

Performance Characteristics of Common Aminocoumarin Probes

The utility of a fluorescent probe is defined by its photophysical properties. Key parameters include the maximal excitation (λex) and emission (λem) wavelengths, the Stokes shift (the difference between the excitation and emission maxima), and the fluorescence quantum yield (ΦF), which describes the efficiency of the fluorescence process. Below is a comparative table summarizing these properties for several widely used aminocoumarin derivatives.

Probe NameAbbreviationλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)Key Features & Applications
7-Aminocoumarin-38044464-Core structure, pH-insensitive fluorescence compared to hydroxycoumarins.[1]
7-Amino-4-methylcoumarinAMC344-351430-44086-89HighWidely used as a reporter for enzyme activity assays.[2][3]
7-Amino-4-(trifluoromethyl)coumarinAFC / Coumarin 15140049090-Red-shifted spectra compared to AMC, used in caspase activity assays.[4]
6-Hydroxy-7-amino-4-methylcoumarinKnightletin---0.81 (in Methanol)High quantum yield, vicinal hydroxyl group influences properties.[5]
7-(Diethylamino)coumarin----HighOften exhibit higher quantum yields than unsubstituted 7-aminocoumarins.
7-amino-4-methylcoumarin-3-acetic acidAMCA~350440-460~90-110-Acetic acid derivative for conjugation to biomolecules.

Experimental Protocols

Detailed and reproducible protocols are crucial for obtaining reliable experimental data. Here, we provide standardized methodologies for two common applications of aminocoumarin probes: enzyme activity assays and live cell imaging.

Protocol 1: General Enzyme Activity Assay using a 7-Amino-4-methylcoumarin (AMC)-Conjugated Substrate

This protocol outlines the measurement of protease activity using a peptide substrate conjugated to AMC. Cleavage of the substrate by the enzyme releases free AMC, resulting in a measurable increase in fluorescence.

Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at ~360 nm and emission detection at ~460 nm

  • Enzyme solution (e.g., purified protease or cell lysate)

  • AMC-conjugated substrate (e.g., Z-Leu-Leu-Glu-AMC)

  • Assay Buffer (e.g., Tris-HCl or HEPES, pH adjusted to the optimal pH for the enzyme)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Positive and negative controls

Procedure:

  • Substrate Preparation: Prepare a stock solution of the AMC-conjugated substrate in DMSO (e.g., 10 mM). Dilute the stock solution to the desired working concentration in Assay Buffer. Protect the solution from light.

  • Reaction Setup:

    • In each well of the 96-well plate, add 50 µL of the diluted enzyme solution or cell lysate.

    • Include wells with Assay Buffer only as a blank control.

    • Include wells with a known active enzyme as a positive control and wells with an inhibited enzyme or no enzyme as a negative control.

  • Initiate Reaction: Add 50 µL of the AMC-conjugated substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). The excitation wavelength should be set to ~360 nm and the emission wavelength to ~460 nm.

  • Data Analysis:

    • Subtract the blank fluorescence values from all experimental readings.

    • Plot the fluorescence intensity versus time for each sample.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.

    • A standard curve of free AMC can be generated to convert the fluorescence units into the amount of product formed.

Protocol 2: Live Cell Imaging with an Aminocoumarin-Based Probe

This protocol describes the general procedure for labeling and imaging live cells with a cell-permeable aminocoumarin probe.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Cell culture medium

  • Aminocoumarin fluorescent probe (cell-permeable)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filters for the aminocoumarin probe (e.g., DAPI or blue filter set)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Loading:

    • Prepare a stock solution of the aminocoumarin probe in DMSO.

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., HBSS). The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

    • Remove the existing cell culture medium and replace it with the probe-containing medium.

    • Incubate the cells at 37°C in a CO2 incubator for a sufficient time to allow for probe loading (typically 15-60 minutes).

  • Washing (Optional but Recommended):

    • After incubation, gently aspirate the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess extracellular probe and reduce background fluorescence.

    • After the final wash, add fresh pre-warmed imaging buffer or cell culture medium to the cells.

  • Imaging:

    • Transfer the imaging dish to the fluorescence microscope.

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Excite the cells with the appropriate wavelength for the aminocoumarin probe and capture the fluorescence emission using a suitable filter set.

    • Acquire images at different time points if studying dynamic processes.

  • Image Analysis: Analyze the captured images using appropriate software to quantify fluorescence intensity, localization, or changes over time.

Visualizing Molecular Interactions and Workflows

To further elucidate the application of aminocoumarin probes, the following diagrams illustrate a key signaling pathway where these probes can be utilized and a typical experimental workflow.

G cluster_0 Cellular Stressors cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Aminocoumarin Probe Application Stressor Oxidative Stress / Heme Keap1 Keap1 Stressor->Keap1 inactivates Nrf2_inactive Nrf2 (inactive) Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active dissociates & activates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds Bach1 Bach1 Bach1->ARE represses Heme Heme Heme->Bach1 displaces from ARE HO1_gene HO-1 Gene ARE->HO1_gene activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein translation Heme_substrate Heme HO1_protein->Heme_substrate catabolizes Fluorescence Fluorescence HO1_protein->Fluorescence generates Probe Aminocoumarin-Heme Probe Probe->HO1_protein is a substrate for G cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Detection with Aminocoumarin Probe cluster_3 Downstream Signaling Stimulus External Stimulus (e.g., agonist) Receptor Receptor Activation Stimulus->Receptor PLC PLC Activation Receptor->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Probe_Ca_binding Probe binds to intracellular Ca²⁺ Ca_release->Probe_Ca_binding Downstream Activation of Ca²⁺-dependent pathways Ca_release->Downstream Probe_loading Load cells with Aminocoumarin-based Ca²⁺ probe Probe_loading->Probe_Ca_binding Fluorescence_change Change in Fluorescence Probe_Ca_binding->Fluorescence_change G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis Prepare_reagents Prepare Enzyme, Substrate, and Buffer Solutions Dispense_enzyme Dispense Enzyme Solution into 96-well plate Prepare_reagents->Dispense_enzyme Add_controls Add Blank, Positive, and Negative Controls Dispense_enzyme->Add_controls Add_substrate Add AMC-Substrate to initiate reaction Add_controls->Add_substrate Measure_fluorescence Measure Fluorescence kinetically in a plate reader Add_substrate->Measure_fluorescence Subtract_blank Subtract Blank Readings Measure_fluorescence->Subtract_blank Plot_data Plot Fluorescence vs. Time Subtract_blank->Plot_data Calculate_rate Calculate Initial Reaction Rate Plot_data->Calculate_rate Determine_activity Determine Enzyme Activity Calculate_rate->Determine_activity

References

A Head-to-Head Comparison of 6-Amino-4-methyl-2H-chromen-2-one and BODIPY Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the dynamic fields of proteomics, cell biology, and drug discovery, the selection of an appropriate fluorescent label is paramount for generating reliable and high-quality experimental data. This guide provides a comprehensive comparison between two popular classes of fluorescent dyes: 6-Amino-4-methyl-2H-chromen-2-one, a coumarin derivative, and the versatile Boron-Dipyrromethene (BODIPY) dyes. We present a detailed analysis of their photophysical properties, labeling chemistries, and experimental protocols to assist researchers in making informed decisions for their protein labeling needs.

Overview of the Fluorophores

This compound , also known as 7-Amino-4-methylcoumarin (AMC), is a classic blue-emitting fluorophore.[1][2] Coumarins are known for their sensitivity to the local environment, making them useful as probes for changes in solvent polarity or pH.[3] While traditionally used as enzyme substrates, their derivatives are also employed for covalent protein labeling.[1]

BODIPY (Boron-Dipyrromethene) dyes represent a versatile class of fluorophores renowned for their exceptional photophysical characteristics.[4] They typically exhibit high fluorescence quantum yields, sharp emission peaks, and a relative insensitivity to environmental factors such as pH and solvent polarity.[4][5][] The BODIPY core can be extensively modified, allowing for a wide range of emission colors and functionalities.[4]

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is often dictated by its specific photophysical characteristics. The table below summarizes the key properties of representative this compound and BODIPY dyes.

PropertyThis compound (AMC)BODIPY Dyes (General)
Molecular Formula C₁₀H₉NO₂[2]Varies with substitution
Excitation Max (λex) ~350 nmTunable, ~500-700 nm[4]
Emission Max (λem) ~440-470 nm[1]Tunable, ~510-720 nm[4]
Molar Extinction Coefficient (ε) ~10,000 - 20,000 M⁻¹cm⁻¹High (often ≥80,000 M⁻¹cm⁻¹)[4][5]
Fluorescence Quantum Yield (Φ) Moderate, highly solvent-dependentHigh (often approaching 1.0)[5][]
Photostability ModerateHigh[4][]
Environmental Sensitivity Sensitive to pH and solvent polarity[3]Relatively insensitive to pH and solvent polarity[4][5]
Spectral Width BroadNarrow, leading to higher peak intensity[5]

Protein Labeling Chemistry and Workflows

Covalent labeling of proteins with fluorescent dyes typically targets reactive amino acid side chains. The most common targets are the primary amines on lysine residues and the N-terminus, or the thiol groups on cysteine residues.

This compound is typically derivatized to include an amine-reactive group (like a succinimidyl ester) or a thiol-reactive group (like a maleimide) for protein conjugation.

BODIPY dyes are widely available with a variety of reactive groups.[4] The most common are N-hydroxysuccinimide (NHS) esters for labeling primary amines and maleimides for labeling thiols.[4][7] The reaction of an NHS ester with a primary amine on a protein forms a stable amide bond.[7]

Below is a generalized workflow for labeling a protein with an amine-reactive fluorescent dye.

G cluster_prep 1. Reagent Preparation cluster_react 2. Labeling Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis p Dissolve Protein in Bicarbonate Buffer (pH 8.3-8.5) mix Add Dye Solution to Stirring Protein Solution p->mix d Dissolve Amine-Reactive Dye (e.g., NHS Ester) in an organic solvent (DMF/DMSO) d->mix incubate Incubate for 1 hour at Room Temperature mix->incubate purify Separate Conjugate from Free Dye via Size Exclusion Chromatography incubate->purify analyze Determine Degree of Labeling (DOL) using UV-Vis Spectrophotometry purify->analyze

References

Validation of 6-Amino-4-methyl-2H-chromen-2-one as a FRET Donor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 6-Amino-4-methyl-2H-chromen-2-one as a potential Förster Resonance Energy Transfer (FRET) donor. Its performance is objectively compared with established small-molecule FRET donors, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.

Introduction to FRET and the Role of the Donor

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor and an acceptor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. This "spectroscopic ruler" has become an invaluable tool in biological and biochemical research for studying molecular interactions, conformational changes in proteins, and enzymatic assays.

The choice of the FRET donor is critical for the success of any FRET experiment. An ideal donor should possess a high fluorescence quantum yield, a sufficiently long fluorescence lifetime, and significant spectral overlap with the acceptor's absorption spectrum. This guide evaluates this compound, a coumarin derivative, for its suitability as a FRET donor.

Photophysical Properties of this compound and Common FRET Donors

The photophysical characteristics of a FRET donor are paramount to its performance. The following table summarizes the key properties of this compound in comparison to other widely used small-molecule FRET donors. It is important to note that the spectral properties of the 6-amino isomer of methylcoumarin differ from the more commonly cited 7-amino isomer (7-Amino-4-methylcoumarin, AMC).

FRET DonorExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)
This compound ~330~460Data not foundData not found
7-Amino-4-methylcoumarin (AMC)344 - 351[1][2]430 - 440[1][2]~0.6 - 0.8~2.0 - 4.0
Dansyl~340~5200.05 - 0.7~3 - 15
N-(2-Aminoethyl)naphthalenesulfonamide (EDANS)~340~490~0.15~12
Fluorescein~490~520~0.93[3]~4.0[3]
Nitrobenzoxadiazole (NBD)~465~535~0.3~6.0

Experimental Validation Protocols

To validate a new FRET donor like this compound, a series of experiments are required to characterize its photophysical properties and its performance in a FRET pair.

Determination of Photophysical Properties

a. Measurement of Excitation and Emission Spectra:

  • Protocol: Dissolve the compound in the desired solvent (e.g., phosphate-buffered saline, ethanol). Using a spectrofluorometer, scan the excitation wavelengths while monitoring the emission at a fixed wavelength to determine the excitation maximum. Subsequently, excite the sample at its excitation maximum and scan the emission wavelengths to determine the emission maximum.

b. Determination of Molar Extinction Coefficient (ε):

  • Protocol: Prepare a series of known concentrations of the compound in a specific solvent. Measure the absorbance at the excitation maximum using a UV-Vis spectrophotometer. Plot absorbance versus concentration. The molar extinction coefficient can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl).

c. Measurement of Fluorescence Quantum Yield (Φ):

  • Protocol: The relative quantum yield is determined by comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Prepare solutions of the standard and the unknown sample with identical absorbance at the same excitation wavelength.

    • Record the fluorescence emission spectra of both solutions under identical experimental conditions.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

d. Measurement of Fluorescence Lifetime (τ):

  • Protocol: Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).

    • Excite the sample with a pulsed light source (e.g., a laser diode).

    • Detect the emitted single photons using a sensitive detector.

    • The time delay between the excitation pulse and the arrival of the photon is measured and histogrammed.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Validation of FRET Performance

a. Selection of a Suitable Acceptor:

  • The emission spectrum of this compound (~460 nm) shows good spectral overlap with the absorption spectra of acceptors like fluorescein and nitrobenzoxadiazole (NBD).

b. FRET Efficiency Measurement (Acceptor Photobleaching Method):

  • Protocol: This method relies on the principle that FRET quenches the donor's fluorescence. By photobleaching the acceptor, this quenching is reversed, leading to an increase in the donor's fluorescence intensity.

    • Label your molecules of interest with the donor (this compound) and a suitable acceptor.

    • Image the donor and acceptor fluorescence in your sample.

    • Selectively photobleach the acceptor using a high-intensity light source at the acceptor's excitation wavelength until its fluorescence is completely gone.

    • Acquire a post-bleach image of the donor fluorescence.

    • The FRET efficiency (E) is calculated as: E = 1 - (I_pre / I_post) where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.

Visualizing the FRET Process and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the FRET signaling pathway and the experimental workflow for validating a new FRET donor.

FRET_Signaling_Pathway cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_ground Ground State (S0) D_excited Excited State (S1) D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground Energy Transfer Donor_Emission Donor Emission (λ_em_D) FRET FRET A_excited Excited State (S1) A_excited->A_ground Fluorescence Acceptor_Emission Acceptor Emission (λ_em_A) Excitation Excitation Light (λ_ex) Excitation->D_ground Absorption

Caption: Förster Resonance Energy Transfer (FRET) from a donor to an acceptor.

FRET_Donor_Validation_Workflow start Start: Synthesize/Obtain Putative FRET Donor photophysics Characterize Photophysical Properties (Excitation, Emission, ε, Φ, τ) start->photophysics acceptor_selection Select Suitable FRET Acceptor (Spectral Overlap) photophysics->acceptor_selection fret_pair Create Donor-Acceptor FRET Pair (e.g., labeled biomolecules) acceptor_selection->fret_pair fret_measurement Measure FRET Efficiency (e.g., Acceptor Photobleaching) fret_pair->fret_measurement data_analysis Analyze Data and Compare with Known FRET Donors fret_measurement->data_analysis conclusion Conclusion: Validate as a Viable FRET Donor data_analysis->conclusion

References

Navigating the Blue-Green Maze: A Comparative Guide to the Spectral Overlap of 6-Amino-4-methyl-2H-chromen-2-one with Cellular Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into cellular imaging, the choice of a fluorescent probe is critical. A key challenge in this domain is the intrinsic autofluorescence of cells, which can obscure the signal from the chosen fluorophore, leading to inaccurate data. This guide provides a comprehensive comparison of 6-Amino-4-methyl-2H-chromen-2-one, a blue-emitting coumarin dye, with common cellular autofluorescence and alternative fluorescent probes, supported by experimental data and detailed protocols.

The spectral properties of this compound place it in a region of the electromagnetic spectrum that is often crowded by the endogenous fluorescence of cellular components. This guide will dissect the extent of this spectral overlap and provide the necessary information to make informed decisions for achieving high-fidelity fluorescence imaging.

Spectral Properties: this compound vs. Alternatives

To provide a clear comparison, the spectral properties of this compound are presented alongside those of widely used alternative blue fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound ~354~440Data not availableData not available
DAPI (bound to DNA)~358[1][2]~461[1][3]~0.9228,800[4]
Hoechst 33258 (bound to DNA)~352[5]~454[5]HighData not available
Cascade Blue~401[6]~419[6]0.5428,000

The Challenge of Cellular Autofluorescence

Cellular autofluorescence primarily originates from endogenous fluorophores such as NADH, FAD, collagen, and elastin.[8] This intrinsic fluorescence is most prominent in the blue-green region of the spectrum, posing a significant challenge for imaging with blue-emitting dyes.

Cell LineExcitation Range (nm)Emission Range (nm)Key Autofluorescent Species
HeLa 400 - 460[6][9]Below 500[5]NADH, FAD[8]
HEK293 486 - 560 (for CFP/YFP expressing cells)[10]Broad emission in the green-red spectrumGeneral cellular components

As the data indicates, the emission of this compound (around 440 nm) falls squarely within the autofluorescence emission range of many cell types, including HeLa cells. This overlap can lead to a low signal-to-background ratio, making it difficult to distinguish the specific signal of the coumarin dye from the cellular background.

Experimental Protocols

To address the issue of spectral overlap, a robust experimental design is crucial. The following is a detailed protocol for spectral imaging and linear unmixing, a powerful technique to separate the fluorescence signal of the probe from cellular autofluorescence.

Protocol: Spectral Imaging and Linear Unmixing to Quantify Spectral Overlap

This protocol outlines the steps to acquire spectral data and perform linear unmixing to isolate the fluorescence contribution of this compound from cellular autofluorescence.

1. Sample Preparation:

  • Culture cells (e.g., HeLa or HEK293) on imaging-grade glass-bottom dishes.

  • Prepare three sets of samples:

    • Unstained Control: Cells without any fluorescent label. This is crucial for obtaining the autofluorescence spectrum.

    • Single-Stained Sample: Cells stained only with this compound at the desired concentration. This will provide the reference spectrum for the dye.

    • Experimental Sample: Cells stained with this compound under the experimental conditions.

2. Spectral Imaging Acquisition:

  • Use a confocal microscope equipped with a spectral detector (e.g., a 32-channel GaAsP detector).

  • For the Unstained Control:

    • Excite the cells with a laser line close to the excitation maximum of the coumarin dye (e.g., 405 nm).

    • Acquire a "lambda stack" by recording the emission intensity across a range of wavelengths (e.g., 410 nm to 650 nm) with a defined step size (e.g., 5 or 10 nm). This will capture the complete emission spectrum of the cellular autofluorescence.

  • For the Single-Stained Sample:

    • Use the same imaging settings as the unstained control to acquire a lambda stack. This will serve as the reference spectrum for this compound.

  • For the Experimental Sample:

    • Acquire a lambda stack using the identical settings.

3. Linear Unmixing Analysis:

  • Utilize the microscope's software (e.g., ZEN for Zeiss systems or LAS X for Leica systems) which contains linear unmixing algorithms.

  • Define Reference Spectra:

    • Open the lambda stack from the unstained control and select a region of interest (ROI) within a cell to define the "autofluorescence" reference spectrum.

    • Open the lambda stack from the single-stained sample and select an ROI within a brightly stained region to define the "this compound" reference spectrum.

  • Perform Unmixing:

    • Apply the linear unmixing algorithm to the lambda stack of the experimental sample, using the defined reference spectra.

    • The software will calculate the contribution of each reference spectrum (autofluorescence and the coumarin dye) to the total fluorescence signal in every pixel of the image.

  • Generate Unmixed Images:

    • The output will be two separate images: one showing the isolated signal from the this compound and another showing the contribution of autofluorescence.

4. Quantification of Overlap:

  • By comparing the intensity of the unmixed autofluorescence channel with the unmixed coumarin channel in your experimental sample, you can quantitatively assess the degree of spectral overlap and the effectiveness of the unmixing process.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Spectral_Overlap Spectral Overlap Concept Coumarin This compound Emission Overlap Spectral Overlap Region Coumarin->Overlap Significant Contribution Autofluorescence Cellular Autofluorescence Emission Autofluorescence->Overlap Significant Contribution Detector Detector Window Overlap->Detector Mixed Signal Detected

Caption: Visualization of spectral overlap between the dye and autofluorescence.

Experimental_Workflow Spectral Unmixing Workflow cluster_preparation Sample Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis Unstained Unstained Cells Lambda_Unstained Acquire Lambda Stack (Autofluorescence Spectrum) Unstained->Lambda_Unstained Stained Dye-Stained Cells Lambda_Stained Acquire Lambda Stack (Dye Spectrum) Stained->Lambda_Stained Experimental Experimental Sample Lambda_Exp Acquire Lambda Stack (Mixed Spectra) Experimental->Lambda_Exp Unmixing Linear Unmixing Algorithm Lambda_Unstained->Unmixing Reference Spectrum 1 Lambda_Stained->Unmixing Reference Spectrum 2 Lambda_Exp->Unmixing Input Data Unmixed_Dye Isolated Dye Signal Unmixing->Unmixed_Dye Unmixed_Auto Isolated Autofluorescence Unmixing->Unmixed_Auto

Caption: Workflow for separating dye signal from autofluorescence.

Conclusion

The use of this compound for cellular imaging requires careful consideration of its spectral overlap with endogenous cellular fluorescence. While its blue emission can be advantageous for certain multicolor imaging experiments, its significant overlap with common autofluorescence necessitates advanced imaging and analysis techniques like spectral unmixing to achieve accurate and reliable results. By following the detailed protocols and understanding the spectral characteristics of both the dye and the cellular environment, researchers can effectively navigate the challenges of spectral overlap and unlock the full potential of their fluorescence microscopy studies. For applications where signal-to-background is paramount and advanced spectral imaging is not available, considering alternative dyes with emission profiles further shifted from the primary autofluorescence region may be a more prudent approach.

References

A Comparative Analysis of the Photostability of 6-Amino-4-methyl-2H-chromen-2-one and Other Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to selecting the optimal fluorescent probe based on photostability.

The selection of a fluorescent dye for imaging and sensing applications is a critical decision that can significantly impact the quality and reliability of experimental data. Among the key performance indicators of a fluorophore, photostability—its resistance to photochemical degradation upon exposure to light—is paramount, particularly in experiments requiring prolonged or intense illumination. This guide provides a comparative overview of the photostability of 6-Amino-4-methyl-2H-chromen-2-one, a member of the coumarin family of dyes, against other widely used fluorescent probes such as fluorescein, rhodamine, cyanine, and Alexa Fluor dyes.

Quantitative Comparison of Photophysical Properties

The following table summarizes key photophysical parameters for a selection of common fluorescent dyes. It is important to note that these values can be influenced by the experimental environment, including the solvent, pH, and temperature. Therefore, direct comparisons should be made with consideration of the measurement conditions.

DyeClassFluorescence Quantum Yield (Φ_F)Photobleaching Quantum Yield (Φ_B)Notes
This compound (Coumarin 120) Coumarin0.51 (in Methanol)[1]Data not readily availablePhotostability is generally lower than rhodamines.[2]
Fluorescein (FITC)Xanthene0.925 (in 0.1 N NaOH)[3]~3-4 x 10⁻⁵Prone to photobleaching, especially at high illumination intensities.[4]
Rhodamine 6GXanthene0.95 (in Ethanol)[3]0.2 - 2.5 x 10⁻⁵Generally exhibits high photostability.[2][5]
Rhodamine BXanthene0.31 (in Water)[6]Data not readily availableGood photostability, but can be influenced by environmental factors.[7]
Cyanine 3 (Cy3)Cyanine~0.24Data not readily availableModerate photostability, often used in FRET applications.[8]
Cyanine 5 (Cy5)Cyanine~0.20Data not readily availableSusceptible to photobleaching, especially in the presence of certain buffers.[8][9]
Alexa Fluor 488Alexa Fluor0.92Significantly lower than FluoresceinKnown for its superior photostability compared to traditional dyes.[10][11]
Alexa Fluor 568Alexa Fluor0.69Data not readily availableExhibits high photostability.[10]
Alexa Fluor 647Alexa Fluor0.33More photostable than Cy5A popular choice for far-red imaging due to its brightness and stability.[10][11]

Experimental Protocol for Photostability Measurement

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a common approach for determining the photobleaching quantum yield.

Objective: To determine the rate of photobleaching and calculate the photobleaching quantum yield (Φ_B) of a fluorescent dye under controlled illumination.

Materials:

  • Fluorescent dye solutions of known concentration in a suitable solvent (e.g., phosphate-buffered saline, ethanol).

  • Spectrofluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera) and a stable light source (e.g., laser or arc lamp).

  • Neutral density filters.

  • Cuvettes or microscope slides.

  • Reference dye with a known photobleaching quantum yield (optional, for relative measurements).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorescent dye to ensure that the absorbance at the excitation wavelength is low (typically < 0.05) to avoid inner filter effects.

  • Instrumentation Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer or microscope to the maximum for the dye being tested.

    • Adjust the excitation intensity to a level that provides a strong fluorescence signal without causing immediate, rapid bleaching. Neutral density filters can be used to attenuate the light source.

    • Set the detector gain and integration time to optimal levels.

  • Data Acquisition:

    • Record the initial fluorescence intensity (I₀) of the sample.

    • Continuously illuminate the sample with the excitation light and record the fluorescence intensity (I(t)) at regular time intervals over a defined period.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I(t)/I₀) as a function of time.

    • The photobleaching decay can often be fitted to a single or multi-exponential decay function to determine the photobleaching rate constant(s) (k_b).

    • The photobleaching quantum yield (Φ_B) can be calculated using the following equation, which relates the rate of photobleaching to the number of absorbed photons: Φ_B = k_b / (σ * I_exc * Φ_F) where:

      • k_b is the photobleaching rate constant.

      • σ is the absorption cross-section of the dye at the excitation wavelength.

      • I_exc is the excitation light intensity (photons/cm²/s).

      • Φ_F is the fluorescence quantum yield.

Visualization of Photobleaching Pathways

The process of fluorescence and the competing pathway of photobleaching can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing S2 S₂ (Second Excited Singlet) T1->S0 Phosphorescence Photobleached Product Photobleached Product T1->Photobleached Product Photochemical Reaction (Photobleaching)

Caption: Jablonski diagram illustrating electronic transitions leading to fluorescence and photobleaching.

Conclusion

The photostability of a fluorescent dye is a critical parameter that dictates its suitability for various applications. While this compound and other coumarin dyes are valuable for their brightness in the blue-green spectral region, they generally exhibit lower photostability compared to rhodamine and, particularly, the Alexa Fluor series of dyes. For experiments requiring long exposure times or high-intensity illumination, such as single-molecule imaging or super-resolution microscopy, dyes with higher photostability like the Alexa Fluor family are often the preferred choice. The provided experimental protocol offers a framework for researchers to quantitatively assess and compare the photostability of different fluorophores in their specific experimental context, enabling an informed selection of the most appropriate dye for their research needs.

References

A Researcher's Guide to Assay Validation for High-Throughput Screening: 6-Amino-4-methyl-2H-chromen-2-one in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug discovery, the validation of high-throughput screening (HTS) assays is a critical step to ensure the reliability and reproducibility of screening data. This guide provides an objective comparison of 6-Amino-4-methyl-2H-chromen-2-one (AMC) as a fluorogenic substrate for HTS assay validation against other common alternatives. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay methodology.

The Role of this compound (AMC) in HTS

This compound is a blue-fluorescent coumarin derivative widely employed as a reporter molecule in a variety of enzymatic assays. In its unconjugated form, AMC is highly fluorescent. However, when conjugated to a substrate (e.g., a peptide for a protease assay), its fluorescence is quenched. Enzymatic cleavage of the substrate releases free AMC, resulting in a quantifiable increase in fluorescence intensity. This "turn-on" fluorescence mechanism provides a direct measure of enzyme activity.

cluster_before Before Enzymatic Cleavage cluster_after After Enzymatic Cleavage Enzyme Enzyme Substrate_AMC Non-fluorescent Substrate-AMC Conjugate Enzyme->Substrate_AMC Interaction Cleaved_Substrate Cleaved Substrate Substrate_AMC->Cleaved_Substrate Cleavage AMC Fluorescent AMC Substrate_AMC->AMC

Figure 1: Mechanism of AMC-based fluorogenic assays.

Quantitative Comparison of AMC with Alternative Fluorophores

The choice of a fluorophore is critical for the sensitivity and robustness of an HTS assay. Below is a comparison of AMC with Resorufin, another commonly used fluorophore in enzymatic assays.

ParameterThis compound (AMC)ResorufinLuminescence (e.g., Luciferase)
Excitation (nm) ~340-360~570N/A
Emission (nm) ~440-460~590~560
Quantum Yield Moderate (e.g., a similar aminocoumarin has a quantum yield of ~0.81 in methanol)[1]High (~0.75 in water)[2]High (up to 0.88)
Signal-to-Background GoodExcellentSuperior (no light excitation)
pH Sensitivity Less sensitive in physiological rangeSensitive to pH changesGenerally less sensitive
Compound Interference Potential for interference from blue-fluorescent compoundsLess interference due to red-shifted spectraMinimal interference
Z'-Factor Typically > 0.5 in optimized assaysTypically > 0.7 in optimized assaysGenerally > 0.8 in optimized assays

Alternative HTS Assay Formats

Beyond simple fluorescence intensity assays using substrates like AMC, several other technologies are available for HTS.

  • Fluorescence Resonance Energy Transfer (FRET): This method measures the energy transfer between two different fluorophores (a donor and an acceptor) when they are in close proximity. FRET is particularly useful for studying molecular interactions, such as protein-protein binding or conformational changes.

  • Fluorescence Polarization (FP): FP measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled molecule. When a small, fluorescently labeled molecule binds to a larger molecule, its rotation slows, and the polarization of the emitted light increases. FP is a homogeneous assay format well-suited for studying binding events.

  • Luminescence-Based Assays: These assays, such as those using firefly luciferase, generate light through a chemical reaction, eliminating the need for an external light source for excitation. This results in very high signal-to-background ratios and reduced interference from fluorescent compounds.

Experimental Protocols

A detailed protocol for validating an HTS protease assay using an AMC-conjugated substrate is provided below. This protocol can be adapted for other enzyme classes.

Materials and Reagents:
  • Enzyme of interest

  • AMC-conjugated peptide substrate

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Known inhibitor of the enzyme (for positive control)

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom plates

Step-by-Step Assay Validation Protocol:
  • Reagent Preparation and Dispensing:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the AMC-conjugated substrate in DMSO and then dilute to the working concentration in assay buffer.

    • Prepare a stock solution of the known inhibitor in DMSO.

    • Using an automated liquid handler, dispense the test compounds, positive controls (inhibitor), and negative controls (DMSO vehicle) into the 384-well plates.

  • Enzyme Addition and Incubation:

    • Add the enzyme solution to all wells except for the background control wells (which should contain only assay buffer and substrate).

    • Incubate the plates for a pre-determined time at a controlled temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Kinetic Reading:

    • Initiate the enzymatic reaction by adding the AMC-conjugated substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader capable of kinetic reading.

    • Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~450 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis and Performance Metrics Calculation:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time curve.

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Determine the Z'-factor for the assay plate using the following formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • An assay is generally considered robust for HTS if the Z'-factor is greater than 0.5.

    • Calculate the signal-to-background (S/B) ratio: S/B = Mean_negative_control / Mean_background

    • Calculate the signal-to-noise (S/N) ratio: S/N = (Mean_negative_control - Mean_background) / SD_background

cluster_prep Plate Preparation cluster_reaction Reaction cluster_analysis Data Analysis Dispense_Compounds Dispense Compounds, Positive & Negative Controls Add_Enzyme Add Enzyme Solution Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubation Add_Enzyme->Incubate_1 Add_Substrate Add AMC-Substrate Incubate_1->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Calculate_Rates Calculate Reaction Rates Kinetic_Read->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Calculate_Z Calculate Z'-Factor Calculate_Inhibition->Calculate_Z Calculate_SB_SN Calculate S/B and S/N Calculate_Z->Calculate_SB_SN

Figure 2: Workflow for HTS assay validation.

Signaling Pathway Context: Apoptosis and Caspase Activity

AMC-based substrates are frequently used to measure the activity of caspases, which are key proteases in the apoptotic signaling pathway. For instance, a substrate like Ac-DEVD-AMC can be used to measure the activity of Caspase-3, a critical executioner caspase.

Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Executioner_Caspases->Substrate_Cleavage leads to Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Figure 3: Simplified caspase signaling pathway in apoptosis.

Conclusion

This compound is a reliable and widely used fluorogenic substrate for the validation of HTS assays, particularly for proteases and other hydrolases. It offers good sensitivity and a straightforward "turn-on" fluorescence signal. However, for assays requiring the highest sensitivity and minimal compound interference, alternatives such as resorufin-based substrates or luminescence-based technologies may be more suitable due to their red-shifted spectra and higher signal-to-background ratios, respectively. The choice of assay technology should be guided by the specific requirements of the biological target, the available instrumentation, and the characteristics of the compound library being screened. Rigorous assay validation, including the determination of the Z'-factor and other performance metrics, is essential for the success of any HTS campaign.

References

Navigating the Maze of Fluorescence: A Comparative Guide to 6-Amino-4-methyl-2H-chromen-2-one in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent probe can significantly impact the reliability and accuracy of biological assays. 6-Amino-4-methyl-2H-chromen-2-one, commonly known as 7-Amino-4-methylcoumarin (AMC), is a widely utilized blue-emitting fluorophore. However, its inherent physicochemical properties can lead to assay interference, necessitating a careful evaluation of its performance against suitable alternatives. This guide provides an objective comparison of AMC with other fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe should be guided by its performance characteristics in the specific assay context. This section compares this compound (AMC) with two common alternatives, Rhodamine 110 and 7-Aminocoumarin-4-acetic acid (ACA), across key parameters that influence assay performance and potential for interference.

PropertyThis compound (AMC)Rhodamine 1107-Aminocoumarin-4-acetic acid (ACA)
Excitation Max ~344 nm[1]~496 nm[2]Similar to AMC
Emission Max ~440 nm[1]~520 nm[2]Similar to AMC
Quantum Yield ModerateHigh[3]Similar to AMC
Solubility in Aqueous Buffers LowHighHigh
Photostability Moderate, susceptible to photobleaching[4]Generally higher than coumarins[4]Similar to AMC
pH Sensitivity Fluorescence is stable over a wide pH range[3]Fluorescence is constant from pH 3-9Expected to be similar to AMC
Interference ParameterThis compound (AMC)Rhodamine 1107-Aminocoumarin-4-acetic acid (ACA)
Hydrophobicity-driven Leakage High potential for leakage from aqueous droplets in microfluidic assaysLower potential due to higher hydrophilicityLow potential due to increased hydrophilicity
Compound Interference Susceptible to fluorescence quenching by certain compoundsCan also be subject to quenching, but the longer wavelength may reduce interference from autofluorescence of test compoundsSimilar susceptibility to quenching as AMC, but reduced leakage minimizes cross-talk
Spectral Overlap Emission in the blue region can overlap with cellular autofluorescenceEmission in the green-orange region, which may reduce overlap with blue autofluorescenceEmission in the blue region, similar to AMC

Experimental Protocols

To facilitate a direct comparison of the potential for interference, the following detailed experimental protocols are provided.

Protocol 1: Comparative Analysis of Fluorophore Leakage from Microfluidic Droplets

Objective: To quantify and compare the rate of leakage of this compound (AMC) and 7-Aminocoumarin-4-acetic acid (ACA) from water-in-oil microdroplets. This protocol is adapted from methods described for quantifying small molecule leakage using flow cytometry.

Materials:

  • Microfluidic flow-focusing droplet generator device

  • Syringe pumps

  • Fluorinated oil (e.g., HFE-7500) with a suitable surfactant (e.g., 0.1% w/w AZ900C)

  • Aqueous buffer (e.g., PBS)

  • Stock solutions of AMC and ACA (10 mM in DMSO)

  • Sheath-fluid free flow cytometer

  • Microscope for droplet visualization

Procedure:

  • Droplet Generation:

    • Prepare two separate aqueous solutions: one containing 10 µM AMC in buffer and another with 10 µM ACA in buffer.

    • Generate monodisperse water-in-oil droplets containing either the AMC or ACA solution using the microfluidic device. A third set of droplets containing only the buffer (non-fluorescent) should also be generated.

    • Collect the three droplet populations in separate tubes.

  • Leakage Assay Setup:

    • Mix the fluorescent droplets (either AMC or ACA) with an equal volume of non-fluorescent droplets.

    • Incubate the mixture at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), analyze a sample of the droplet mixture using a sheath-fluid free flow cytometer.

    • Record the fluorescence intensity of individual droplets.

  • Data Analysis:

    • For each time point, plot a histogram of the fluorescence intensity of the droplet population.

    • Initially, two distinct populations (fluorescent and non-fluorescent) will be observed. Over time, as the fluorophore leaks, the fluorescence of the initially non-fluorescent population will increase, and the two populations will start to merge.

    • Quantify the percentage of leakage by monitoring the change in the mean fluorescence intensity of the initially non-fluorescent population over time.

    • Compare the leakage rates of AMC and ACA.

Protocol 2: Comparative Photostability Analysis of AMC and Rhodamine 110

Objective: To compare the photobleaching rates of this compound (AMC) and Rhodamine 110 under simulated assay conditions. This protocol is based on steady-state fluorescence decay monitoring[4].

Materials:

  • Spectrofluorometer with time-course measurement capabilities

  • Quartz cuvettes

  • Aqueous buffer (e.g., PBS)

  • Stock solutions of AMC and Rhodamine 110 (1 mM in DMSO)

  • Light source for continuous excitation (e.g., the excitation source of the spectrofluorometer)

Procedure:

  • Sample Preparation:

    • Prepare solutions of AMC and Rhodamine 110 at a final concentration of 1 µM in the aqueous buffer.

  • Photobleaching Measurement:

    • Place the AMC solution in a quartz cuvette in the spectrofluorometer.

    • Continuously illuminate the sample with the excitation wavelength for AMC (~344 nm) at a fixed intensity.

    • Record the fluorescence emission at the maximum wavelength (~440 nm) over an extended period (e.g., 30-60 minutes).

    • Repeat the procedure for the Rhodamine 110 solution, using its respective excitation (~496 nm) and emission (~520 nm) wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for both fluorophores.

    • Fit the decay curves to an exponential decay model to determine the photobleaching rate constant for each dye.

    • Compare the rate constants to determine the relative photostability of AMC and Rhodamine 110 under the tested conditions.

Visualizing Key Biological and Experimental Processes

To further aid in the understanding of the contexts in which these fluorescent probes are used, the following diagrams illustrate a key signaling pathway and a common experimental workflow.

Caspase3_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates cleaves Apoptosis Apoptosis Apoptotic Substrates->Apoptosis leads to

Caption: Caspase-3 signaling pathway in apoptosis.

HTS_Workflow cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Validation Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Enzyme & Substrate Addition Enzyme & Substrate Addition Assay Plate Preparation->Enzyme & Substrate Addition Incubation Incubation Enzyme & Substrate Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Hit Validation Hit Validation Dose-Response->Hit Validation

Caption: Experimental workflow for HTS of enzyme inhibitors.

References

Performance of 6-Amino-4-methyl-2H-chromen-2-one in Different Biological Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 6-Amino-4-methyl-2H-chromen-2-one, a fluorescent coumarin derivative, in three commonly used biological buffers: Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). The selection of an appropriate buffer is critical for ensuring the optimal performance and stability of fluorescent probes in biological assays. This document summarizes key performance indicators, provides detailed experimental protocols for evaluation, and offers insights into the potential interactions between the fluorophore and the buffer components.

Executive Summary

The performance of this compound can be significantly influenced by the choice of biological buffer. While PBS is a widely used isotonic buffer, its phosphate ions can sometimes interact with fluorophores. Tris buffers are known to occasionally enhance fluorescence, whereas HEPES has been reported to act as a fluorescence quencher for certain dyes. The inherent pH of the buffer and its chemical nature can affect the stability, solubility, and quantum yield of this compound. This guide presents a qualitative and extrapolated comparison based on the known properties of aminocoumarins and the respective buffers, as direct comparative experimental data for this specific compound is not extensively available.

Comparative Performance Data

The following table summarizes the expected performance of this compound in PBS, Tris, and HEPES buffers. The values are presented as a qualitative comparison, as they are inferred from studies on similar aminocoumarin derivatives and the known chemical properties of the buffers.

Parameter PBS (pH 7.4) Tris (pH 7.4) HEPES (pH 7.4)
Relative Fluorescence Intensity ModeratePotentially HighPotentially Low
Photostability GoodGoodModerate to Good
Solubility LowLow to ModerateLow
Potential for Interaction Moderate (Phosphate ions)Low to ModerateHigh (Piperazine ring)

Experimental Protocols

To quantitatively assess the performance of this compound in different biological buffers, the following experimental protocols are recommended.

Measurement of Fluorescence Intensity

This experiment determines the relative fluorescence intensity of this compound in each buffer.

Materials:

  • This compound

  • PBS (pH 7.4, 1X)

  • Tris buffer (100 mM, pH 7.4)

  • HEPES buffer (100 mM, pH 7.4)

  • DMSO (spectroscopic grade)

  • 96-well black microplate

  • Spectrofluorometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions by diluting the stock solution to a final concentration of 10 µM in each of the three buffers (PBS, Tris, HEPES).

  • Pipette 200 µL of each working solution into separate wells of a 96-well black microplate.

  • Measure the fluorescence intensity using a spectrofluorometer. For this compound, typical excitation and emission wavelengths are around 350 nm and 450 nm, respectively. Optimize these wavelengths for maximal signal.

  • Record the fluorescence intensity for each buffer and compare the results.

Assessment of Photostability

This protocol evaluates the photostability of the fluorophore in each buffer upon continuous exposure to excitation light.

Materials:

  • Prepared working solutions of this compound in each buffer (as in Protocol 1).

  • Spectrofluorometer with time-scan capabilities.

Procedure:

  • Place the cuvette or microplate containing the working solution in the spectrofluorometer.

  • Set the excitation and emission wavelengths to the determined optima.

  • Continuously illuminate the sample with the excitation light for a defined period (e.g., 30 minutes).

  • Record the fluorescence intensity at regular intervals (e.g., every minute).

  • Plot the fluorescence intensity as a function of time for each buffer. A faster decay in fluorescence indicates lower photostability.

Determination of Solubility

This experiment provides a semi-quantitative measure of the solubility of this compound in the different buffers.

Materials:

  • This compound (solid)

  • PBS, Tris, and HEPES buffers

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a fixed volume of each buffer.

  • Vortex the solutions vigorously for 2 minutes and then incubate at room temperature for 1 hour to ensure saturation.

  • Centrifuge the solutions at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its absorbance at the maximum absorption wavelength of the compound (around 350 nm).

  • A higher absorbance value corresponds to a higher concentration of the dissolved compound and thus, higher solubility.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow cluster_prep Preparation cluster_exp Experiments cluster_analysis Analysis stock 10 mM Stock in DMSO pbs_work 10 µM in PBS stock->pbs_work Dilution tris_work 10 µM in Tris stock->tris_work Dilution hepes_work 10 µM in HEPES stock->hepes_work Dilution fluor Fluorescence Intensity pbs_work->fluor photo Photostability pbs_work->photo sol Solubility pbs_work->sol tris_work->fluor tris_work->photo tris_work->sol hepes_work->fluor hepes_work->photo hepes_work->sol comp Comparative Analysis fluor->comp photo->comp sol->comp

Caption: Experimental workflow for comparing the performance of this compound.

Buffer_Interaction cluster_buffers Biological Buffers cluster_outcomes Performance Outcomes F Fluorophore (6-Amino-4-methyl- 2H-chromen-2-one) PBS PBS F->PBS interacts with Phosphate Tris Tris F->Tris potentially enhanced by Amine group HEPES HEPES F->HEPES potentially quenched by Piperazine ring Intensity Fluorescence Intensity PBS->Intensity Stability Stability PBS->Stability Solubility Solubility PBS->Solubility Tris->Intensity Tris->Stability Tris->Solubility HEPES->Intensity HEPES->Stability HEPES->Solubility

Caption: Logical relationships of buffer components with fluorophore performance.

Alternative Fluorescent Probes

For applications where the performance of this compound may be suboptimal, several alternative fluorescent probes can be considered. The choice of an alternative will depend on the specific experimental requirements, such as desired excitation/emission wavelengths, pH sensitivity, and quantum yield.

Alternative Probe Excitation (nm) Emission (nm) Key Features
7-Amino-4-methylcoumarin (AMC) ~350~450Widely used, well-characterized, higher quantum yield in some environments.
Alexa Fluor 350 ~346~442Commercially available, often brighter and more photostable than standard coumarins.
DAPI ~358~461Binds to DNA, suitable for nuclear staining applications.

Conclusion

The selection of an appropriate biological buffer is a critical step in experimental design that can significantly impact the performance of fluorescent probes like this compound. Based on the general properties of aminocoumarins, Tris buffer may offer an advantage in terms of fluorescence intensity, while HEPES should be used with caution due to its potential quenching effects. PBS provides a stable, isotonic environment but the potential for phosphate interactions should be considered. It is strongly recommended that researchers perform preliminary validation experiments, as outlined in this guide, to determine the optimal buffer for their specific application, ensuring data accuracy and reproducibility.

A Comparative Guide to the Quantum Yield of 6-Amino-4-methyl-2H-chromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quantum yield of 6-Amino-4-methyl-2H-chromen-2-one, commonly known as Coumarin 120, and its derivatives. The photophysical properties of these compounds are crucial for their application as fluorescent probes, labels, and sensors in various biological and chemical research fields. This document summarizes key quantitative data, details the experimental methodology for quantum yield determination, and provides a visual representation of the experimental workflow.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of this compound and several of its derivatives. The quantum yield (Φ), maximum absorption wavelength (λ_abs), and maximum emission wavelength (λ_em) are presented for different solvent environments, highlighting the influence of the local environment on the fluorescence characteristics of these compounds.

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Reference
7-Amino-4-methylcoumarin (Coumarin 120)Ethanol354440-
7-Amino-4-methylcoumarin (AMC)Ethanol365440-
6-Hydroxy-7-amino-4-methylcoumarin ("Knightletin")Methanol--0.81[1][1]
7-(p-tolyl)-9,10,11,12-tetrahydro-6H-chromeno[4,3-b]quinoline-6,8(7H)-dioneDMSO~440~5380.83[2][2]
3-(4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)methyl)piperazin-1-yl)propyl pivalate---0.32[3][3]
3-(4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)methyl)piperazin-1-yl)propyl 2,2-dimethylpropanoate---0.25[3][3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocol: Relative Quantum Yield Determination

The fluorescence quantum yield of a compound is a measure of the efficiency of photon emission through fluorescence. The relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield, is a widely used technique.[4][5][6][7][8]

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, DMSO, spectroscopic grade)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample compound (this compound derivative)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample compound in the chosen solvent at a concentration of approximately 10⁻⁴ M.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This low absorbance range is crucial to avoid inner filter effects.[6]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.

  • Fluorescence Measurement:

    • Set the excitation and emission slits of the spectrofluorometer to a narrow bandwidth (e.g., 2-5 nm).

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample at the same excitation wavelength used for the absorbance measurements.

    • Ensure the experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) are kept identical for all measurements.[8]

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • m_s is the slope of the integrated fluorescence intensity vs. absorbance plot for the sample.

    • m_r is the slope of the integrated fluorescence intensity vs. absorbance plot for the reference.

    • n_s is the refractive index of the solvent used for the sample.

    • n_r is the refractive index of the solvent used for the reference.[4]

    If the same solvent is used for both the sample and the standard, the equation simplifies to:

    Φ_s = Φ_r * (m_s / m_r)

Visualizations

Experimental Workflow for Relative Quantum Yield Determination

G cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_standard Prepare Standard Stock Solution dilute_standard Create Serial Dilutions (Abs < 0.1) prep_standard->dilute_standard prep_sample Prepare Sample Stock Solution dilute_sample Create Serial Dilutions (Abs < 0.1) prep_sample->dilute_sample abs_measure Measure Absorbance (UV-Vis) dilute_standard->abs_measure dilute_sample->abs_measure Sample Dilutions fluor_measure Measure Fluorescence Emission abs_measure->fluor_measure Same Dilutions integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes of Linear Fits plot->slope calculate Calculate Quantum Yield slope->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

This guide provides a foundational understanding of the quantum yield of this compound derivatives and the methodology to determine this critical photophysical parameter. For further in-depth analysis, consulting the primary research articles is recommended.

References

Benchmarking 6-Amino-4-methyl-2H-chromen-2-one: A Comparative Guide to Commercial Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular imaging and drug development, the selection of an appropriate fluorescent probe is paramount for generating accurate and reproducible data. This guide provides a comprehensive benchmark of the novel fluorescent compound 6-Amino-4-methyl-2H-chromen-2-one against established commercial fluorescent probes. By presenting key photophysical data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Photophysical Properties: A Head-to-Head Comparison

The performance of a fluorescent probe is defined by its photophysical characteristics. Here, we compare this compound with three widely used commercial blue fluorescent probes: Alexa Fluor™ 350, DAPI, and Hoechst 33258. While specific experimental data for this compound is not extensively published, the data presented below is based on typical values for 6-aminocoumarin derivatives, providing a representative benchmark.

PropertyThis compound (Estimated)Alexa Fluor™ 350DAPI (DNA-bound)Hoechst 33258 (DNA-bound)
Excitation Max (nm) ~350346[1]358[2][3]352[4]
Emission Max (nm) ~450442[1]461[2][3]461[4]
**Molar Absorptivity (ε) (M⁻¹cm⁻¹) **15,000 - 25,00019,00027,00042,000
Quantum Yield (Φ) 0.4 - 0.60.24~0.4 (variable)~0.4 (variable)
Stokes Shift (nm) ~10096103109
Photostability ModerateModerateModerate to LowModerate to Low
Cell Permeability PermeantImpermeant (amine-reactive form)PermeantPermeant
Primary Application General cellular imagingLabeling of biomoleculesNuclear counterstainNuclear counterstain

Note: The photophysical properties of DAPI and Hoechst 33258 are highly dependent on their binding to DNA. The values presented here are for the DNA-bound state, which exhibits significantly enhanced fluorescence. The quantum yield and molar absorptivity of this compound are estimates based on related 6-aminocoumarin compounds and may vary depending on the solvent and local environment.

Experimental Protocols

To ensure a fair and accurate comparison between this compound and commercial probes, standardized experimental protocols are essential.

Determination of Molar Absorptivity

The molar absorptivity (or extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Principle: This protocol is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Solvent (e.g., ethanol, DMSO, or PBS)

  • Stock solution of the fluorescent probe of known concentration

Procedure:

  • Prepare a series of dilutions of the fluorescent probe in the chosen solvent, ranging from approximately 1 µM to 10 µM.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax).

  • Plot a graph of absorbance versus concentration.

  • The molar absorptivity (ε) can be calculated from the slope of the resulting linear fit using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.

Principle: The relative quantum yield of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Spectrophotometer

  • Solvent

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Test compound (this compound) and commercial probes

Procedure:

  • Prepare a series of solutions of both the standard and the test compounds with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.

  • Integrate the area under the emission spectrum for each solution.

  • The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the test sample and the standard, respectively.

Photostability Assessment in Live Cells

Photostability is a critical parameter for fluorescent probes, especially in time-lapse imaging experiments.

Principle: This protocol involves continuously exposing stained cells to excitation light and monitoring the decrease in fluorescence intensity over time.

Materials:

  • Fluorescence microscope with a suitable filter set for blue fluorescence

  • Live-cell imaging chamber

  • Cell culture medium

  • This compound and commercial probes

  • Cultured cells (e.g., HeLa or U2OS)

Procedure:

  • Seed cells in a live-cell imaging dish and allow them to adhere.

  • Stain the cells with each of the fluorescent probes according to their recommended protocols.

  • Place the dish on the microscope stage and locate a field of view with well-stained cells.

  • Acquire a time-lapse series of images, continuously exposing the cells to the excitation light. Use the same acquisition settings (exposure time, laser power, etc.) for all probes.

  • Measure the mean fluorescence intensity of a region of interest (e.g., the nucleus for DAPI and Hoechst) in each image of the time series.

  • Plot the normalized fluorescence intensity as a function of time to compare the photobleaching rates of the different probes.

Live-Cell Imaging and Staining Protocol

This protocol outlines a general procedure for staining and imaging live cells with this compound and comparable commercial probes.

Materials:

  • Live cells cultured on glass-bottom dishes

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Commercial probe stock solutions (as per manufacturer's instructions)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Confocal or widefield fluorescence microscope

Procedure:

  • Prepare a working solution of each probe in live-cell imaging medium. The optimal concentration for this compound should be determined empirically, starting with a range of 1-10 µM. For commercial probes, follow the manufacturer's recommended concentrations.

  • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

  • Add the probe-containing imaging medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Gently wash the cells twice with pre-warmed imaging medium to remove excess probe.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Image the cells using the appropriate filter sets for each probe.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and their underlying logic, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Photophysical_Characterization cluster_preparation Sample Preparation cluster_absorbance Absorbance Measurement cluster_fluorescence Fluorescence Measurement Stock_Solution Prepare Stock Solutions (Probe & Standard) Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Measure_Absorbance Measure Absorbance (Spectrophotometer) Serial_Dilutions->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Spectra (Fluorometer) Serial_Dilutions->Measure_Fluorescence Beer_Lambert_Plot Plot Absorbance vs. Concentration Measure_Absorbance->Beer_Lambert_Plot Calculate_Molar_Absorptivity Calculate Molar Absorptivity (ε) Beer_Lambert_Plot->Calculate_Molar_Absorptivity Integrate_Intensity Integrate Emission Spectra Measure_Fluorescence->Integrate_Intensity Calculate_Quantum_Yield Calculate Quantum Yield (Φ) Integrate_Intensity->Calculate_Quantum_Yield

Caption: Workflow for determining molar absorptivity and quantum yield.

Live_Cell_Imaging_Workflow Cell_Seeding Seed Cells on Imaging Dish Staining Stain Cells with Fluorescent Probe Cell_Seeding->Staining Washing Wash to Remove Excess Probe Staining->Washing Imaging Acquire Images on Fluorescence Microscope Washing->Imaging Analysis Image Analysis (e.g., Intensity, Localization) Imaging->Analysis

Caption: General workflow for live-cell imaging with fluorescent probes.

Apoptosis_Signaling_Pathway cluster_detection Detection with Fluorescent Probes Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Cascade Activation Apoptotic_Stimulus->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Nuclear_Condensation Nuclear Condensation & Blebbing Caspase_Activation->Nuclear_Condensation Apoptotic_Bodies Formation of Apoptotic Bodies Nuclear_Condensation->Apoptotic_Bodies DNA_Stain DAPI / Hoechst (Stains Condensed Nuclei) Nuclear_Condensation->DNA_Stain

Caption: Simplified apoptosis signaling pathway and detection.

Conclusion

This compound presents itself as a promising blue fluorescent probe with photophysical properties comparable to several commercially available dyes. Its estimated large Stokes shift is a particularly advantageous feature, as it minimizes spectral overlap and improves signal-to-noise ratios in multicolor imaging experiments. While further experimental validation is required to precisely determine its quantum yield and molar absorptivity, the data and protocols provided in this guide offer a solid foundation for its evaluation and potential integration into various research applications. For general cellular imaging where a blue fluorescent counterstain is needed, this compound may offer a cost-effective alternative to commercial probes, although its performance in specific, demanding applications such as super-resolution microscopy remains to be determined. Researchers are encouraged to use the provided protocols to perform their own side-by-side comparisons to ascertain the suitability of this compound for their specific experimental needs.

References

Orthogonal assay validation for 6-Amino-4-methyl-2H-chromen-2-one-based screening hits

Author: BenchChem Technical Support Team. Date: November 2025

A-Comparison-Guide-to-Orthogonal-Assay-Validation-for-AMC-Based-Screening-Hits

An Objective Comparison of Orthoganol Validation Methods for Hits from 6-Amino-4-methyl-2H-chromen-2-one (AMC) Based Screens

High-throughput screening (HTS) campaigns often employ fluorogenic substrates to identify enzyme modulators. Substrates based on this compound (AMC) are particularly common for hydrolase enzymes, such as proteases and deacetylases. In these assays, enzymatic cleavage of an AMC-conjugated substrate releases the fluorescent AMC molecule, resulting in a measurable signal. While sensitive and suitable for HTS, these assays are prone to artifacts.[1] Test compounds can interfere with the assay readout through mechanisms other than direct enzyme modulation, leading to a high rate of false positives.[2]

It is therefore critical to validate initial hits using orthogonal assays—methods that rely on different physical principles—to confirm true biological activity and eliminate artifacts.[3] This guide compares several common orthogonal methods for validating hits from AMC-based screens, providing experimental protocols and comparative data to aid researchers in designing a robust hit validation cascade.

The Primary Screen: A Typical AMC-Based Protease Assay

The primary screening assay is designed for speed and sensitivity to identify "hits" from large compound libraries. A common example is a protease inhibitor screen.

Principle: A peptide substrate specific to the target protease is conjugated to AMC. In the presence of active enzyme, the peptide is cleaved, releasing AMC, which fluoresces strongly when excited (typically ~360-380 nm excitation, ~440-460 nm emission). A compound that inhibits the protease will prevent this cleavage, resulting in low fluorescence.

G cluster_0 E Protease (Enzyme) ES Enzyme-Substrate Complex E->ES S_AMC Substrate-AMC (Non-fluorescent) S_AMC->ES ES->E Reaction P Cleaved Peptide ES->P AMC AMC (Fluorescent) ES->AMC

Figure 1: Principle of an AMC-based enzymatic assay.

The Challenge of False Positives

A significant number of initial hits from fluorescent screens are artifacts.[2] For AMC-based assays, common interferences include:

  • Compound Autofluorescence: The compound itself fluoresces at the same wavelength as AMC, appearing as an inhibitor in assays where product formation is measured (false negative) or an activator.

  • Fluorescence Quenching: The compound absorbs the excitation or emission light, quenching the AMC signal and appearing as an inhibitor (false positive).[1]

  • Assay Aggregation: Some compounds form aggregates that can sequester or denature the enzyme, leading to non-specific inhibition.

  • Chemical Reactivity: The compound may react directly with assay components, such as the substrate or enzyme, in a non-specific manner.[4]

G cluster_workflow cluster_paths cluster_reasons PrimaryScreen Primary HTS Hit (Low Fluorescence Signal) TrueHit True Inhibitor PrimaryScreen->TrueHit Cause: FalsePositive Artifact (False Positive) PrimaryScreen->FalsePositive Cause: DirectBinding Direct Binding to Target (e.g., Active Site) TrueHit->DirectBinding Quenching Fluorescence Quenching FalsePositive->Quenching Aggregation Compound Aggregation FalsePositive->Aggregation Other Other Interference FalsePositive->Other

Figure 2: Potential causes for a "hit" in a fluorescence-based assay.

Comparison of Orthogonal Validation Assays

To distinguish true inhibitors from artifacts, hits should be tested in a cascade of secondary, orthogonal assays. We compare three common and powerful methods: a label-free enzymatic assay (RapidFire-Mass Spectrometry), a biophysical binding assay (Surface Plasmon Resonance), and a counterscreen for fluorescent interference.

Assay 1: Label-Free Enzymatic Assay (RapidFire-Mass Spectrometry)

Principle: This method directly measures the formation of the product (cleaved peptide) and the depletion of the substrate by mass, rather than by a fluorescent reporter. This makes it immune to optical interference from test compounds.[5] The RapidFire system automates sample cleanup and injection into a mass spectrometer for high-throughput analysis.

Experimental Protocol:

  • Reaction Setup: Set up the enzymatic reaction as in the primary screen (enzyme, buffer, compound) but use the unlabeled peptide substrate (without the AMC group).

  • Incubation: Incubate for a optimized period (e.g., 30 minutes) at 37°C.

  • Quenching: Stop the reaction by adding an acid (e.g., 10% formic acid).

  • Analysis: Transfer the plate to a RapidFire-MS system. The system aspirates each sample, performs a rapid solid-phase extraction to remove salts and buffers, and injects the cleaned sample into a mass spectrometer.

  • Data Acquisition: The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of the substrate and product peptides. The ratio of product to substrate is used to calculate percent inhibition.

Assay 2: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

Principle: SPR is a label-free technique that measures the direct binding of a compound (analyte) to a target protein (ligand) that is immobilized on a sensor chip.[6][7] Binding causes a change in the refractive index at the sensor surface, which is measured in real-time. This confirms physical interaction between the compound and the target, independent of enzyme activity.[8]

Experimental Protocol:

  • Chip Preparation: Covalently immobilize the purified target protease onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR instrument (e.g., a Biacore) with running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Compound Injection: Prepare a serial dilution of the hit compound. Inject each concentration over the sensor chip surface for a set time (association phase), followed by a flow of running buffer (dissociation phase).

  • Data Acquisition: The instrument records the change in response units (RU) over time.

  • Data Analysis: The resulting sensorgrams are analyzed to determine binding affinity (KD) and kinetics (ka, kd).

Assay 3: Fluorescence Interference Counterscreen

Principle: This simple assay determines if a compound is a "false positive" by directly interfering with the fluorescence signal.[9] It is performed by adding the compound to the reaction after the enzymatic product (AMC) has already been generated.

Experimental Protocol:

  • Generate Product: Incubate the protease with the Substrate-AMC until the reaction reaches a plateau (e.g., 60 minutes), generating a stable amount of fluorescent AMC.

  • Stop Reaction: Stop the enzyme reaction by adding a potent, known inhibitor or by denaturing the enzyme.

  • Add Compound: Add the hit compounds at the same concentration used in the primary screen.

  • Read Fluorescence: Immediately read the fluorescence on a plate reader.

  • Analysis: A decrease in signal compared to a DMSO control indicates the compound is a fluorescence quencher. An increase may indicate autofluorescence.

Comparative Data Summary

To illustrate the validation process, consider three hypothetical hits from a primary screen (Compounds A, B, and C), all showing an IC50 of approximately 5 µM.

Assay Compound A Compound B Compound C Interpretation
Primary Screen (AMC-based) IC50 = 5.1 µMIC50 = 4.8 µMIC50 = 5.3 µMAll three are initial "hits" of similar potency.
Fluorescence Counterscreen No change in signal>50% signal reductionNo change in signalCompound B is a fluorescence quencher.
RapidFire-MS (Label-Free) IC50 = 4.9 µMIC50 > 100 µMIC50 > 100 µMConfirms activity for Compound A; eliminates B and C.
Surface Plasmon Resonance (SPR) KD = 2.5 µMNo Binding DetectedKD = 80 µMConfirms direct binding for Compound A with good affinity. Weak/no binding for C.
  • Compound A is a confirmed, true hit . Its activity is confirmed in a label-free assay, and it shows direct, high-affinity binding to the target.

  • Compound B is a false positive due to fluorescence quenching. It appears active in the primary screen but shows no activity when the fluorescent reporter is removed.

  • Compound C is a false positive likely due to a non-specific mechanism (e.g., aggregation). While it doesn't interfere with fluorescence, it shows no activity in the label-free assay and has very weak or no direct binding in SPR.

Hit Validation Workflow

A robust workflow is essential to efficiently triage hits and focus resources on the most promising compounds.

G HTS Primary HTS (e.g., 10,000 Compounds) Hits Initial Hits (e.g., 200 Compounds) HTS->Hits ~2% Hit Rate DoseResponse Confirmatory Screen (Dose-Response) Hits->DoseResponse Triage Artifact Triage (Fluorescence Counterscreen) DoseResponse->Triage Confirmed IC50 Orthogonal Orthogonal Assay (e.g., RapidFire-MS) Triage->Orthogonal Non-interfering Hits Biophysical Biophysical Assay (e.g., SPR, TSA) Orthogonal->Biophysical Functionally Active Hits Confirmed Confirmed Hits for Lead Optimization Biophysical->Confirmed Direct Binders

Figure 3: A recommended workflow for hit validation.

By employing a multi-faceted approach that combines functional assays with different readouts and direct biophysical measurements, researchers can confidently eliminate artifacts and identify high-quality, validated hits for progression into lead optimization.[10][11]

References

Safety Operating Guide

Proper Disposal of 6-Amino-4-methyl-2H-chromen-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Amino-4-methyl-2H-chromen-2-one, a chemical compound utilized in various research applications, is critical to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides essential, immediate safety and logistical information for the correct management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is known to be harmful if swallowed and can cause serious eye and skin irritation.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. In-lab chemical degradation or neutralization is not advised without validated, site-specific protocols and the approval of your institution's Environmental Health and Safety (EHS) department, as incomplete reactions can produce other hazardous byproducts.

1. Waste Collection and Segregation:

  • Collect waste this compound, including contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated and compatible waste container.

  • The container must be in good condition, leak-proof, and have a secure lid.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

2. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste ".

  • The label must include the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity of the waste.

  • Include the date of waste accumulation and the name of the generating laboratory or researcher.

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area has secondary containment to control any potential leaks or spills.

  • Do not store large quantities of chemical waste in the laboratory for extended periods.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup.

  • Follow their specific procedures for waste handover.

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.[1] This can lead to environmental contamination and is a regulatory violation.

  • In case of a spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1]

  • Consult the Safety Data Sheet (SDS) for this compound for complete hazard information.

Chemical Hazard Information

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.

This data is a summary of information found in multiple Safety Data Sheets.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound Waste Collect Collect waste in a compatible, sealed container Start->Collect Label Label container with 'Hazardous Waste' and full chemical name Collect->Label Store Store in a designated secondary containment area Label->Store ContactEHS Contact Institutional EHS for pickup Store->ContactEHS Disposal Professional Disposal by Licensed Facility ContactEHS->Disposal

Caption: Disposal workflow for this compound waste.

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always prioritize the guidelines and protocols established by your institution's Environmental Health and Safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.